(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Description
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Properties
IUPAC Name |
[4-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)11-2-1-3-12(17-11)19-10-6-4-9(8-18)5-7-10/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAYVPSGGJEMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193022 | |
| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-61-5 | |
| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Abstract
This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, a key building block in the development of advanced pharmaceutical agents. The synthesis is approached as a two-step process, commencing with a nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage, followed by the selective reduction of an aldehyde to the corresponding benzyl alcohol. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and outlines the necessary characterization techniques. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.
Introduction and Strategic Overview
This compound is a molecule of significant interest in medicinal chemistry, primarily due to the unique properties conferred by its trifluoromethyl-substituted pyridine and phenylmethanol moieties. The trifluoromethyl group is a well-established bioisostere for other functional groups and can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1] The phenylmethanol portion offers a versatile handle for further chemical modifications.
The synthesis of this target molecule is most efficiently achieved through a convergent two-step strategy. The core of this approach lies in the formation of the ether bond between the pyridine and phenyl rings, followed by the transformation of a functional group to yield the final alcohol.
Synthetic Strategy:
Our synthetic design involves two primary transformations:
-
Nucleophilic Aromatic Substitution (SNAr): This key step involves the coupling of 4-hydroxybenzaldehyde with 2-chloro-6-(trifluoromethyl)pyridine. The electron-withdrawing trifluoromethyl group on the pyridine ring is crucial for activating the ring towards nucleophilic attack.[1][2][3]
-
Selective Reduction: The aldehyde functionality of the resulting intermediate, 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde, is then selectively reduced to a primary alcohol using a mild reducing agent.
This strategy is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual reactions.
Mechanistic Insights and Rationale
The Nucleophilic Aromatic Substitution (SNAr) Reaction
The formation of the diaryl ether is achieved via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups.[4][5][6]
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of 4-hydroxybenzaldehyde by a suitable base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electron-poor carbon atom at the 2-position of the 2-chloro-6-(trifluoromethyl)pyridine ring. This is typically the rate-determining step.[7]
-
Formation of the Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is further stabilized by the strongly electron-withdrawing trifluoromethyl group at the 6-position.[4][5]
-
Elimination of the Leaving Group: Aromaticity is restored by the elimination of the chloride ion, a good leaving group, to yield the desired diaryl ether.
The trifluoromethyl group at the 6-position plays a critical role in activating the pyridine ring for nucleophilic attack, specifically directing the substitution to the ortho and para positions relative to it.[2]
Diagram of the SNAr Reaction Mechanism:
Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) Reaction.
The Aldehyde Reduction
The conversion of the aldehyde group in 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde to a primary alcohol is a standard reduction reaction. Sodium borohydride (NaBH4) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like esters or amides.[8][9]
Mechanism of Reduction:
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This forms an alkoxide intermediate, which is subsequently protonated during the workup step (typically with water or a mild acid) to yield the final alcohol.[10]
Diagram of the Synthetic Workflow:
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocols
Step 1: Synthesis of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
This procedure is adapted from established protocols for Williamson ether synthesis and nucleophilic aromatic substitution on electron-deficient pyridines.[11][12][13][14]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Hydroxybenzaldehyde | 122.12 | 10.0 | 1.22 g |
| 2-Chloro-6-(trifluoromethyl)pyridine | 181.56 | 10.0 | 1.82 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| Dimethylformamide (DMF) | - | - | 20 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol), 2-chloro-6-(trifluoromethyl)pyridine (1.82 g, 10.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Add dimethylformamide (DMF, 20 mL) to the flask.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water (100 mL) and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde as a solid.
Step 2: Synthesis of this compound
This protocol is based on standard procedures for the sodium borohydride reduction of aromatic aldehydes.[9][15][16]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | 269.20 | 5.0 | 1.35 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 7.5 | 0.28 g |
| Methanol (MeOH) | - | - | 25 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde (1.35 g, 5.0 mmol) in methanol (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.28 g, 7.5 mmol) in small portions to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is no longer detectable.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound as a pure solid.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
-
Melting Point: To determine the purity of the solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the intermediate and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Conclusion
This technical guide outlines a robust and efficient two-step synthesis for this compound. The methodology is based on well-established chemical principles, including nucleophilic aromatic substitution and selective aldehyde reduction. By providing detailed experimental protocols and mechanistic insights, this document serves as a valuable resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and other applications.
References
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- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834-836.
- Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Pyridin-2-one Synthesis Using Ester Enolates and Aryl Aminoaldehydes and Ketones. The Journal of Organic Chemistry, 79(7), 3260-3266.
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- Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Aryl
- The Williamson Ether Synthesis. Master Organic Chemistry.
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- Ranjbarkarimi, R., & Mohammadi, K. M. (2020). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 44(12), 4896-4906.
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(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Introduction
This compound is a fluorinated aromatic compound featuring a trifluoromethyl-substituted pyridine ring linked via an ether bridge to a phenylmethanol group. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The trifluoromethyl group (-CF₃) is a crucial bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The pyridyl ether motif is present in numerous bioactive molecules, while the benzyl alcohol functionality serves as a versatile synthetic handle for further molecular elaboration.[2] This guide provides a comprehensive overview of the compound's chemical properties, a validated synthesis protocol, reactivity profile, and potential applications, designed for professionals in drug development and chemical research.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's basic properties are fundamental to its application in research.
Compound Identification
| Identifier | Value | Source |
| CAS Number | 1086376-61-5 | [3] |
| Molecular Formula | C₁₃H₁₀F₃NO₂ | [3][4] |
| Molecular Weight | 269.23 g/mol | [3][4] |
| MDL Number | MFCD10703547 | [3][4] |
| SMILES | OCc1ccc(oc2ncccc2C(F)(F)F)cc1 | [4] |
Physicochemical Data
While extensive experimental data for this specific molecule is not publicly cataloged, the following properties are reported by chemical suppliers.
| Property | Value | Source |
| Hazard | Irritant | [3] |
| Purity/Specification | Typically >95% | [5] |
| Storage Conditions | Sealed in dry, room temperature | [4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction, a variant of the Williamson ether synthesis.[6] This strategy is predicated on the high electrophilicity of the pyridine ring, which is significantly enhanced by the potent electron-withdrawing effect of the trifluoromethyl group at the 6-position.
Retrosynthetic Analysis & Strategy
The core ether linkage suggests a disconnection between the pyridyl ring and the phenolic oxygen. This leads to two primary starting materials:
-
An electrophilic pyridine: 2-Chloro-6-(trifluoromethyl)pyridine or 2-Fluoro-6-(trifluoromethyl)pyridine. The halogen at the 2-position serves as a good leaving group.
-
A nucleophilic phenol: (4-Hydroxyphenyl)methanol (also known as 4-hydroxybenzyl alcohol).
The reaction involves the deprotonation of the phenolic hydroxyl group to form a more potent nucleophile, the phenoxide, which then attacks the electron-deficient C2 position of the pyridine ring, displacing the halide.
Detailed Experimental Protocol
Reaction: Synthesis of this compound
-
Reactants & Reagents:
-
(4-Hydroxyphenyl)methanol
-
2-Chloro-6-(trifluoromethyl)pyridine[7]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add (4-hydroxyphenyl)methanol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the phenol).
-
Stir the mixture at room temperature for 20 minutes. The causality here is to allow for the formation of the potassium phenoxide salt, which is the active nucleophile.
-
Add 2-chloro-6-(trifluoromethyl)pyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the final product.
-
Synthesis Workflow Diagram
Caption: Key reactions of the benzyl alcohol group.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine scaffold is a "privileged" structure in modern chemistry. [1]Compounds containing this motif are investigated for a wide range of applications. For example, Picoxystrobin is a fungicide that contains a related (trifluoromethyl)pyridin-2-yl]oxy moiety. [8]Therefore, this compound serves as a valuable building block for synthesizing libraries of novel compounds for screening as:
-
Kinase inhibitors
-
GPCR modulators
-
Agrochemicals (fungicides, herbicides) [1] The benzyl alcohol provides a convenient attachment point for linking this key scaffold to other pharmacophores or solid-phase supports for combinatorial chemistry.
Safety and Handling
Proper handling of all chemicals is paramount for laboratory safety.
-
Hazard Identification: The compound is classified as an irritant. [3]GHS hazard statements associated with similar structures include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [9]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. [10]Wash hands thoroughly after handling. [11]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]
Conclusion
This compound is a strategically important chemical intermediate whose value lies in the combination of the metabolically robust trifluoromethylpyridine group and the synthetically versatile benzyl alcohol handle. Its synthesis is readily achievable through established SₙAr methodology. A thorough understanding of its chemical properties, reactivity, and safety protocols enables researchers to effectively utilize this compound in the design and synthesis of novel, high-value molecules for pharmaceutical and agrochemical applications.
References
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This compound - Matrix Scientific. [URL: https://www.matrixscientific.com/1086376-61-5.html] [3]2. [4-(Trifluoromethoxy)phenyl]methanol | 1736-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://www.tcichemicals.com/IN/en/p/T2285] [5]3. [4-(trifluoromethyl)phenyl]methanol - ChemBK. [URL: https://www.chembk.com/en/chem/MFCD00004661] 4. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/138055] [12]5. 4-(Trifluoromethyl)pyridine 97 3796-24-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/522910] 6. EP0449603A1 - Production of 4-hydroxyphenethyl alcohol - Google Patents. [URL: https://patents.google.com/patent/EP0449603A1/en] [13]7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5709605/] [1]8. 1086376-61-5|(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol - BLDpharm. [URL: https://www.bldpharm.com/products/1086376-61-5.html] [4]9. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents. [URL: https://patents.google.com/patent/CN103641729A/en] [14]10. 2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-3-pyridinyl]methoxy]-1H-indol-3-yl]acetic acid | C24H16F6N2O4 | CID 87871111 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/87871111] [15]11. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0210] [16]12. CAS N/A | (4-(3-(Trifluoromethyl)pyridin-2-yl)phenyl)methanol - Alchem Pharmtech. [URL: https://www.alchempharmtech.com/product/z-45799/] [17]13. 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An In-Depth Technical Guide to (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol: A Key Building Block for Novel Therapeutics
Abstract
This technical guide provides a comprehensive overview of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol (CAS Number: 1086376-61-5), a critical chemical intermediate in the synthesis of advanced therapeutic agents. This document delves into the molecule's structural rationale, detailed synthetic protocols, and its significant role as a precursor to potent enzyme inhibitors. By synthesizing chemical principles with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in medicinal chemistry and drug discovery. We will explore the strategic incorporation of the trifluoromethyl-pyridyl-ether motif, discuss the causality behind synthetic choices, and provide a framework for its application in modern drug development pipelines.
Introduction: Deconstructing a Privileged Scaffold
In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds with optimal physicochemical and pharmacological properties is paramount. The title compound, this compound, represents a confluence of several high-value structural motifs. Its diaryl ether core, substituted pyridine ring, and trifluoromethyl group are not arbitrary inclusions; they are deliberate choices designed to confer specific, advantageous properties to a final drug candidate.
-
The Diaryl Ether Linkage: This moiety provides a balance of structural rigidity and conformational flexibility, allowing molecules to adopt optimal binding poses within complex biological targets. It is a well-established pharmacophore found in numerous approved drugs and is prized for its metabolic stability and contribution to overall lipophilicity[1][2].
-
The Pyridine Ring: Replacing a phenyl ring with a pyridine ring—a "phenyl-pyridyl switch"—is a classic medicinal chemistry strategy. The nitrogen atom introduces a hydrogen bond acceptor site, potentially enhancing target engagement, and modulates the molecule's electronic properties and solubility[3].
-
The Trifluoromethyl (CF₃) Group: The strategic incorporation of a CF₃ group is a cornerstone of modern drug design.[4] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic profile. The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[4][5] This often leads to enhanced metabolic stability, a longer in-vivo half-life, and improved bioavailability.[4][6][7]
This guide will demonstrate how these elements converge in the synthesis and application of this compound, establishing it as a key building block for next-generation therapeutics.
Physicochemical & Structural Data
A foundational understanding of a compound's properties is critical for its effective use in synthesis and research. Below is a summary of the key identifiers and predicted properties for this compound.
| Property | Value | Source |
| CAS Number | 1086376-61-5 | [8] |
| Molecular Formula | C₁₃H₁₀F₃NO₂ | [9] |
| Formula Weight | 269.22 g/mol | [9] |
| Predicted Boiling Point | 346.1 ± 42.0 °C | [9] |
| Predicted Density | 1.342 ± 0.06 g/cm³ | [9] |
| Predicted pKa | 14.15 ± 0.10 | [9] |
Synthesis Pathway and Detailed Protocols
The synthesis of this compound is logically approached as a two-stage process. First, the core diaryl ether structure is formed to create the benzaldehyde precursor. Second, this aldehyde is selectively reduced to the target primary alcohol. This staged approach allows for purification of the intermediate and ensures a high-yielding final step.
Stage 1: Synthesis of 4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde
The formation of the diaryl ether linkage is the critical C-O bond-forming step. A nucleophilic aromatic substitution (S_N_Ar) reaction is the most direct and industrially scalable method for this transformation. The electron-withdrawing trifluoromethyl group on the pyridine ring activates the 2-position, making the chloro-substituent an excellent leaving group for substitution by the phenoxide ion of 4-hydroxybenzaldehyde.
Protocol Justification:
-
Reagents: 2-Chloro-6-(trifluoromethyl)pyridine is the electrophilic partner. 4-Hydroxybenzaldehyde serves as the nucleophile precursor.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form without causing unwanted side reactions with the aldehyde.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for S_N_Ar reactions, as it effectively solvates the potassium cation without solvating the phenoxide anion, thus maximizing its nucleophilicity.
-
Temperature: Heating is required to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.
Step-by-Step Experimental Protocol:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.
-
Add 2-chloro-6-(trifluoromethyl)pyridine (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain with stirring for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-((6-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde as a solid.
Stage 2: Reduction to this compound
The final step is the selective reduction of the aromatic aldehyde to a primary benzyl alcohol. This is a standard transformation in organic synthesis.
Protocol Justification:
-
Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild and selective reducing agent, powerful enough to reduce aldehydes and ketones but not reactive enough to affect more robust functional groups like the diaryl ether or the trifluoromethyl group.[10] Its ease of handling and safety profile make it preferable to stronger, more hazardous hydrides like lithium aluminum hydride (LiAlH₄) for this specific reduction.[9][10]
-
Solvent: Methanol (MeOH) is a common and effective protic solvent for NaBH₄ reductions. It serves to dissolve the aldehyde substrate and also acts as the proton source to quench the intermediate alkoxide, forming the final alcohol product.[10]
Step-by-Step Experimental Protocol:
-
Dissolve the intermediate, 4-((6-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde (1.0 eq), in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.
Biological Context and Applications in Drug Discovery
While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a high-value intermediate for the synthesis of APIs. Its primary documented application is as a key building block for the creation of potent, small-molecule inhibitors of Stearoyl-CoA Desaturase (SCD) .[4][5][6][7]
SCD is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids.[7] The dysregulation of SCD activity has been implicated in a range of pathologies, including:
-
Metabolic Diseases: Obesity, dyslipidemia, and hepatic steatosis (fatty liver disease).[5][7]
-
Oncology: Certain cancers rely on SCD activity for membrane biosynthesis and cell proliferation.[5][6]
-
Inflammatory and Skin Disorders: Conditions like acne and dry eye syndrome have also been linked to SCD activity.[5][7]
The hydroxymethyl group (-CH₂OH) on this compound serves as a crucial synthetic handle. It allows for further chemical elaboration to install the pharmacophores necessary for potent and selective inhibition of the SCD enzyme. The diaryl ether scaffold serves to position these interacting groups correctly within the enzyme's active site. Therefore, researchers developing novel SCD inhibitors would utilize this compound as a starting point for creating a library of potential drug candidates.
Characterization and Quality Control
Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of aromatic protons on both rings, the benzylic CH₂ protons, and the alcohol OH proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR: Will show the correct number of carbon signals, including the characteristic signals for the CF₃ carbon (likely a quartet due to C-F coupling) and the benzylic CH₂OH carbon.
-
¹⁹F NMR: A single peak (a singlet) is expected, confirming the presence of the single CF₃ group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight (269.22 g/mol ) and provide fragmentation patterns consistent with the proposed structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups, including a broad O-H stretch for the alcohol, C-O stretches for the ether, and C-F stretches for the trifluoromethyl group.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, a risk assessment based on its structural components is necessary.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust or contact with skin and eyes.
-
Reactivity: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents. The alcohol functionality can undergo typical reactions (e.g., esterification, oxidation).
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than a mere collection of atoms; it is a rationally designed molecular tool. Its synthesis leverages fundamental principles of organic chemistry to create a building block rich with the features prized by medicinal chemists: metabolic stability, versatile synthetic handles, and a privileged scaffold. Its role as a precursor to potent SCD inhibitors places it at the forefront of research into metabolic diseases, oncology, and beyond. This guide has provided the necessary technical framework—from synthesis to biological context—to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
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A Multi-Modal Analytical Approach to the Definitive Structure Elucidation of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Abstract
The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Compounds incorporating the trifluoromethylpyridine moiety are of significant interest due to their prevalence in agrochemical and pharmaceutical agents, where the trifluoromethyl group often enhances metabolic stability and binding affinity.[1][2] This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol (CAS No. 1086376-61-5).[3][4][5] We will move beyond a simple recitation of techniques, instead detailing the strategic integration of mass spectrometry, infrared spectroscopy, and multi-dimensional nuclear magnetic resonance spectroscopy. The causality behind each experimental choice is explained, demonstrating a self-validating system where data from orthogonal techniques converge to build an irrefutable structural assignment. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for small molecule characterization.
Introduction: The Rationale for a Multi-Technique Approach
The target molecule, this compound, is a moderately complex structure featuring several key functionalities: a trifluoromethyl-substituted pyridine ring, an aryl ether linkage, and a benzyl alcohol. While its nominal structure is known, absolute confirmation is a prerequisite for its use in any further synthetic or biological application. Relying on a single analytical technique is insufficient; for instance, while mass spectrometry can confirm the elemental composition, it cannot distinguish between isomers. Therefore, a holistic and integrated analytical workflow is not just best practice—it is essential for scientific rigor. This guide details such a workflow, where each step provides a unique piece of the structural puzzle, culminating in a fully validated assignment.
Molecular Overview
-
Chemical Name: this compound
-
Molecular Weight: 269.22 g/mol [4]
The overall analytical strategy is visualized in the workflow diagram below.
Caption: Logical convergence of analytical data.
-
MS confirms the molecular formula C₁₃H₁₀F₃NO₂.
-
FTIR confirms the presence of the key functional groups: -OH, aryl ether, and -CF₃.
-
¹H and ¹³C NMR provide the precise count and environment of each hydrogen and carbon atom, consistent with the proposed structure. The splitting patterns in the ¹H NMR and the chemical shifts in both spectra align perfectly with the electronic effects of the substituents.
-
¹⁹F NMR provides unequivocal evidence for the trifluoromethyl group.
-
2D NMR (COSY and HSQC) would serve as the final link, showing correlations between neighboring protons (e.g., pyridine H-3 with H-4) and direct one-bond connections between protons and their attached carbons (e.g., the methylene protons at ~4.6 ppm correlating with the carbon at ~64 ppm).
Optional "Gold Standard": Single-Crystal X-ray Crystallography
For absolute proof of structure, particularly the conformation and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the ultimate technique. [6]
Experimental Protocol: X-ray Crystallography
-
Crystallization: The primary challenge is growing a diffraction-quality single crystal (typically >0.1 mm in all dimensions). [7]This is often achieved by slow evaporation of a saturated solution, liquid-liquid diffusion, or vapor diffusion. [8]A screen of various solvents (e.g., ethyl acetate, hexanes, dichloromethane, methanol) and solvent combinations is typically required.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final 3D structure. [7][9] The successful resolution of the crystal structure would provide definitive, atom-by-atom confirmation of the molecule's connectivity and constitution, serving as the final, irrefutable piece of evidence.
Conclusion
The structure elucidation of this compound is achieved not by a single measurement, but by the strategic and synergistic application of multiple, orthogonal analytical techniques. By systematically integrating data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments, we build a layered, self-validating case for the proposed structure. This multi-modal approach ensures the highest degree of scientific confidence, mitigating the risk of isomeric misassignment and providing a robust, reliable characterization essential for advancing research and development in the chemical and pharmaceutical sciences.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]
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Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2018, February 1). The importance of trifluoromethyl pyridines in crop protection. Retrieved January 19, 2026, from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved January 19, 2026, from [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 19, 2026, from [Link]
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University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 19, 2026, from [Link]
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ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2020, October 1). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved January 19, 2026, from [Link]
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Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved January 19, 2026, from [Link]
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Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds | PDF. Retrieved January 19, 2026, from [Link]
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Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved January 19, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine - the NIST WebBook. Retrieved January 19, 2026, from [Link]
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Unknown. (2024, January 6). The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. Retrieved January 19, 2026, from [Link]
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Amerigo Scientific. (n.d.). (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol. Retrieved January 19, 2026, from [Link]
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Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Introduction
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is a unique organic molecule incorporating a trifluoromethyl-substituted pyridine ring linked to a benzyl alcohol moiety through an ether linkage. Its chemical structure suggests potential applications in medicinal chemistry and materials science, where such fluorinated heterocyclic compounds are of significant interest.[1] Accurate structural elucidation and purity assessment are paramount for any research and development involving this compound. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.
This document is intended for researchers, scientists, and drug development professionals, offering not only predicted spectroscopic data but also detailed experimental protocols and in-depth interpretations. The methodologies and analyses presented herein are grounded in established scientific principles to ensure trustworthiness and provide a self-validating framework for the spectroscopic characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with the complexity of this compound, both ¹H and ¹³C NMR are indispensable.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, assuming the spectrum is acquired in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | Triplet (t) | 1H | Pyridine H-4 |
| ~7.42 | Doublet (d) | 2H | Phenyl H-2', H-6' |
| ~7.25 | Doublet (d) | 1H | Pyridine H-5 |
| ~7.15 | Doublet (d) | 2H | Phenyl H-3', H-5' |
| ~6.90 | Doublet (d) | 1H | Pyridine H-3 |
| ~4.70 | Singlet (s) | 2H | -CH₂OH |
| ~2.0 (broad) | Singlet (s) | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (in ¹³C DEPT) | Assignment |
| ~163.5 | C | Pyridine C-2 |
| ~155.0 | C | Phenyl C-4' |
| ~148.2 (q) | C | Pyridine C-6 |
| ~140.1 | CH | Pyridine C-4 |
| ~135.5 | C | Phenyl C-1' |
| ~128.3 | CH | Phenyl C-2', C-6' |
| ~122.5 (q) | C | -CF₃ |
| ~121.0 | CH | Phenyl C-3', C-5' |
| ~118.0 | CH | Pyridine C-5 |
| ~110.2 | CH | Pyridine C-3 |
| ~64.8 | CH₂ | -CH₂OH |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for acquiring high-quality NMR spectra for a small organic molecule like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 11 ppm).
-
Use a standard 90° pulse sequence.
-
Set the acquisition time to 2-4 seconds.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 170 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: Workflow for NMR spectroscopic analysis.
Interpretation of Predicted NMR Spectra
-
¹H NMR: The aromatic region (6.5-8.0 ppm) is predicted to show signals for the seven protons on the pyridine and phenyl rings. The triplet at ~7.80 ppm is characteristic of the H-4 proton of the pyridine ring, coupled to the H-3 and H-5 protons. The two doublets for the phenyl ring (~7.42 and ~7.15 ppm) indicate a para-substituted pattern. The remaining two doublets at ~7.25 and ~6.90 ppm correspond to the H-5 and H-3 protons of the pyridine ring, respectively. The singlet at ~4.70 ppm is assigned to the methylene protons of the benzyl alcohol group. The broad singlet around 2.0 ppm is characteristic of the hydroxyl proton, which is often broad and its chemical shift can vary with concentration and temperature.
-
¹³C NMR: The spectrum is expected to show 11 distinct signals, corresponding to the 13 carbon atoms in the molecule, with two pairs of phenyl carbons being equivalent due to symmetry. The downfield signals at ~163.5 and ~155.0 ppm are assigned to the ether-linked carbons of the pyridine and phenyl rings, respectively. The signal for the carbon bearing the trifluoromethyl group (Pyridine C-6) is predicted around 148.2 ppm and is expected to appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself is predicted at ~122.5 ppm, also as a quartet with a large one-bond C-F coupling constant. The signal for the benzylic carbon (-CH₂OH) is expected at ~64.8 ppm. The remaining signals in the aromatic region correspond to the other pyridine and phenyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[4][5] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Medium | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂) |
| 1600-1450 | Strong | Aromatic C=C and C=N stretches |
| 1300-1100 | Strong | C-F stretch (trifluoromethyl) |
| 1250-1200 | Strong | Aryl-O-C stretch (asymmetric) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Experimental Protocol for FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid and liquid samples.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
-
Caption: Workflow for FTIR spectroscopic analysis using ATR.
Interpretation of Predicted IR Spectrum
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding.[6] Aromatic C-H stretching vibrations are expected to appear between 3100 and 3000 cm⁻¹. The sharp, strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the phenyl and pyridine rings. One of the most prominent features will be the strong C-F stretching vibrations of the trifluoromethyl group, typically found in the 1300-1100 cm⁻¹ range.[1] The strong absorption between 1250 and 1200 cm⁻¹ can be attributed to the asymmetric stretching of the aryl ether bond, while the C-O stretch of the primary alcohol is expected around 1050-1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can be used for structural elucidation.
Predicted Mass Spectrometry Data (ESI+)
Table 4: Predicted ESI-MS Fragmentation Data
| m/z | Proposed Fragment |
| 270.07 | [M+H]⁺ (Protonated Molecule) |
| 252.06 | [M+H - H₂O]⁺ |
| 162.02 | [CF₃-C₅H₃N-O]⁺ |
| 107.05 | [HO-C₆H₄-CH₂]⁺ |
Experimental Protocol for ESI-MS
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Setup (for a typical ESI-MS system):
-
Set the ESI source to positive ion mode.
-
Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecule ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).
-
Caption: Workflow for ESI-MS analysis.
Interpretation of Predicted Mass Spectrum
In positive ion ESI-MS, this compound is expected to be readily protonated, yielding a protonated molecule [M+H]⁺ at an m/z of approximately 270.07. The fragmentation of this ion upon CID would likely proceed through several pathways. A common loss for benzyl alcohols is the neutral loss of water (18 Da), which would result in a fragment ion at m/z 252.06. Cleavage of the ether bond is another expected fragmentation pathway. This could lead to the formation of a fragment corresponding to the protonated trifluoromethyl-phenoxypyridine moiety at m/z 162.02 and a fragment corresponding to the benzyl cation at m/z 107.05. The relative abundances of these fragments will depend on the collision energy used.
Summary and Conclusion
The spectroscopic data presented in this technical guide provide a comprehensive and self-validating framework for the characterization of this compound. The predicted NMR spectra offer detailed insights into the molecular structure and atomic connectivity. The IR spectrum confirms the presence of key functional groups, including the hydroxyl, trifluoromethyl, and aryl ether moieties. Mass spectrometry provides confirmation of the molecular weight and offers structural information through characteristic fragmentation patterns. The detailed experimental protocols provided for each technique serve as a practical guide for researchers to obtain high-quality data. This guide, therefore, serves as an essential resource for any scientific endeavor involving this compound.
References
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Sajed T, Sayeeda Z, Lee BL, Berjanskii M, Wang F, Gautam V, Wishart DS. Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites. 2024 May 19;14(5):290. [Link]
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ACD/Labs. 13C NMR Predictor. [Link]
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Wikipedia. Infrared spectroscopy correlation table. [Link]
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Emeléus, H. J., & Haszeldine, R. N. (1949). The chemistry of the trifluoromethyl group. Part V. Infrared spectra of some phosphorus compounds containing CF3. Journal of the Chemical Society (Resumed), 2953-2956. [Link]
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Scribd. IR Spectrum Frequency Table. [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
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University of Colorado Boulder. IR Chart. [Link]
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UCLA Chemistry. IR Absorption Table. [Link]
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ACS Publications. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]
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ResearchGate. Mass spectra of the pyridine derivatives. [Link]
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Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
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Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]
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University of Oxford. NMR Techniques in Organic Chemistry. [Link]
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UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. [Link]
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Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
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PubMed Central. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. [Link]
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PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
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An In-depth Technical Guide to the 1H NMR Spectrum of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a comprehensive analysis and detailed interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. The document is structured to deliver not just spectral data, but a deeper understanding of the underlying chemical principles and experimental considerations essential for the accurate characterization of this and structurally related molecules.
Introduction: The Structural Significance of this compound
This compound is a molecule of interest in medicinal chemistry and materials science, featuring a trifluoromethyl-substituted pyridine ring linked via an ether bridge to a benzyl alcohol moiety. This unique combination of functional groups imparts specific electronic and conformational properties that are crucial for its biological activity and material characteristics. ¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound, providing detailed information about its molecular framework.
The strategic placement of the potent electron-withdrawing trifluoromethyl group on the pyridine ring significantly influences the electron density distribution across the entire molecule, which in turn governs the chemical shifts of the aromatic and benzylic protons. Understanding these effects is paramount for unambiguous spectral assignment.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the protons on the pyridine ring, the phenyl ring, the benzylic methylene group, and the hydroxyl group. The following analysis is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and data from analogous structures.
Molecular Structure and Proton Numbering
To facilitate the discussion, the protons in the molecule are numbered as follows:
Caption: Molecular structure and proton numbering scheme.
Predicted Chemical Shifts (δ) and Multiplicities
The predicted ¹H NMR spectral data in a non-polar solvent like CDCl₃ are summarized in the table below. These predictions are derived from the analysis of substituent effects and comparison with structurally similar compounds.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Justification |
| H-4 | 7.80 - 7.95 | Triplet (t) | ³J(H-4, H-3) ≈ 8.0, ³J(H-4, H-5) ≈ 8.0 | Located on the pyridine ring, H-4 is deshielded by the ring current and the inductive effect of the nitrogen and the trifluoromethyl group. It is coupled to both H-3 and H-5. |
| H-5 | 7.40 - 7.55 | Doublet (d) | ³J(H-5, H-4) ≈ 8.0 | This proton is on the pyridine ring and is coupled to H-4. The electron-withdrawing CF₃ group at the adjacent C-6 position causes a downfield shift. |
| H-2', H-6' | 7.35 - 7.50 | Doublet (d) | ³J(H-2', H-3') ≈ 8.5, ³J(H-6', H-5') ≈ 8.5 | These protons on the phenyl ring are ortho to the benzylic alcohol group and are deshielded. They appear as a doublet due to coupling with H-3' and H-5', respectively. |
| H-3', H-5' | 7.05 - 7.20 | Doublet (d) | ³J(H-3', H-2') ≈ 8.5, ³J(H-5', H-6') ≈ 8.5 | These protons are ortho to the electron-donating ether oxygen, which shields them, causing an upfield shift compared to unsubstituted benzene (7.34 ppm). They are coupled to H-2' and H-6'. |
| H-3 | 6.90 - 7.05 | Doublet (d) | ³J(H-3, H-4) ≈ 8.0 | This pyridine proton is adjacent to the ether linkage and is expected to be the most upfield of the pyridine protons. It is coupled to H-4. |
| -CH₂- | 4.60 - 4.75 | Singlet (s) or Doublet (d) | ³J(CH₂, OH) ≈ 5-7 (if observed) | These benzylic protons are deshielded by the adjacent phenyl ring and the hydroxyl group. In many solvents, coupling to the hydroxyl proton is not observed due to rapid exchange, resulting in a singlet. |
| -OH | 1.5 - 3.5 (variable) | Broad Singlet (br s) or Triplet (t) | ³J(OH, CH₂) ≈ 5-7 (if observed) | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. In anhydrous DMSO-d₆, it may appear as a triplet due to coupling with the adjacent methylene protons.[1] |
Note on Long-Range Coupling: A small long-range coupling (⁴J or ⁵J) might be observed between the trifluoromethyl group (¹⁹F) and the pyridine or even the phenyl protons. For instance, a ⁵J(HF) coupling between the CF₃ group and H-5 of the pyridine ring could be present, though it is often small (0.3-1.2 Hz) and may not be resolved in a standard spectrum.[2][3]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable and interpretable ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively unobtrusive solvent peak. For observing coupling to the hydroxyl proton, dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it slows down the proton exchange rate.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following diagram outlines the key steps in the data acquisition workflow.
Caption: Standard workflow for ¹H NMR data acquisition and analysis.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution of coupling patterns.
-
Tuning and Matching: The NMR probe should be tuned and matched to the ¹H frequency to ensure optimal sensitivity.
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
The resulting spectrum should be carefully phased and baseline corrected.
-
The spectrum should be referenced to the TMS signal at 0.00 ppm.
-
Interpreting the Spectrum: A Self-Validating Approach
The trustworthiness of the spectral interpretation relies on a systematic and self-validating approach.
-
Integration: The relative integrals of the signals should correspond to the number of protons in each environment (e.g., a 1:1:2:2:1:2:1 ratio for the aromatic and benzylic protons).
-
Coupling Constants: The coupling constants between coupled protons must be identical. For example, the ³J value for the doublet of H-2' should match the ³J value for the doublet of H-3'.[4]
-
D₂O Exchange: To confirm the assignment of the hydroxyl proton, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the -OH signal to disappear, as the proton is exchanged for deuterium.[5]
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough analysis of chemical shifts, multiplicities, and coupling constants, guided by the principles outlined in this guide, allows for the unambiguous confirmation of its molecular structure. The experimental protocols described herein provide a robust framework for obtaining high-quality data, ensuring the scientific integrity of the characterization process. This in-depth understanding is critical for researchers in drug discovery and materials science who rely on precise molecular characterization to advance their work.
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Solubility Profile of (4-{[6-(Trtrifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to formulation and clinical efficacy. Poor solubility can impede absorption, leading to low bioavailability and therapeutic failure.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol (CAS No: 1086376-61-5) in various organic solvents.[3] As no definitive, publicly available solubility data for this compound exists, this document outlines a systematic approach based on its molecular structure, predictive principles, and established experimental methodologies. We present a detailed protocol for the gold-standard shake-flask method, strategies for solvent selection, and a framework for data interpretation, empowering researchers to generate reliable and reproducible solubility profiles essential for advancing their research and development objectives.
Introduction: The Critical Role of Solubility
In pharmaceutical development, the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, a significant portion of which are related to its physicochemical properties.[1] Among these, solubility stands out as a paramount determinant of a drug's success. It governs the bioavailability of the compound—the extent to which it enters systemic circulation to exert its therapeutic effect.[1] Issues with solubility are a leading cause of costly late-stage failures in the drug development pipeline.[4]
This compound is a compound of interest in medicinal chemistry, featuring a complex structure that incorporates a trifluoromethylpyridine moiety.[5] Understanding its behavior in various solvent systems is fundamental for applications such as:
-
Organic Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.
-
Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.
-
Formulation Development: Designing dosage forms that ensure adequate drug dissolution and absorption.[6]
-
Early-Stage Screening: Conducting in vitro and in vivo assays where compound concentration is a critical parameter.[7]
This guide provides the scientific rationale and practical steps required to systematically characterize the solubility of this compound.
Physicochemical Profile and Solubility Prediction
The molecular structure of this compound offers key insights into its potential solubility behavior, guided by the principle of "like dissolves like."[8]
Molecular Structure: C₁₃H₁₀F₃NO₂[3]
-
Polar Moieties: The molecule possesses a primary alcohol (-CH₂OH) group, which can act as both a hydrogen bond donor and acceptor. The ether linkage (-O-) and the nitrogen atom in the pyridine ring are hydrogen bond acceptors. These features suggest an affinity for polar solvents.
-
Nonpolar Moieties: The phenyl ring and the trifluoromethyl (-CF₃) group are hydrophobic. The CF₃ group is highly lipophilic and a strong electron-withdrawing group, which influences the overall electron distribution of the molecule.[9][10]
-
Predicted Behavior: The presence of both polar and nonpolar regions suggests that the compound will exhibit intermediate or "promiscuous" solubility across a range of solvents. It is unlikely to be highly soluble in very nonpolar solvents like hexane or highly polar solvents like water. Its solubility is expected to be most favorable in solvents with intermediate polarity and those capable of hydrogen bonding, such as lower-chain alcohols and polar aprotic solvents.
While computational models like quantitative structure-property relationship (QSPR) can provide initial estimates, they are not a substitute for experimental data.[8][11][12] Therefore, a well-designed experimental study is essential.
Strategic Selection of Organic Solvents
A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical processes.[13][14][15]
Table 1: Recommended Panel of Organic Solvents for Solubility Screening
| Solvent Class | Solvent | Rationale for Inclusion |
| Polar Protic | Methanol | Common laboratory solvent, capable of hydrogen bonding. |
| Ethanol | Widely used in pharmaceutical formulations and synthesis. | |
| Isopropanol (IPA) | Frequently used as a solvent and disinfectant. | |
| Polar Aprotic | Acetonitrile (ACN) | Common solvent for chromatography and chemical reactions. |
| Acetone | Versatile solvent for extractions and cleaning. | |
| N,N-Dimethylformamide (DMF) | High-polarity solvent used to dissolve a wide range of compounds. | |
| Dimethyl Sulfoxide (DMSO) | Universal solvent for biological screening and stock solutions.[7] | |
| Nonpolar Aprotic | Dichloromethane (DCM) | Effective for dissolving many organic compounds; used in extractions. |
| Toluene | Aromatic solvent used in organic synthesis. | |
| Ethyl Acetate | Moderately polar solvent common in chromatography and extractions. | |
| Hexane / Heptane | Nonpolar alkane, useful for establishing the lower limit of solubility. |
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[2][6][16][17] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the solid compound (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Prepare each solvent in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixtures to equilibrate for a sufficient duration, typically 24 to 48 hours. This timeframe is critical to ensure thermodynamic equilibrium is achieved.[17]
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow larger particles to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the respective solvent at known concentrations.
-
Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample using a validated analytical method (HPLC-UV is preferred for its specificity and sensitivity).
-
Construct a calibration curve by plotting absorbance/peak area against concentration.
-
Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility.
-
High-Throughput Alternatives
For early-stage discovery, higher throughput methods using 96-well filter plates can rapidly screen solubility in numerous solvents.[18][19][20] While these kinetic solubility assays are faster and require less compound, they may not represent true thermodynamic equilibrium.[16][21] The shake-flask method remains the definitive choice for accurate data.[19]
Data Presentation and Interpretation
Solubility data should be presented clearly and concisely, typically in units of mg/mL or µg/mL. The following table provides an illustrative example of how results could be structured.
Table 2: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) (Hypothetical Data) |
| Methanol | Polar Protic | 85.2 |
| Ethanol | Polar Protic | 62.5 |
| Isopropanol | Polar Protic | 35.1 |
| Acetonitrile | Polar Aprotic | 110.8 |
| Acetone | Polar Aprotic | 155.4 |
| DMSO | Polar Aprotic | > 200 |
| Dichloromethane | Nonpolar Aprotic | 48.3 |
| Ethyl Acetate | Nonpolar Aprotic | 76.9 |
| Toluene | Nonpolar Aprotic | 15.6 |
| Heptane | Nonpolar Aprotic | < 1.0 |
Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally verified values.
Interpretation of Hypothetical Results:
-
High Solubility in Polar Aprotic Solvents: The high solubility in solvents like Acetone and DMSO would confirm the importance of the compound's polar characteristics.
-
Moderate Solubility in Alcohols: Good solubility in methanol, decreasing with the longer alkyl chain of ethanol and isopropanol, would highlight the role of hydrogen bonding and the influence of the solvent's overall polarity.
-
Low Solubility in Nonpolar Solvents: Very poor solubility in heptane and low solubility in toluene would be consistent with the presence of polar functional groups.
Visualizing the Workflow and Concepts
Diagrams can effectively illustrate the experimental process and the underlying scientific principles.
Figure 1: Experimental workflow for the Shake-Flask solubility determination method.
Figure 2: Relationship between molecular properties, solvent choice, and solubility.
Conclusion
Accurately determining the solubility of this compound is not merely an academic exercise; it is a foundational step for its successful application in research and pharmaceutical development. This guide provides a robust framework for this task, emphasizing a methodical approach that begins with a structural analysis to predict behavior, followed by a strategic selection of solvents and rigorous experimental measurement using the gold-standard shake-flask method. By adhering to this protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for optimizing synthetic routes, developing stable formulations, ensuring reproducible results in biological assays, and ultimately, accelerating the path from discovery to application.
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The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyridine Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of the trifluoromethyl (–CF3) group into the pyridine scaffold has given rise to the class of trifluoromethylpyridine (TFMP) derivatives, a cornerstone of modern agrochemical and pharmaceutical research. The unique physicochemical properties conferred by the –CF3 moiety—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have established TFMPs as a privileged structural motif.[1][2][3][4] This technical guide provides a comprehensive exploration of the discovery and historical evolution of trifluoromethylpyridine compounds. It delves into the foundational and modern synthetic methodologies, explains the causality behind experimental choices, and presents detailed protocols for key transformations. This document is designed to serve as an in-depth resource for researchers and professionals in the fields of chemical synthesis and drug development, offering both historical context and practical, field-proven insights.
Introduction: The Trifluoromethyl Group - A Paradigm Shift in Molecular Design
The introduction of fluorine into organic molecules has had a profound impact on the life sciences.[5] Among fluorine-containing substituents, the trifluoromethyl group is preeminent, acting as a powerful modulator of a molecule's biological and physical properties.[5] It is highly electronegative and lipophilic, characteristics that can significantly influence metabolic stability, binding affinity to biological targets, and membrane permeability.[1][6] These attributes have been expertly leveraged in the design of numerous commercial products, from high-efficacy pesticides to targeted pharmaceuticals.[3][4][5][7] When appended to a pyridine ring, the trifluoromethyl group's strong electron-withdrawing nature synergizes with the inherent characteristics of the heterocycle, creating a scaffold with immense potential for derivatization and application.[5][8]
Chapter 1: A Historical Perspective - From a Chemical Curiosity to a Core Building Block
The journey of trifluoromethylated aromatics began not with pyridines, but with their carbocyclic cousins. In 1898, Frédéric Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, by treating benzotrichloride with antimony trifluoride.[5] This foundational work, known as the Swarts reaction, laid the groundwork for future fluorination chemistry.[9][10][11][12]
However, it was nearly half a century later, in 1947, that the first synthesis of a trifluoromethylpyridine was reported.[5][6] This seminal work involved the chlorination and subsequent fluorination of picoline (methylpyridine), a process that was often arduous and low-yielding. Early synthetic routes were fraught with challenges, typically requiring harsh reaction conditions such as high temperatures and pressures, and employing hazardous reagents.[13][14] Despite these difficulties, the remarkable influence of the –CF3 group on biological activity was a powerful motivator. The development of economically viable synthetic processes in the early 1980s marked a turning point, leading to a surge in research and development activities involving TFMP derivatives.[5]
Caption: A timeline of key discoveries in trifluoromethylpyridine chemistry.
Chapter 2: Foundational Synthetic Strategies
The synthesis of trifluoromethylpyridines has evolved significantly from the early, brute-force methods. Modern approaches can be broadly categorized into three main strategies: halogen exchange of a pre-formed trichloromethylpyridine, construction of the pyridine ring from a trifluoromethyl-containing building block, and direct trifluoromethylation of a pyridine ring.
The Halogen Exchange (Halex) Approach
This is one of the most established and industrially significant methods for synthesizing trifluoromethylpyridines. The core principle involves the substitution of chlorine atoms in a trichloromethyl group with fluorine atoms.
Causality of Experimental Choices: The choice of fluorinating agent is critical. While early methods relied on metallic fluorides like antimony trifluoride (the Swarts reaction), modern industrial processes predominantly use anhydrous hydrogen fluoride (HF) due to its cost-effectiveness and reactivity.[9][11][15] The reaction can be performed in either the liquid or vapor phase. Vapor-phase reactions often require high temperatures (>300°C) and catalysts, but can be efficient for large-scale production.[5][14] Liquid-phase reactions, often conducted under pressure, allow for lower temperatures and better control.[14][15][16] A catalyst, typically a metal halide like iron(III) chloride (FeCl3), is often employed to facilitate the exchange.[14][15]
Caption: General workflow for the Halogen Exchange (Halex) reaction.
Protocol 2.1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Liquid-Phase Halex
This protocol describes the synthesis of a key intermediate used in the production of several agrochemicals.[5][15]
-
Reactor Preparation: A high-pressure autoclave reactor is charged with 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount of anhydrous iron(III) chloride (FeCl3) (1-10 mol%).
-
Addition of HF: The reactor is sealed and cooled. Anhydrous liquid hydrogen fluoride (at least 3 molar equivalents) is carefully added.
-
Reaction Conditions: The reaction mixture is heated to a temperature in the range of 170-180°C. The pressure is maintained in the range of 5-1200 psig.[15] The reaction is monitored for completion, which typically takes around 25 hours.[15]
-
Work-up and Purification: After cooling and careful venting of excess HF, the crude product is isolated. Purification is typically achieved by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
Ring Construction: The Cyclocondensation Strategy
An alternative to modifying a pre-existing pyridine is to construct the ring from acyclic precursors that already contain the trifluoromethyl group. This method offers great flexibility in introducing various substituents onto the pyridine ring.
Causality of Experimental Choices: The success of this strategy hinges on the availability of suitable trifluoromethyl-containing building blocks.[5] Commonly used starting materials include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[5] The choice of reaction partners and conditions (e.g., base, solvent, temperature) determines the final substitution pattern of the pyridine ring. These reactions often proceed through a series of condensation and cyclization steps. For example, the Kröhnke pyridine synthesis can be adapted using trifluoromethylated precursors.[17][18]
Protocol 2.2: Multicomponent Kröhnke Synthesis of a 2-Trifluoromethylpyridine [17]
-
Reactant Mixture: To a solution of a chalcone (α,β-unsaturated ketone) in a suitable solvent like ethanol, add 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-trifluoromethylpyridine derivative.
The Modern Era: Direct Trifluoromethylation
The direct introduction of a trifluoromethyl group onto a pyridine ring represents a more convergent and often milder approach. This field was revolutionized by the development of stable, electrophilic trifluoromethylating agents.
Causality of Experimental Choices: Early methods for direct trifluoromethylation were often radical-based and lacked selectivity. The development of shelf-stable, electrophilic "CF3+" sources was a major breakthrough. Key reagents in this class include S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto's reagents , and diaryl(trifluoromethyl)sulfonium salts, pioneered by Yagupolskii .[19][20][21][22][23] These reagents are typically stable solids that can be handled in the atmosphere and react with a wide range of nucleophiles, including electron-rich heterocycles, under relatively mild conditions.[19][20][24] The choice of reagent and reaction conditions (e.g., catalyst, solvent) can be tuned to achieve trifluoromethylation at specific positions.
Protocol 2.3: Copper-Mediated Trifluoromethylation of a Pyridine Derivative using an Electrophilic Reagent [25][26]
-
Reaction Setup: In a reaction vessel, a pyridine substrate, an electrophilic trifluoromethylating agent (e.g., Umemoto's or Yagupolskii's reagent), and a copper catalyst (e.g., CuCl) are combined in a suitable solvent like DMF or acetonitrile.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (which can range from room temperature to elevated temperatures) for a period of time until the starting material is consumed. In some modern variations, the reaction can be promoted by visible light.[25][26]
-
Work-up: The reaction is quenched with water and extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Chapter 3: Isomer-Specific Synthesis and Key Intermediates
The position of the trifluoromethyl group on the pyridine ring dictates the compound's properties and applications. Consequently, the regioselective synthesis of different isomers is of paramount importance.
| Intermediate | Common Starting Material | Key Synthetic Strategy | Importance |
| 2-Trifluoromethylpyridines | 2-Picoline | Halogen Exchange | Building blocks for various pharmaceuticals and agrochemicals.[18] |
| 3-Trifluoromethylpyridines | 3-Picoline | Halogen Exchange | Precursors to major agrochemicals like fluazifop-butyl.[5][15] |
| 4-Trifluoromethylpyridines | 4-Picoline or Isonicotinic Acid | Halogen Exchange, Cyclocondensation | Used in herbicides like flonicamid and pyroxsulam.[5][13][27] |
| 2,5-CTF (2-chloro-5-trifluoromethylpyridine) | 3-Picoline | Simultaneous vapor-phase chlorination/fluorination | Key intermediate for fluazifop.[5] |
| 2,3,5-DCTF (2,3-dichloro-5-trifluoromethylpyridine) | 2-Chloro-5-methylpyridine | Stepwise chlorination and fluorination | High-demand intermediate for several crop protection products.[5] |
Chapter 4: Applications and Impact
The unique properties of trifluoromethylpyridines have led to their widespread adoption in both agriculture and medicine.
Revolutionizing Agrochemicals
Trifluoromethylpyridines are a dominant structural motif in modern crop protection.[5][27][28][29] Over 50% of pesticides launched in the last two decades are fluorinated, with a significant portion containing a trifluoromethyl group.[5]
-
Herbicides: Fluazifop-butyl , the first TFMP derivative commercialized, demonstrated the potential of this class.[5] Others, like pyroxsulam , are potent inhibitors of acetolactate synthase (ALS), a key enzyme in weeds.[27]
-
Insecticides: The TFMP scaffold is present in insecticides that target the nervous systems of pests.
-
Fungicides: Compounds like picoxystrobin are vital in controlling fungal diseases in major crops.[5]
A Cornerstone in Medicinal Chemistry
In pharmaceuticals, the TFMP moiety is used to enhance drug properties such as metabolic stability and target binding affinity.[1][7][8]
-
Anticancer Agents: Derivatives have been shown to inhibit kinases involved in cancer cell proliferation.[1]
-
Antibacterial Agents: The lipophilicity imparted by the trifluoromethyl group can improve penetration into bacterial cells.[1]
-
Other Therapeutic Areas: TFMP-containing compounds have been approved or are in clinical trials for a range of diseases, showcasing the versatility of this scaffold.[5][8] There are currently five approved pharmaceutical products and two veterinary products containing the TFMP moiety.[5]
Chapter 5: Future Outlook and Emerging Trends
The field of trifluoromethylpyridine chemistry continues to evolve. Research is focused on developing more efficient, sustainable, and selective synthetic methods. The exploration of novel trifluoromethylating reagents and catalytic systems remains an active area of investigation. As our understanding of structure-activity relationships deepens, we can expect the design of even more sophisticated and effective TFMP-based molecules for a wide array of applications, from targeted therapeutics to advanced materials.[4]
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Methodological & Application
Application Notes and Protocols for (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, potential applications, and detailed experimental protocols for the evaluation of (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This molecule incorporates two key pharmacophores: the trifluoromethylpyridine moiety and a diaryl ether linkage, suggesting its potential as a valuable building block in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Diaryl ethers are a privileged scaffold found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][6] This guide is intended to provide researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of this compound.
Introduction: The Scientific Rationale
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, can profoundly alter the physicochemical properties of a molecule, often leading to improved pharmacokinetic profiles.[1][2] When appended to a pyridine ring, the CF3 group's strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets.
The diaryl ether linkage provides a flexible yet stable connection between two aromatic rings, allowing for optimal positioning of substituents to interact with target proteins. This scaffold is present in a multitude of clinically used drugs and biologically active natural products.[4][5][6] The combination of the 6-(trifluoromethyl)pyridin-2-yl core with a (4-hydroxymethyl)phenyl moiety in This compound presents a unique opportunity for the development of novel therapeutic agents. The hydroxymethyl group offers a handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).
Synthesis of this compound
A plausible and efficient synthetic route to the title compound is via a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis.[7][8][9][10] This approach involves the coupling of a halogenated trifluoromethylpyridine with a substituted phenol.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of the target compound via Williamson ether synthesis.
Detailed Synthesis Protocol:
Objective: To synthesize this compound.
Materials:
-
2-chloro-6-(trifluoromethyl)pyridine
-
4-hydroxybenzyl alcohol
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq), 4-hydroxybenzyl alcohol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the purified product using 1H and 13C NMR.[11][12]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product.[12]
Potential Medicinal Chemistry Applications
Given the structural motifs present in this compound, several therapeutic areas warrant investigation.
Oncology
The diaryl ether scaffold is found in numerous kinase inhibitors and other anticancer agents.[13] The trifluoromethylpyridine moiety can enhance binding to the ATP pocket of kinases. Therefore, this compound could be evaluated for its potential as:
-
A Kinase Inhibitor: Many kinases are implicated in cancer progression. A general kinase screening panel could reveal potential targets.
-
An Antiproliferative Agent: The compound's ability to inhibit the growth of various cancer cell lines should be assessed.
Inflammation and Immunology
Certain trifluoromethylpyridine derivatives have shown activity as inverse agonists of RORγt, a key transcription factor in the differentiation of pro-inflammatory Th17 cells.[14] This suggests a potential application in autoimmune diseases.
Infectious Diseases
Diaryl ethers have also been reported to possess antibacterial and antiviral properties.[13] The compound could be screened against a panel of pathogenic bacteria and viruses.
Experimental Protocols for Biological Evaluation
The following protocols provide a starting point for assessing the biological activity of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
Workflow for Cytotoxicity Screening:
Caption: Workflow for determining the IC50 value using an MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
This is a general protocol to assess the compound's ability to inhibit the activity of a specific kinase.[18][19][20][21][22] This protocol would need to be adapted based on the specific kinase of interest.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. A decrease in signal in the presence of the test compound indicates inhibition.
General Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP in an appropriate kinase buffer.
-
Compound Incubation: In a microplate, add the test compound at various concentrations to the kinase solution and incubate for a short period (e.g., 15-30 minutes) to allow for binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set time.
-
Detection: Stop the reaction and add a detection reagent. The detection method can be based on luminescence (e.g., ADP-Glo™ Kinase Assay), fluorescence, or radioactivity.[18]
-
Signal Measurement: Measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol provides a general framework for a preliminary PK study in mice or rats to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[23][24][25][26][27]
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Procedure:
-
Animal Dosing: Administer this compound to a cohort of rodents (e.g., Sprague-Dawley rats or BALB/c mice) via a relevant route of administration (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of the compound versus time and calculate the key pharmacokinetic parameters using appropriate software.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through established chemical methods. The presence of the trifluoromethylpyridine and diaryl ether moieties suggests potential applications in oncology, inflammation, and infectious diseases. The protocols outlined in this guide provide a solid foundation for the initial biological evaluation of this compound and its analogs, paving the way for further drug discovery and development efforts.
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Application Notes and Protocols for (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol: A Novel Scaffold for Chemical Biology and Drug Discovery
Introduction: The Strategic Integration of Trifluoromethylpyridine and Phenylmethanol Moieties
The compound (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol represents a compelling molecular architecture for researchers in chemical biology and drug development. This structure strategically combines two key pharmacophores: a trifluoromethylpyridine (TFMP) ring and a phenylmethanol group, linked by an ether bridge. The TFMP moiety is a well-established bioisostere for various functional groups in medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and cellular permeability due to the unique electronic properties of the trifluoromethyl group.[1] The phenylmethanol portion, on the other hand, offers a versatile handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.
The ether linkage provides a balance of conformational flexibility and stability, positioning this compound as a promising scaffold for library synthesis and as a lead candidate for a range of biological targets. Trifluoromethyl-substituted pyridyl ethers have demonstrated a wide spectrum of biological activities, including herbicidal, insecticidal, fungicidal, and potential therapeutic applications in human health.[1][2][3] This document provides a comprehensive guide to the synthesis, characterization, and potential biological evaluation of this compound, offering a robust starting point for its exploration in various research contexts.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1086376-61-5 | [4] |
| Molecular Formula | C₁₃H₁₀F₃NO₂ | [4] |
| Molecular Weight | 269.22 g/mol | [4] |
| Appearance | (Predicted) White to off-white solid | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate. Limited aqueous solubility is anticipated. | |
| Hazard Statement | Irritant. May cause skin and eye irritation.[4] |
Safety Precautions:
Due to its classification as an irritant and the general safety measures required for handling trifluoromethylated aromatic compounds, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
Proposed Synthesis Protocol: Ullmann Condensation
While multiple synthetic routes could be envisioned, the Ullmann condensation offers a robust and well-documented method for the formation of the critical aryl ether bond in the target molecule.[5] This copper-catalyzed reaction is particularly suitable for coupling an aryl halide with an alcohol.
Reaction Scheme:
Caption: Proposed synthesis of the target compound via Ullmann condensation.
Materials:
-
2-chloro-6-(trifluoromethyl)pyridine
-
(4-hydroxyphenyl)methanol
-
Copper(I) iodide (CuI)
-
L-Proline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq), (4-hydroxyphenyl)methanol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-6-(trifluoromethyl)pyridine.
-
Reaction: Stir the mixture at a temperature between 100-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.[6]
Characterization of the Synthesized Compound
Unequivocal structural confirmation is a critical step. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be performed to confirm the connectivity and the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
Experimental Protocols for Biological Evaluation
The unique structural features of this compound suggest its potential as a modulator of various biological processes. The following are foundational protocols to begin exploring its bioactivity.
Determination of Solubility and Stability
Accurate assessment of solubility and stability is crucial for the design and interpretation of all subsequent biological assays.
Protocol for Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).
-
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
Protocol for Stability in Assay Media:
-
Prepare a stock solution of the compound in DMSO.
-
Dilute the stock solution to the final desired concentration in the relevant cell culture medium (e.g., DMEM with 10% FBS).
-
Incubate the solution under standard cell culture conditions (37 °C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.
-
Analyze the concentration of the parent compound by LC-MS to determine its degradation over time.
In Vitro Cytotoxicity Assessment
It is essential to determine the compound's intrinsic cytotoxicity to identify a suitable concentration range for further biological assays and to flag any potential for non-specific toxicity.
Workflow for Cytotoxicity Screening:
Caption: General workflow for in vitro cytotoxicity testing.
a) MTT Assay (Metabolic Activity):
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed a chosen cancer or normal cell line into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
b) LDH Release Assay (Membrane Integrity):
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[1]
Step-by-Step Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
LDH Measurement: Collect the cell culture supernatant from each well.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and determine the EC₅₀ value.
Screening for Enzyme Inhibition
The phenylmethanol moiety and the overall electronic nature of the compound suggest it could be an inhibitor of various enzymes, such as kinases or phosphatases.
General Protocol for Enzyme Inhibition Assay:
-
Assay Setup: In a microplate, combine the purified enzyme, its substrate, and a dilution series of this compound in an appropriate assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a vehicle control and determine the IC₅₀ value.
Investigation of Signaling Pathway Modulation
To understand the compound's mechanism of action, it is valuable to assess its impact on key cellular signaling pathways.
Workflow for Signaling Pathway Analysis:
Caption: Workflow for investigating the effect on cellular signaling pathways.
Western Blotting Protocol:
-
Cell Treatment and Lysis: Treat cells with a non-toxic concentration of the compound for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (both total and phosphorylated forms, e.g., ERK/p-ERK, Akt/p-Akt) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel chemical probes and therapeutic agents. The protocols outlined in this document provide a comprehensive framework for its synthesis, characterization, and initial biological evaluation. Based on the preliminary data obtained from these assays, further studies can be designed to elucidate its specific molecular targets, understand its structure-activity relationships through the synthesis of analogs, and ultimately explore its potential in more complex biological systems and disease models.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]
-
Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. National Institutes of Health. [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. 1086376-61-5|(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol|BLD Pharm [bldpharm.com]
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- 6. orgsyn.org [orgsyn.org]
The Versatile Building Block: Application Notes for (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol in Advanced Organic Synthesis
Introduction: The Strategic Importance of the Trifluoromethyl-Pyridine Moiety
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of this approach due to its strong electron-withdrawing nature and high lipophilicity. When appended to a pyridine ring, the resulting trifluoromethylpyridine core becomes a privileged structural motif found in numerous active pharmaceutical ingredients and crop protection agents.[1]
This guide focuses on the synthetic utility of a key intermediate, (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol (1). This molecule serves as a valuable building block, offering a reactive handle for the construction of more complex molecular architectures. Its diaryl ether linkage provides a balance of rigidity and conformational flexibility, while the benzylic alcohol can be readily transformed into a variety of functional groups, most notably the corresponding aldehyde. This document provides detailed protocols for the synthesis of 1 and its subsequent application in organic synthesis, with a focus on its oxidation to (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy})benzaldehyde (2), a gateway to a diverse range of downstream products.
Synthesis of this compound (1)
The most direct and efficient route to synthesizing the title compound is through a Williamson ether synthesis . This venerable yet powerful reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2] The key precursors are 2-hydroxy-6-(trifluoromethyl)pyridine and a suitable para-substituted benzyl halide.
Protocol 1: Williamson Ether Synthesis
This protocol details the synthesis of this compound (1) from 2-chloro-6-(trifluoromethyl)pyridine and 4-hydroxybenzyl alcohol.
Reaction Scheme:
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
4-Hydroxybenzyl alcohol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq), 4-hydroxybenzyl alcohol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Stir the reaction mixture at 80-90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound (1).
Causality and Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzyl alcohol, forming the nucleophilic phenoxide. Its insolubility in DMF can be advantageous as it simplifies work-up.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SNAr reaction.[3]
-
Temperature: Elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
| Parameter | Condition | Rationale |
| Reactants | 2-Chloro-6-(trifluoromethyl)pyridine, 4-Hydroxybenzyl alcohol | Readily available starting materials for SNAr. |
| Base | K₂CO₃ | Effective for phenoxide formation; easy to remove. |
| Solvent | Anhydrous DMF | Polar aprotic, facilitates SNAr. |
| Temperature | 80-90 °C | Provides sufficient energy for the reaction to proceed. |
| Work-up | Aqueous extraction | Removes DMF and inorganic salts. |
| Purification | Column chromatography | Isolates the desired product from byproducts. |
Application in Organic Synthesis: Oxidation to the Aldehyde
The primary synthetic application of this compound (1) is its oxidation to the corresponding aldehyde, (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy})benzaldehyde (2). This aldehyde is a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions, including Wittig reactions, reductive aminations, and aldol condensations. Given the potential sensitivity of the trifluoromethyl group and the diaryl ether linkage, mild oxidation conditions are preferred to avoid over-oxidation to the carboxylic acid or cleavage of the ether bond.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and highly selective method for the oxidation of primary alcohols to aldehydes.[4][5]
Reaction Scheme:
Materials:
-
This compound (1)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve the alcohol 1 (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2-1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde 2 can be purified by column chromatography if necessary.
Causality and Experimental Choices:
-
Reagent: DMP is known for its mildness, neutral pH conditions, and high chemoselectivity, making it ideal for substrates with sensitive functional groups.[4][6]
-
Solvent: DCM is a common solvent for DMP oxidations due to its inertness and ability to dissolve both the substrate and the reagent.
-
Quenching: The sodium thiosulfate reduces the iodine byproducts to more soluble forms, facilitating their removal during the aqueous work-up. Sodium bicarbonate neutralizes the acetic acid generated during the reaction.[7]
Protocol 3: Swern Oxidation
The Swern oxidation is another widely used method for the mild conversion of primary alcohols to aldehydes. It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at low temperatures.[8][9]
Reaction Scheme:
Materials:
-
This compound (1)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of the alcohol 1 (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30-60 minutes.
-
Add triethylamine (5.0 eq) to the reaction mixture, still at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude aldehyde 2 by column chromatography.
Causality and Experimental Choices:
-
Low Temperature: The Swern oxidation must be performed at low temperatures (-78 °C) to control the reactivity of the activated DMSO species and prevent side reactions.[10]
-
Reagents: Oxalyl chloride activates DMSO to form the reactive electrophile. Triethylamine acts as a non-nucleophilic base to promote the final elimination step.
| Parameter | Dess-Martin Oxidation | Swern Oxidation |
| Oxidant | Dess-Martin Periodinane | Activated DMSO |
| Temperature | Room Temperature | -78 °C |
| Byproducts | Iodinane derivatives | Dimethyl sulfide, CO, CO₂ |
| Advantages | Simple setup, mild conditions | Inexpensive reagents |
| Disadvantages | Cost of reagent, potential explosiveness | Requires low temperatures, unpleasant odor of byproduct |
Further Synthetic Utility and Applications
The aldehyde 2 is a key branching point for the synthesis of a wide array of more complex molecules with potential applications in pharmaceuticals and agrochemicals. The trifluoromethylpyridine moiety can act as a bioisostere for other aromatic systems and can improve the pharmacokinetic profile of a drug candidate.
Potential Downstream Transformations:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.
-
Wittig Reaction: Reaction with phosphorus ylides to generate alkenes.
-
Grignard/Organolithium Addition: Formation of secondary alcohols.
-
Condensation Reactions: Aldol or Knoevenagel condensations to form α,β-unsaturated systems.
The fungicide Picoxystrobin , for example, contains a similar (trifluoromethyl)pyridin-2-yloxymethyl)phenyl) moiety, highlighting the relevance of this structural class in agrochemical development.[11]
Visualizing the Synthetic Pathways
Conclusion
This compound is a strategically important synthetic intermediate that provides access to a wide range of complex molecules bearing the trifluoromethylpyridine motif. The protocols outlined in this guide for its synthesis via Williamson etherification and its subsequent oxidation to the corresponding aldehyde using mild and selective reagents like Dess-Martin periodinane or under Swern conditions, offer reliable and reproducible methods for researchers in organic synthesis, medicinal chemistry, and drug development. The versatility of the resulting aldehyde opens up numerous possibilities for the creation of novel compounds with potential biological activity.
References
-
Dess, D. B., & Martin, J. C. (1983). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 105(22), 6755–6756. [Link]
-
Sharma, V., & Kumar, V. (2014). The kinetics of oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A kinetic and mechanistic study. Universal Journal of Chemistry, 2(4), 62-67. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Retrieved from [Link]
-
Boeckman, R. K., Jr., Shao, P., & Mullins, J. J. (2000). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-. Organic Syntheses, 77, 141. [Link]
-
Kant, R., Kumar, R., Kumar, S., Kumar, V., & Gupta, V. K. (2012). 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3163. [Link]
-
Wikipedia. (2023). Alcohol oxidation. Retrieved from [Link]
-
Könning, D., Olbrisch, T., Sypaseuth, F. D., Tzschucke, C. C., & Christmann, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(41), 5432-5434. [Link]
-
Fiorani, G., Nacci, A., & Cotugno, P. (2014). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Journal of Molecular Catalysis A: Chemical, 386, 53-58. [Link]
-
Wipf, P. (2007). Alcohol Oxidations. Wipf Group, University of Pittsburgh. [Link]
- Myers, A. G., Zhong, B., Movassaghi, M., Kung, D. W., Lanman, B. A., & Kwon, S. (2000). Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess. Tetrahedron Letters, 41(9), 1359-1362.
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Moreira, R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(12), 1269. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Wikipedia. (2023). Swern oxidation. Retrieved from [Link]
-
J&K Scientific LLC. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Fujikawa, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 146-163. [Link]
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 203-221. [Link]
-
Ajami, S., Taheri, M., & Hadjihoseyni, M. (2017). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] -... Chiang Mai Journal of Science, 44(4). [Link]
-
Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. [Link]
-
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Chem-Space. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for (4-{[6-(Trtrifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol: A Versatile Building Block in Synthetic Chemistry
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
(4-{[6-(Trtrifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is a key synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure combines a trifluoromethylated pyridine ring, a diaryl ether linkage, and a reactive benzylic alcohol. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The diaryl ether motif is a common scaffold in numerous biologically active compounds, and the benzylic alcohol provides a versatile handle for a wide range of chemical transformations.
This document provides a detailed guide to the synthesis and application of (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol as a synthetic building block. The protocols described herein are based on established chemical principles and analogous transformations found in the scientific literature.
Physicochemical Properties
| Property | Value |
| CAS Number | 1086376-61-5 |
| Molecular Formula | C₁₃H₁₀F₃NO₂ |
| Molecular Weight | 269.22 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
Synthesis of this compound
The most common and efficient method for the synthesis of this diaryl ether is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing trifluoromethyl group on the pyridine ring activates the 2-position towards nucleophilic attack.
Reaction Scheme: Nucleophilic Aromatic Substitution (SNAr)
Caption: Synthesis of the title compound via SNAr.
Protocol 1: Synthesis via SNAr
This protocol details the synthesis of the title compound from commercially available starting materials.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq)
-
4-Hydroxybenzyl alcohol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-(trifluoromethyl)pyridine, 4-hydroxybenzyl alcohol, and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Applications as a Synthetic Building Block
The benzylic alcohol functionality of this compound is a versatile handle for further synthetic transformations. Below are detailed protocols for key applications.
Application 1: Oxidation to the Aldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde provides a crucial intermediate for reactions such as reductive amination, Wittig reactions, and the formation of imines. Activated manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of benzylic alcohols.[2][3][4]
Caption: Williamson ether synthesis workflow.
Materials:
-
{4-[(6-(trifluoromethyl)pyridin-2-yl)oxy]phenyl}methyl chloride (from Protocol 3) (1.0 eq)
-
A substituted phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile or DMF
Procedure:
-
To a round-bottom flask, add the substituted phenol, potassium carbonate, and anhydrous acetonitrile (or DMF).
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add a solution of {4-[(6-(trifluoromethyl)pyridin-2-yl)oxy]phenyl}methyl chloride in the same solvent to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by flash column chromatography to obtain the desired diaryl ether product.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation via nucleophilic aromatic substitution and the reactivity of its benzylic alcohol moiety allow for the facile introduction of the trifluoromethyl-pyridinyl-oxy-phenyl scaffold into a wide range of molecules. The protocols provided herein offer a solid foundation for the use of this compound in the synthesis of novel drug candidates and functional materials.
References
-
Manganese Dioxide - Common Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Convert the followingBenzyl alcohol to benzyl chloride - Filo. (2025, February 19). Retrieved January 19, 2026, from [Link]
-
Video: Radical Oxidation of Allylic and Benzylic Alcohols - JoVE. (2025, May 22). Retrieved January 19, 2026, from [Link]
-
Oxidation with Manganese Dioxide - TRUNNANO. (2023, June 21). Retrieved January 19, 2026, from [Link]
-
Solvent free oxidation of alcohols with manganese dioxide - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. (n.d.). Retrieved January 19, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
-
What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? (2013, July 3). Retrieved January 19, 2026, from [Link]
-
Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) - YouTube. (2020, September 5). Retrieved January 19, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved January 19, 2026, from [Link]
-
Williamson ether synthesis - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). Retrieved January 19, 2026, from [Link]
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Title: A Strategic In Vitro Assay Cascade for Characterizing (4-{[6-(Trtrifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol Derivatives
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, strategy-driven guide for the in vitro characterization of novel (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol derivatives. Given the absence of a predefined biological target for this chemical series, we present a tiered assay cascade designed to first elucidate cytotoxic or anti-proliferative effects, followed by systematic screening against high-value target classes, including protein kinases and G-protein coupled receptors (GPCRs). Furthermore, based on structural homology to known inhibitors, we include specific protocols for evaluating activity against Lysyl Oxidase-Like 2 (LOXL2). The guide concludes with essential protocols for early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess the drug-like properties of promising lead compounds. Each protocol is presented with underlying scientific principles, step-by-step instructions, and data analysis guidelines to ensure robust and reproducible results.
Part 1: Rationale and Strategic Overview
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by a robust and logical in vitro pharmacological evaluation. For the this compound series, the primary challenge is the lack of an established biological target. Therefore, a broad, yet systematic, screening approach is required. Our proposed assay cascade is designed to efficiently identify biological activity and subsequently drill down to the specific molecular target and mechanism of action.
The core logic of the cascade is as follows:
-
Tier 1: General Cellular Activity Assessment. The initial step is to determine if the compounds exert any effect on cell viability or proliferation. This fundamental assay provides the first indication of biological activity and establishes the concentration range for subsequent, more specific assays, while flagging non-specific cytotoxicity early.
-
Tier 2: Broad Target Class Deconvolution. Compounds demonstrating cellular activity will proceed to parallel screening against diverse and prominent drug target families. The chemical scaffold, featuring a trifluoromethyl-substituted pyridine linked via an ether to a phenyl ring, is a privileged structure found in many kinase and GPCR inhibitors. Therefore, screening against representative panels of these two target classes is a logical starting point. Additionally, literature on structurally related compounds points towards potential activity against amine oxidases, specifically LOXL2, making this another priority target class to investigate[1].
-
Tier 3: Lead Characterization - Potency, Selectivity, and ADME. Active "hits" from Tier 2 will be subjected to more detailed characterization. This includes determining potency (e.g., IC50 or EC50 values), assessing selectivity against a broader panel of related targets, and evaluating fundamental drug-like properties through a suite of in vitro ADME assays.
This strategic funneling approach, visualized below, ensures that resources are focused on compounds with the most promising biological and pharmacological profiles.
Caption: Strategic assay cascade for compound characterization.
Part 2: Tier 1 Protocol - General Cellular Activity
CellTiter-Glo® Luminescent Cell Viability Assay
Scientific Principle: This homogeneous "add-mix-measure" assay quantifies the number of viable cells in culture by measuring ATP, an indicator of metabolic activity.[2][3] The reagent contains luciferase and its substrate, luciferin. In the presence of ATP released from lysed cells, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the number of viable cells.[2][3] This assay is known for its high sensitivity, broad linear range, and robustness in high-throughput screening (HTS) formats.[4][5][6]
Protocol:
-
Cell Plating:
-
Culture a relevant human cancer cell line (e.g., A549 - lung carcinoma, MCF7 - breast carcinoma) under standard conditions.
-
Harvest cells during the logarithmic growth phase and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells per well, to be optimized for the specific cell line).
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into the wells of a white, opaque-walled 96-well or 384-well plate suitable for luminescence readings.[4][7]
-
Include "cells + vehicle" control wells and "medium only" background control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution starting from 10 mM) in DMSO.
-
Further dilute this series in cell culture medium to achieve the final desired concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay wells should be kept constant and low (≤ 0.5%) to avoid solvent toxicity.
-
Remove the culture medium from the cell plate and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[4]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.[4][7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[2][4]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[4][7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][7]
-
Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[7]
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other measurements.
-
Normalize the data by expressing the signal from compound-treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Plot % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic (4PL) equation to determine the GI50 (concentration for 50% growth inhibition).
| Parameter | Description | Typical Value |
| Cell Line | Human Lung Carcinoma (A549) | - |
| Seeding Density | 5,000 cells/well | Optimize per cell line |
| Plate Format | 96-well, white, opaque | - |
| Compound Incubation | 72 hours | - |
| Final DMSO % | ≤ 0.5% | Critical for cell health |
| Readout | Luminescence | - |
Part 3: Tier 2 Protocols - Target Deconvolution
Compounds showing significant activity (e.g., GI50 < 10 µM) in the cell viability assay without a steep cytotoxicity curve will proceed to target deconvolution.
Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
Scientific Principle: This assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competition binding assay.[8][9] It measures the binding and displacement of a fluorescently labeled, ATP-competitive kinase tracer from the kinase active site. A europium (Eu)-labeled anti-tag antibody binds to the kinase, serving as the FRET donor. When the Alexa Fluor® 647-labeled tracer is bound to the kinase, excitation of the europium donor results in energy transfer to the Alexa Fluor® acceptor, producing a high TR-FRET signal.[8][10] Test compounds that bind to the ATP site of the kinase will displace the tracer, leading to a decrease in the TR-FRET signal.[8] This format is highly sensitive and can detect inhibitors regardless of their mechanism of action (Type I or Type II), as long as they compete with the tracer.[8]
Protocol (General for a single kinase, adaptable for panel screening):
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution from the 5X stock (typically 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10][11]
-
Prepare a 4X solution of the test compounds by serial dilution in 1X Kinase Buffer A containing the appropriate final percentage of DMSO.
-
Prepare a 2X Kinase/Eu-Antibody mixture in 1X Kinase Buffer A. The final concentrations will be kinase-dependent (e.g., 10 nM kinase, 4 nM antibody). Centrifuge the antibody vial (e.g., 10,000 x g for 10 minutes) before use to pellet any aggregates.[8][10][11]
-
Prepare a 4X Tracer solution in 1X Kinase Buffer A. The optimal tracer concentration should be near its Kd for the specific kinase.
-
-
Assay Procedure (384-well format):
-
Add 4 µL of the 4X test compound or vehicle control to the appropriate wells of a low-volume 384-well plate (white or black).[11]
-
Add 8 µL of the 2X Kinase/Eu-Antibody mixture to all wells.[11]
-
Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to all wells. The final reaction volume is 16 µL.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.[10]
-
-
Assay Readout:
-
Read the plate on a TR-FRET enabled plate reader. Configure the reader with the appropriate settings for europium-based LanthaScreen assays (e.g., Excitation: 340 nm, Emission Donor: 615 nm, Emission Acceptor: 665 nm, Delay Time: 100 µs, Integration Time: 200 µs).[11]
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data to the vehicle (0% inhibition) and no-kinase (100% inhibition) controls.
-
% Inhibition = 100 * (1 - (Ratio_Sample - Ratio_100%_Inh) / (Ratio_0%_Inh - Ratio_100%_Inh))
-
-
Plot % Inhibition against the logarithm of the compound concentration and fit to a 4PL equation to determine the IC50 value.
Caption: Principle of the LanthaScreen Kinase Binding Assay.
GPCR Activity Assay: PathHunter® β-Arrestin Recruitment Assay
Scientific Principle: This is a cell-based assay that monitors GPCR activation by measuring the recruitment of β-arrestin to the receptor, a key event in GPCR signaling and desensitization.[12][13] The technology uses enzyme fragment complementation (EFC). The GPCR is fused to a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[14] Upon GPCR activation by a ligand, β-arrestin is recruited to the receptor, forcing the complementation of PK and EA. This reconstitution forms a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[13][14] The signal intensity is directly proportional to the level of β-arrestin recruitment and, therefore, GPCR activation.
Protocol (General for agonist mode):
-
Cell Plating:
-
Use a PathHunter® cell line stably expressing the GPCR of interest fused to PK and β-arrestin fused to EA.
-
Plate the cells in the manufacturer-recommended medium into a white, clear-bottom 384-well plate at the specified density (e.g., 5,000 cells/well in 20 µL).[15]
-
Incubate for the recommended time (e.g., 24-48 hours) at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Add 5 µL of the compound dilutions to the cell plate.
-
Incubate the plate for 90 minutes at 37°C or room temperature, as recommended for the specific GPCR target.[15]
-
-
Detection:
-
Prepare the PathHunter Detection Reagent working solution according to the manufacturer's protocol, typically by mixing a substrate reagent, Substrate Reagent 1, and Cell Assay Buffer.[15]
-
Add 12 µL of the detection reagent working solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[15]
-
-
Assay Readout:
-
Read the plate on a standard plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using vehicle-treated wells (basal activity) and wells treated with a saturating concentration of a known reference agonist (maximal activity).
-
Plot the Relative Luminescence Units (RLU) against the logarithm of the compound concentration.
-
Fit the data to a 4PL equation to determine the EC50 (effective concentration for 50% of maximal response) and the maximum response (% of reference agonist).
| Parameter | Description | Typical Value |
| Cell Line | PathHunter® GPCR-PK / β-Arrestin-EA | Target-dependent |
| Plate Format | 384-well, white | - |
| Compound Incubation | 90 minutes | Target-dependent |
| Detection Incubation | 60 minutes | - |
| Readout | Chemiluminescence | - |
Part 4: Tier 3 Protocols - Lead Characterization
Promising hits from Tier 2 screens (e.g., compounds showing potent activity against a specific kinase or GPCR) should be further characterized for their drug-like properties.
In Vitro ADME: Metabolic Stability in Human Liver Microsomes
Scientific Principle: This assay evaluates the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, located in the liver.[16] The compound is incubated with human liver microsomes (HLM) and the essential cofactor NADPH.[16] The rate of disappearance of the parent compound over time is monitored by LC-MS/MS. This provides key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance.[16]
Protocol:
-
Incubation:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM, to be under Km), and human liver microsomes (e.g., 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
Include negative controls without NADPH to assess non-enzymatic degradation. Include a positive control compound with known metabolic liability (e.g., Verapamil).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsome concentration in mg/mL])
-
| Parameter | Description | Typical Value |
| Test System | Pooled Human Liver Microsomes (HLM) | 0.5 mg/mL |
| Test Compound Conc. | 1 µM | - |
| Cofactor | NADPH Regenerating System | - |
| Incubation Temp. | 37°C | - |
| Time Points | 0, 5, 15, 30, 60 min | - |
| Analysis Method | LC-MS/MS | - |
In Vitro ADME: Cytochrome P450 (CYP) Inhibition Assay
Scientific Principle: This assay assesses the potential of a test compound to cause drug-drug interactions (DDIs) by inhibiting major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[17] Recombinant human CYP enzymes or HLM are incubated with a specific, probe substrate for each isoform that is metabolized into a fluorescent or easily detected product. The assay is run in the presence and absence of the test compound. A reduction in the formation of the product indicates inhibition of the CYP isoform.[17]
Protocol (Fluorogenic method):
-
Reagent Preparation:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), a specific CYP isoform (recombinant enzyme), and an NADPH regenerating system.
-
Prepare serial dilutions of the test compound and a known inhibitor (positive control) in buffer.
-
-
Incubation:
-
In a 96-well plate, add the reaction mixture and the test compound dilutions.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the isoform-specific fluorogenic probe substrate.
-
Incubate for the optimized duration at 37°C.
-
Stop the reaction (e.g., by adding acetonitrile).
-
-
Readout:
-
Measure the fluorescent signal on a plate reader using the appropriate excitation and emission wavelengths for the metabolite.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a 4PL equation to determine the IC50 value for each CYP isoform.
References
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Wang, L., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). [Link]
-
AACR Journals. Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. [Link]
-
MDPI. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. [Link]
-
Frontiers. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]
-
Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]
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YouTube. CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. [Link]
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NIH. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]
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NCBI. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]
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PubMed. Recent progress in assays for GPCR drug discovery. [Link]
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ACS Publications. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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ResearchGate. Which one is the most accepted method for cell viability assay? [Link]
-
Creative Bioarray. In Vitro ADME. [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
DiscoverX. PathHunter® β-Arrestin GPCR Assays. [Link]
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Reaction Biology. GPCR Assay Services. [Link]
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DiscoverX. PathHunter™ eXpress β-Arrestin Assays. [Link]
-
BMG LABTECH. PathHunter assays for GPCRs and kinases. [Link]
-
Eurofins Discovery. β-arrestin Assays. [Link]
-
PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]
-
NIH. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). [Link]
-
Amerigo Scientific. (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol. [Link]
-
Discovery Life Sciences. Gentest® Enzyme Inhibition Services. [Link]
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- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Guide to the Handling, Storage, and Application of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is a key organic building block whose utility in medicinal chemistry and materials science is derived from its unique trifluoromethyl-substituted pyridine core combined with a reactive benzylic alcohol. The trifluoromethyl group offers modulation of electronic properties and metabolic stability, while the alcohol serves as a versatile handle for synthetic derivatization. This document provides a comprehensive guide for the safe handling, optimal storage, and effective utilization of this compound, ensuring compound integrity and experimental reproducibility.
Compound Identification and Physicochemical Properties
Precise identification is the foundation of any experimental work. The key identifiers and properties of this compound are summarized below.
Table 1: Chemical Identifiers
| Property | Value | Source |
| CAS Number | 1086376-61-5 | [1][2] |
| Molecular Formula | C₁₃H₁₀F₃NO₂ | [1][3] |
| Molecular Weight | 269.23 g/mol | [1][3] |
| MDL Number | MFCD10703547 | [1] |
Table 2: Physicochemical Properties
| Property | Description | Rationale & Remarks |
| Appearance | White to off-white solid. | Based on typical characteristics of similar aromatic compounds. |
| Stability | Stable under recommended storage conditions. Sensitive to strong oxidizing agents. | The benzylic alcohol is susceptible to oxidation. The trifluoromethyl group is highly stable but activates the pyridine ring to certain reactions[4]. |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). | General solubility profile for polar organic compounds. Always verify in small quantities. |
Hazard Assessment and Safe Handling Protocols
Guiding Principle: While comprehensive toxicological data for this specific molecule is not widely published, its structural components—a fluorinated pyridine and an aromatic alcohol—necessitate careful handling. The protocols outlined here are based on established best practices for analogous chemical classes.
2.1. Hazard Identification
This compound is classified as an irritant[1]. Based on safety data for structurally related fluorinated aromatics, the following hazards should be assumed:
Table 3: GHS Hazard and Precautionary Statements
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[5][6] |
| H319 | Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7] |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[6][8] |
| H302 | May be harmful if swallowed. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[6] |
2.2. Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.
-
Engineering Controls: All weighing and manipulation of the solid compound, as well as the preparation of solutions, must be performed in a certified chemical fume hood. This is critical to mitigate inhalation risk (H335) and ensure containment of any fine powders[8][9].
-
Eye Protection: Wear chemical safety goggles with side shields that conform to EU Standard EN166 or OSHA 29 CFR 1910.133. The risk of serious eye irritation (H319) from splashes or airborne particles is significant[7].
-
Hand Protection: Use chemically resistant nitrile or neoprene gloves. Inspect gloves for integrity before each use. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing. This is a primary defense against skin irritation (H315)[7].
-
Body Protection: A standard laboratory coat must be worn at all times. For operations with a higher risk of splashing, a chemically resistant apron is recommended.
2.3. First Aid
In case of exposure, immediate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[6][7].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention[7].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention[5][7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6].
Optimal Storage and Stability Management
Guiding Principle: The primary objectives of a storage strategy are to prevent chemical degradation, which can lead to failed experiments, and to ensure safety. The benzylic alcohol moiety is the most likely site of degradation via oxidation.
3.1. Storage Condition Decision Framework
There can be ambiguity in supplier recommendations ("room temperature" vs. "cold-chain")[2][10]. The following workflow provides a logical path to determining the appropriate storage conditions.
Caption: Decision workflow for selecting the appropriate storage condition.
3.2. Recommended Conditions
-
Short-Term (In-Use): For material being actively used, storage at controlled room temperature (15-25°C) in a tightly sealed amber vial inside a desiccator is sufficient to prevent hydration and photodegradation.
-
Long-Term (Archival): To maximize long-term stability and prevent slow oxidation of the alcohol, it is highly recommended to store the compound at 2-8°C. For the highest level of protection, backfill the container with an inert gas like argon or nitrogen before sealing[2].
3.3. Incompatible Materials
To prevent hazardous reactions and degradation, segregate this compound from:
-
Strong Oxidizing Agents (e.g., peroxides, nitrates): These can violently react with the alcohol moiety, potentially leading to an uncontrolled exothermic reaction.
-
Strong Acids and Bases: Can catalyze decomposition or unwanted side reactions.
Experimental Protocols and Methodologies
4.1. Protocol for Stock Solution Preparation
Accurate solution preparation is paramount for dose-response studies and stoichiometric reactions.
-
Pre-equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening, especially if stored refrigerated. Causality: This prevents condensation of atmospheric moisture onto the cold solid, which could compromise compound stability and weighing accuracy.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid into a suitable volumetric flask using a calibrated analytical balance.
-
Dissolution: Add a portion (approx. 50-70% of the final volume) of the desired solvent (e.g., anhydrous DMSO for biological assays, anhydrous DCM for synthesis).
-
Mixing: Cap the flask and mix by gentle swirling or sonication in a water bath until all solid is completely dissolved. Causality: Sonication provides energy to break the crystal lattice, accelerating dissolution without significant heating.
-
Final Volume: Once dissolved, allow the solution to return to room temperature. Carefully add the solvent up to the calibration mark of the volumetric flask.
-
Storage: Transfer the solution to a clean, clearly labeled amber glass vial with a PTFE-lined cap. Store refrigerated and protected from light.
4.2. Representative Protocol: Acylation of the Hydroxyl Group
This protocol demonstrates a common synthetic transformation utilizing the benzylic alcohol, converting it to an ester. This serves as a template for derivatization.
Caption: General workflow for a synthetic derivatization experiment.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (NEt₃, 1.5 eq). This acts as a scavenger for the HCl generated during the reaction.
-
Cooling: Cool the flask to 0°C using an ice-water bath. Causality: Acylation is often exothermic; cooling maintains control over the reaction rate and prevents potential side reactions.
-
Acylation: Add acetyl chloride (1.2 eq) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Waste Disposal
All waste materials, including empty containers, residual solid, and solutions containing this compound, must be treated as hazardous chemical waste. Dispose of waste in appropriately labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain. [7]
References
-
Amerigo Scientific. (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol Product Page. Amerigo Scientific. [Link]
-
ChemWhat. This compound Product Description. ChemWhat. [Link]
-
Shimizu, M. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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- 3. 1086376-61-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [4-(Trifluoromethoxy)phenyl]methanol | 1736-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (4-{[6-(Trtrifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This compound, featuring a trifluoromethylpyridine core, is of significant interest in pharmaceutical and agrochemical research. The described methodology provides the necessary framework for researchers in drug metabolism and pharmacokinetic (DMPK) studies, as well as process and purity analysis, to achieve reliable and reproducible results. The protocol outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high selectivity and sensitivity.
Introduction
This compound is a key intermediate and potential metabolite in the development of novel therapeutic agents and agrochemicals. The presence of the trifluoromethylpyridine moiety can significantly influence the compound's metabolic stability and biological activity. Accurate quantification of this analyte in various matrices is therefore crucial for understanding its pharmacokinetic profile and ensuring the quality of active pharmaceutical ingredients (APIs).
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its inherent selectivity and sensitivity. This guide provides a comprehensive protocol developed with a deep understanding of the physicochemical properties of trifluoromethyl-containing heterocyclic compounds.
Analyte Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₀F₃NO₂ | [1] |
| Molecular Weight | 269.22 g/mol | [1] |
| Polarity | Moderately Polar | Inferred from Structure |
| Expected Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile), limited solubility in water. | Inferred from related compounds[2] |
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: LC-MS/MS workflow for the analysis of the target analyte.
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (or other relevant matrix)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Instrumentation
-
UHPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Detailed Protocols
Standard and Sample Preparation
Rationale: Accurate quantification relies on precise preparation of calibration standards and quality controls. A simple protein precipitation method is chosen for its efficiency and effectiveness in removing the bulk of matrix interferences for many small molecules.[3] The addition of formic acid aids in protein denaturation and helps to protonate the analyte for better ionization.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 2 mg of the reference standard and dissolve in 2 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).
-
Vortex and transfer to an autosampler vial for injection.
-
Liquid Chromatography
Rationale: Reversed-phase chromatography using a C18 stationary phase is a robust choice for moderately polar aromatic compounds. A gradient elution with acetonitrile or methanol as the organic modifier provides efficient separation from endogenous matrix components. The addition of formic acid to the mobile phase serves to control the pH, ensuring consistent retention and promoting protonation of the analyte for ESI+ detection.[4]
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry
Rationale: The presence of a basic nitrogen atom on the pyridine ring makes the analyte highly amenable to positive mode electrospray ionization (ESI+), where it will readily form a protonated molecule, [M+H]⁺.[5][6] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed for its superior selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. The trifluoromethyl group can influence fragmentation, often leading to characteristic losses.
Caption: Ionization and fragmentation pathway in the mass spectrometer.
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following precursor-to-product ion transitions should be optimized by infusing a standard solution of the analyte. The most intense and stable fragment should be selected as the quantifier, with a second fragment as the qualifier for confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 270.2 | To be determined empirically | To be determined empirically | To be determined empirically |
Note: Collision energies must be optimized for the specific instrument used. A starting point for optimization would be in the range of 15-30 eV.
Data Analysis and System Suitability
Quantitative analysis should be performed using the peak area ratios of the analyte to an appropriate internal standard (if used). A calibration curve should be constructed by plotting the peak area ratio against the concentration of the calibration standards, using a weighted (1/x²) linear regression.
Acceptance Criteria (Typical):
-
Calibration Curve: Correlation coefficient (r²) ≥ 0.99
-
Accuracy: Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: Relative Standard Deviation (RSD) ≤ 15% (≤20% for LLOQ).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the sensitive and selective quantification of this compound using LC-MS/MS. The outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection are based on established principles for the analysis of moderately polar, fluorinated heterocyclic compounds. This method is suitable for high-throughput analysis in regulated and research environments, providing a solid foundation for pharmacokinetic, metabolic, and quality control studies.
References
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Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]
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Phenomenex Inc. (n.d.). Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. Retrieved from [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
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ChemBK. (2024, April 9). [4-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). National Institutes of Health. Retrieved from [Link]
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Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
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Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. (n.d.). NorthEast BioLab. Retrieved from [Link]
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Shang, E., et al. (2005, May 3). Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model. PubMed. Retrieved from [Link]
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Helpful Info. (n.d.). Department of Chemistry Mass Spectrometry Core Laboratory. Retrieved from [Link]
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Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. (2023, December 26). MDPI. Retrieved from [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
-
Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Retrieved from [Link]
-
LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... (n.d.). ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged (Trifluoromethyl)pyridinyloxyphenyl Scaffold
The (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol scaffold represents a significant starting point in modern medicinal chemistry. This structure marries three key pharmacophoric elements: a trifluoromethyl group, a pyridine ring, and a phenylmethanol core linked by an ether bridge. The strategic incorporation of a trifluoromethyl (CF3) group is a widely used tactic in drug design, known for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through its potent electron-withdrawing nature.[1][2] The trifluoromethylpyridine fragment, in particular, is a component of numerous successful pharmaceutical and agrochemical agents.[2][3]
The benzylic alcohol functional group on this scaffold serves as a versatile chemical handle, ripe for modification. By systematically derivatizing this position, researchers can explore the chemical space around the core structure to establish a robust Structure-Activity Relationship (SAR). A well-designed SAR study can elucidate the specific structural features that enhance potency, selectivity, and pharmacokinetic properties, thereby guiding the optimization of lead compounds.[4][5][6]
This guide provides detailed protocols for the derivatization of this compound at the benzylic alcohol position. It details four key synthetic transformations: Esterification , Etherification , Oxidation to an Aldehyde , and subsequent Reductive Amination . The causality behind experimental choices is explained to empower researchers to adapt these methods for the creation of diverse chemical libraries for SAR exploration.
Diagram: Overall Synthetic Strategy for SAR Library Generation
The following workflow outlines the primary derivatization pathways starting from the parent alcohol. Each pathway allows for the introduction of diverse functionalities to probe different aspects of the target's binding pocket.
Caption: Synthetic pathways for derivatizing the parent alcohol.
Part 1: Synthesis of Ester Derivatives
Esterification of the benzylic alcohol introduces a wide variety of acyl groups, allowing for the exploration of steric and electronic effects within the binding site. This can be achieved through several methods, with acid-catalyzed Fischer esterification or coupling agent-mediated reactions being common.[7][8][9]
Protocol 1: Steglich Esterification using EDCI and DMAP
This method is mild, proceeds at room temperature, and is tolerant of many functional groups, making it ideal for creating a diverse library of esters. It avoids the harsh acidic conditions of Fischer esterification.[10]
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acyl-pyridinium species, which is readily attacked by the benzylic alcohol.
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N2 or Ar), add the desired carboxylic acid (1.2 eq.) and DMAP (0.1 eq.).
-
Activation: Stir the mixture at room temperature for 10 minutes.
-
Coupling: Add EDCI (1.5 eq.) portion-wise to the solution.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and effectively dissolves reactants; easily removed. |
| Reagents | Carboxylic Acid (1.2 eq.), EDCI (1.5 eq.), DMAP (0.1 eq.) | Excess acid and EDCI drive the reaction to completion. DMAP is catalytic. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Duration | 12-24 hours | Typically sufficient for completion. |
Part 2: Synthesis of Ether Derivatives
Introducing an ether linkage can alter hydrogen bonding capabilities, lipophilicity, and metabolic stability. The Williamson ether synthesis is a classic and reliable method for this transformation.[11][12]
Protocol 2: Williamson Ether Synthesis
Rationale: This reaction proceeds via an SN2 mechanism. A strong base, such as sodium hydride (NaH), is used to deprotonate the benzylic alcohol, forming a potent nucleophile (alkoxide). This alkoxide then displaces a halide or other good leaving group from an alkyl electrophile.
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (0.2 M) under an inert atmosphere, cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that solvate the cation, leaving a reactive "naked" alkoxide. |
| Base | Sodium Hydride (NaH, 1.2 eq.) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol. |
| Electrophile | Alkyl Halide (R-X, 1.1 eq.) | Primary and benzylic halides work best for the SN2 reaction. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic deprotonation and allows for a smooth reaction. |
Part 3: Oxidation to Aldehyde and Reductive Amination
This two-step sequence is one of the most powerful strategies in medicinal chemistry for introducing amine diversity, which is crucial for modulating solubility and engaging in key hydrogen bonding or ionic interactions with biological targets.[13][14]
Protocol 3A: Oxidation of Benzylic Alcohol to Aldehyde
A mild oxidation is required to prevent overoxidation to the carboxylic acid.[15] Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high selectivity and mild reaction conditions.
Rationale: DMP is a hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes without affecting other sensitive groups in the molecule. The reaction is fast and generally high-yielding.[15]
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere.
-
Oxidation: Add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid. Monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3 solution. Stir vigorously for 30 minutes until both layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purification: The resulting aldehyde is often pure enough to be used in the next step without further purification. If necessary, it can be purified by a short plug of silica gel.
| Parameter | Condition | Rationale |
| Oxidant | Dess-Martin Periodinane (DMP, 1.2 eq.) | Mild, selective, and efficient for oxidizing primary alcohols to aldehydes.[16][17] |
| Solvent | Anhydrous Dichloromethane (DCM) | Standard solvent for DMP oxidations. |
| Temperature | Room Temperature | Reaction proceeds quickly and cleanly at ambient temperature. |
| Work-up | NaHCO3 / Na2S2O3 | Neutralizes the acetic acid byproduct and reduces excess DMP. |
Protocol 3B: Direct Reductive Amination of the Aldehyde
This one-pot procedure is highly efficient for generating secondary and tertiary amines.[18][19]
Rationale: The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion (or imine), which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is the preferred reductant as it is less reactive towards the aldehyde starting material than the iminium intermediate and is not sensitive to the mildly acidic conditions that favor iminium ion formation.[19]
Step-by-Step Protocol:
-
Preparation: To a solution of the crude aldehyde (1.0 eq.) from the previous step in an appropriate solvent like dichloroethane (DCE) or DCM (0.1 M), add the desired primary or secondary amine (1.2 eq.).
-
Iminium Formation: Add acetic acid (1.1 eq.) to catalyze iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise. Be aware of potential gas evolution.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated NaHCO3 solution. Extract the product with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB, 1.5 eq.) | Selectively reduces the iminium ion in the presence of the aldehyde.[19] |
| Catalyst | Acetic Acid (1.1 eq.) | Catalyzes the formation of the iminium ion intermediate. |
| Solvent | Dichloroethane (DCE) or DCM | Common solvents for reductive amination. |
| Temperature | Room Temperature | Mild conditions suitable for a wide range of substrates. |
Designing the SAR Study
Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. The goal of an SAR study is to systematically correlate changes in chemical structure with changes in biological effect.
Diagram: SAR Study Workflow
Caption: A typical workflow for an iterative SAR study.
Data Organization for SAR Analysis
A structured table is essential for identifying trends. For each synthesized compound, key data points should be recorded.
| Compound ID | Modification Type | R-Group Structure | Potency (IC50/EC50, µM) | Selectivity vs. Off-Target | Physicochemical Properties (cLogP, TPSA) | Notes |
| Parent-OH | Alcohol | -H | Baseline | Baseline | Baseline | Starting material |
| Ester-01 | Ester | -C(O)CH3 | Small, neutral group | |||
| Ester-02 | Ester | -C(O)Ph | Bulky, aromatic group | |||
| Ether-01 | Ether | -CH2Ph | Lipophilic, bulky group | |||
| Amine-01 | Secondary Amine | -NH(Cyclopropyl) | Small, basic group | |||
| Amine-02 | Tertiary Amine | -N(CH3)2 | Aprotic, basic group | |||
| ...etc. | ...etc. | ...etc. |
By analyzing this data, researchers can answer critical questions:
-
Steric Effects: Does potency increase or decrease with the size of the R-group? (e.g., compare Ester-01 vs. Ester-02).
-
Electronic Effects: How do electron-donating vs. electron-withdrawing groups on an aromatic R-group affect activity?
-
Hydrogen Bonding: Does an H-bond donor/acceptor in the R-group (e.g., an amine vs. an ether) improve potency?
-
Lipophilicity: How do changes in cLogP correlate with cellular activity or off-target effects?
The insights gained from this initial library will guide the design of a second, more focused set of compounds, leading to the efficient optimization of the lead scaffold.
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He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765-4769. Retrieved from [Link]
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Schmalzbauer, M., et al. (2019). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 55(64), 9531-9534. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Dasgupta, A., et al. (1990). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography, 529(1), 107-114. Retrieved from [Link]
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Chen, K., & Chen, M. S. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18413-18418. Retrieved from [Link]
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Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. Retrieved from [Link]
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Lima, P. C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1104. Retrieved from [Link]
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Wang, Y., et al. (2025). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. Nature Communications, 16, 1234. Retrieved from [Link]
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Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 203-219. Retrieved from [Link]
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Application Notes and Protocols for (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol in the Development of Lysyl Oxidase-Like 2 (LOXL2) Inhibitors
Introduction
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is a pivotal precursor in the synthesis of a novel class of potent and selective enzyme inhibitors. This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound in the discovery of inhibitors targeting Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] Dysregulation of LOXL2 activity is implicated in the progression of various fibrotic diseases and cancers, making it a compelling therapeutic target.[3][4]
Derivatives of this compound have been identified as potent, irreversible inhibitors of LOXL2, demonstrating significant therapeutic potential.[2] This guide will detail the synthesis of the precursor, its conversion into a representative LOXL2 inhibitor, and the biochemical assay protocols for evaluating inhibitory activity.
Chemical Properties and Synthesis of the Precursor
The precursor, this compound, features a trifluoromethylpyridine moiety linked to a hydroxymethyl-substituted phenyl ring via an ether bond. The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals, often enhancing metabolic stability and binding affinity.[5]
Synthesis of this compound
The synthesis of the precursor is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile reaction in medicinal chemistry involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.[6][7] In this case, the phenoxide of 4-(hydroxymethyl)phenol acts as the nucleophile, displacing the chloride from 2-chloro-6-(trifluoromethyl)pyridine.
Reaction Scheme:
Caption: Synthesis of the precursor via SNAr reaction.
Detailed Protocol:
-
Reagent Preparation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)phenol (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
-
Reaction:
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-chloro-6-(trifluoromethyl)pyridine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
From Precursor to Potent LOXL2 Inhibitor: Synthesis of PAT-1251
The hydroxymethyl group of the precursor serves as a versatile handle for further chemical modifications to generate potent enzyme inhibitors. A notable example is the synthesis of PAT-1251, a clinical candidate that has demonstrated efficacy in preclinical models of fibrosis.[2][8]
Synthetic Pathway to PAT-1251
Caption: Synthetic workflow from precursor to PAT-1251.
Detailed Protocol (Illustrative Steps):
-
Oxidation of the Alcohol: The primary alcohol of the precursor is oxidized to the corresponding aldehyde. This can be achieved using a mild oxidizing agent like manganese dioxide (MnO₂).
-
Reductive Amination: The aldehyde is then converted to the primary amine via reductive amination. This typically involves reaction with a source of ammonia followed by reduction with a suitable reducing agent such as sodium triacetoxyborohydride.
-
Amide Coupling: The resulting amine, 4-(aminomethyl)-6-(trifluoromethyl)-2-phenoxypyridine, is then coupled with an appropriate carboxylic acid to form the final inhibitor, PAT-1251.[2]
Mechanism of LOXL2 Inhibition
Derivatives of this compound act as irreversible, mechanism-based inhibitors of LOXL2.[2][9] The proposed mechanism involves the inhibitor mimicking the natural lysine substrate of the enzyme.
Proposed Mechanism of Inhibition:
Caption: Proposed mechanism of irreversible LOXL2 inhibition.
The primary amine of the inhibitor is believed to react with the lysine tyrosylquinone (LTQ) cofactor in the active site of LOXL2 to form a Schiff base.[9] This is followed by an irreversible rearrangement that leads to the covalent modification and inactivation of the enzyme.
Biochemical Assay for LOXL2 Inhibition
The inhibitory potency of synthesized compounds against LOXL2 can be determined using a hydrogen peroxide-based fluorescence assay (Amplex® Red assay).[1][3][10][11] This assay measures the H₂O₂ produced during the oxidative deamination of a substrate by LOXL2.
Amplex® Red Assay Protocol for LOXL2
Materials:
-
Recombinant human LOXL2
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
1,5-Diaminopentane (cadaverine) as substrate[10]
-
Assay buffer: 50 mM Sodium Borate, pH 8.2[1]
-
Test compounds (inhibitors) dissolved in DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Amplex® Red in DMSO.
-
Prepare a stock solution of HRP in assay buffer.
-
Prepare a stock solution of 1,5-diaminopentane in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Plate Preparation:
-
In a 96-well black plate, add the test compounds at various concentrations.
-
Add a solution of LOXL2 enzyme to each well.
-
Include controls for no enzyme, no substrate, and no inhibitor (vehicle control).
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add a mixture of Amplex® Red, HRP, and 1,5-diaminopentane to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~540 nm, emission ~590 nm).
-
-
Data Analysis:
-
Plot the rate of reaction (change in fluorescence over time) against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a dose-response curve.
-
Representative Data Table:
| Compound | LOXL2 IC₅₀ (nM) |
| Precursor | >10,000 |
| PAT-1251 | <50 |
| Reference Inhibitor | [Insert Value] |
Conclusion
This compound is a valuable and versatile precursor for the development of potent and selective LOXL2 inhibitors. The synthetic routes are accessible through standard organic chemistry techniques, and the resulting compounds can be readily evaluated for their inhibitory activity using established biochemical assays. The information and protocols provided in this guide are intended to facilitate further research and development in the exciting field of LOXL2-targeted therapeutics for fibrotic diseases and cancer.
References
-
Vallet, S. D., & Ricard-Blum, S. (2019). Proteolytic processing of lysyl oxidase–like-2 in the extracellular matrix is required for crosslinking of basement membrane collagen IV. Journal of Biological Chemistry, 294(1), 262-275. [Link]
-
Wang, L., et al. (2022). Mass Spectrometry-Based Disulfide Mapping of Lysyl Oxidase-like 2. International Journal of Molecular Sciences, 23(11), 5934. [Link]
-
Schilter, D., et al. (2015). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. Journal of Medicinal Chemistry, 58(12), 5037-5047. [Link]
-
Rodriguez, C., et al. (2018). Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor. Journal of Biological Chemistry, 293(48), 18616-18628. [Link]
-
Schmelzer, C. E. H., et al. (2019). Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin. The FASEB Journal, 33(11), 12139-12153. [Link]
-
Vadasz, S., et al. (2019). Extracellular processing of lysyl oxidase-like 2 and its effect on amine oxidase activity. Journal of Biological Chemistry, 294(14), 5489-5500. [Link]
-
Ikenaga, N., et al. (2020). A novel cell-permeable LOXL2 inhibitor PAT-1251 potently suppresses biliary liver fibrosis via collagen crosslinking-dependent and -independent mechanisms. Hepatology Communications, 4(11), 1639-1654. [Link]
-
Cala, S. E., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. [Link]
-
Isogai, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 127-140. [Link]
-
Wu, Y., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cell Cycle, 21(17), 1827-1841. [Link]
-
Barry, C. S., et al. (2010). Allosteric inhibition of lysyl oxidase-like-2 impedes the development of a pathologic microenvironment. Nature Medicine, 16(9), 1009-1017. [Link]
-
Leitch, D. C., et al. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
-
Patsnap Synapse. (2024). What are LOXL2 inhibitors and how do they work?. [Link]
Sources
- 1. Proteolytic processing of lysyl oxidase–like-2 in the extracellular matrix is required for crosslinking of basement membrane collagen IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular processing of lysyl oxidase-like 2 and its effect on amine oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A novel cell-permeable LOXL2 inhibitor PAT-1251 potently suppresses biliary liver fibrosis via collagen crosslinking-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Disulfide Mapping of Lysyl Oxidase-like 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Trifluoromethylpyridines in Modern Agrochemical Synthesis
Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety
In the landscape of modern crop protection, the trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in the design of high-efficacy herbicides, insecticides, and fungicides.[1][2] The strategic combination of a pyridine ring and a trifluoromethyl (-CF₃) group imparts a unique confluence of physicochemical properties that are highly advantageous for agrochemical development.[3][4]
The pyridine ring, a nitrogen-containing heterocycle, is a prevalent feature in over 70% of commercial agrochemicals.[5] Its inclusion can fine-tune properties like hydrophilicity and lipophilicity, which are critical for a molecule's uptake, penetration, and bioavailability within the target pest or plant.[5]
The trifluoromethyl group, on the other hand, is a powerful modulator of a molecule's biological and physical characteristics.[1][6] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the efficacy and persistence of an active ingredient.[1][7] The -CF₃ group can increase binding affinity to target enzymes or receptors and protect the molecule from metabolic degradation, prolonging its activity.[6] This synergy between the pyridine core and the -CF₃ substituent has led to the development of numerous successful commercial agrochemicals.[3][4]
This guide provides an in-depth overview of the primary synthetic routes to TFMP intermediates and detailed protocols for the synthesis of key agrochemicals, offering researchers and development professionals both the foundational knowledge and practical methodologies required to innovate in this vital area of chemistry.
Part 1: Core Synthetic Strategies for Trifluoromethylpyridine Scaffolds
The industrial production of trifluoromethylpyridine derivatives primarily relies on two robust and scalable strategies: the halogen exchange of trichloromethylpyridines and the construction of the pyridine ring via cyclocondensation with a fluorine-containing building block.[3][4]
Strategy 1: Halogen Exchange from Picoline Precursors
This is the most common industrial method, starting from readily available picolines (methylpyridines). The process involves a multi-step transformation: chlorination of the methyl group and the pyridine ring, followed by a fluorine-for-chlorine exchange.
A key intermediate for many agrochemicals is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[3] Its synthesis often begins with 3-picoline, which undergoes simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over a transition metal catalyst.[3][4] This process can be tuned to produce various chlorinated TFMP derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a vital intermediate for the herbicide Fluazifop.[3][4][8]
Workflow for Halogen Exchange Synthesis of TFMPs
Caption: General workflow for TFMP synthesis via halogen exchange.
The reaction conditions, such as temperature and reactant ratios, can be adjusted to control the degree of chlorination on the pyridine ring, thereby directing the synthesis towards different key intermediates.[3]
| Starting Material | Key Products | Typical Yields (GC Area %) | Reference |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | 64.1% | [3][4] |
| 3-Picoline | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | 19.1% | [3][4] |
| 2-Picoline | 6-Chloro-2-(trifluoromethyl)pyridine | 62.2% | [3][4] |
| 2,4-Lutidine | 2-Chloro-4,6-bis(trifluoromethyl)pyridine | 78.8% | [3][4] |
Table 1: Representative yields for the synthesis of TFMP intermediates from various picoline and lutidine starting materials via simultaneous vapor-phase chlorination/fluorination.[3][4]
Strategy 2: Cyclocondensation with Trifluoromethyl Building Blocks
An alternative approach involves constructing the pyridine ring from acyclic precursors, incorporating the trifluoromethyl group from the outset. This method offers access to TFMP isomers that may be difficult to obtain via the halogen exchange route.[3] Key building blocks for this strategy are highly reactive, fluorine-containing molecules.
Common trifluoromethyl-containing building blocks include:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
-
Ethyl 2,2,2-trifluoroacetate
-
2,2,2-trifluoroacetyl chloride[3]
These compounds undergo cyclocondensation reactions with other components, such as aldehydes or enamines, to form the substituted pyridine ring. This strategy is notably used in the synthesis of the herbicides Dithiopyr and Thiazopyr.[3]
Part 2: Applications of Trifluoromethylpyridines in Agrochemicals
The TFMP scaffold is integral to a wide array of commercial crop protection agents.
| Agrochemical | Class | Mode of Action | Key TFMP Intermediate |
| Fluazifop-butyl | Herbicide | ACCase inhibitor | 2-Chloro-5-(trifluoromethyl)pyridine |
| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation (FRAC 29) | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine |
| Flupyradifurone | Insecticide | nAChR agonist (IRAC 4D) | 2-Chloro-5-(chloromethyl)pyridine* |
| Pyroxsulam | Herbicide | ALS inhibitor | 2-Methoxy-4-(trifluoromethyl)pyridine substructure |
| Thiazopyr | Herbicide | Microtubule assembly inhibitor | Synthesized via cyclocondensation |
| Chlorfluazuron | Insecticide | Chitin biosynthesis inhibitor | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
Table 2: Selected commercial agrochemicals containing the trifluoromethylpyridine moiety. (Note: Flupyradifurone itself does not contain a TFMP, but its key synthetic precursor is a trifluoromethylpyridine derivative which is then modified. This is a common simplification in the literature, but for clarity, the direct precursor is often a related pyridine.)
Part 3: Detailed Experimental Protocols
The following protocols are based on established industrial and academic synthetic methods. They are intended for use by trained professionals in a properly equipped laboratory setting.
Protocol 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (Key Intermediate for Fluazinam)
This protocol outlines the amination of a dichlorinated TFMP precursor. This intermediate is the direct precursor for the final condensation step in the synthesis of the fungicide Fluazinam.
Scientist's Note: This reaction is a nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position of the pyridine ring is activated by the electron-withdrawing effects of both the ring nitrogen and the trifluoromethyl group, making it susceptible to displacement by ammonia. The reaction is typically performed under pressure to maintain ammonia in the liquid phase and increase the reaction rate.
Materials & Equipment:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane (solvent)
-
High-pressure autoclave with magnetic stirring
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reactor Setup: In a clean, dry high-pressure autoclave, charge 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Solvent and Reagent Addition: Add 1,4-dioxane (approx. 5 mL per 1 g of starting material) followed by aqueous ammonia (5.0 eq).
-
Reaction: Seal the autoclave. Heat the reaction mixture to 120-130°C with vigorous stirring. Maintain this temperature for 12-16 hours. The internal pressure will rise; monitor to ensure it remains within the vessel's safety limits.
-
Cooldown and Workup: Cool the reactor to room temperature and carefully vent any excess ammonia pressure in a fume hood. Transfer the reaction mixture to a round-bottom flask.
-
Solvent Removal: Remove the dioxane and excess ammonia under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and ethyl acetate. Transfer to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude 3-chloro-5-(trifluoromethyl)pyridin-2-amine can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to yield a pure solid.
Protocol 2: Synthesis of Fluazinam
This protocol details the final coupling step to produce the broad-spectrum fungicide Fluazinam.[9]
Synthetic Pathway for Fluazinam
Caption: Nucleophilic aromatic substitution for Fluazinam synthesis.
Scientist's Note: This is another SNAr reaction. The amine of the TFMP intermediate acts as a nucleophile, displacing one of the chlorine atoms on the highly electron-deficient dinitrobenzotrifluoride ring.[9] The presence of four strong electron-withdrawing groups (-NO₂ x2, -CF₃, -Cl) makes the ring extremely susceptible to nucleophilic attack. An inorganic base like potassium carbonate is used to neutralize the HCl generated during the reaction, driving it to completion.[9]
Materials & Equipment:
-
3-Chloro-5-(trifluoromethyl)pyridin-2-amine (from Protocol 1)
-
2,4-Dichloro-3,5-dinitrobenzotrifluoride
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Three-neck round-bottom flask with condenser, nitrogen inlet, and thermometer
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reactor Setup: Equip a dry three-neck flask with a magnetic stir bar, condenser, and nitrogen inlet. Place the flask under a positive pressure of dry nitrogen.
-
Reagent Loading: To the flask, add 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 eq), 2,4-dichloro-3,5-dinitrobenzotrifluoride (1.05 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per 1 g of the amine intermediate).
-
Reaction: Begin stirring and heat the mixture to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-water with stirring. A yellow solid (Fluazinam) will precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a wash with cold methanol or ethanol.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight to yield Fluazinam as a yellow crystalline solid. Purity can be assessed by HPLC and melting point analysis.
Conclusion
Trifluoromethylpyridines are not merely structural components; they are enabling scaffolds that have fundamentally shaped the development of modern, high-performance agrochemicals. Their synthesis, primarily through robust methods like halogen exchange and cyclocondensation, provides access to a diverse range of intermediates that form the backbone of numerous commercial products. The protocols detailed herein offer a practical glimpse into the synthesis of these valuable compounds, underscoring the chemical principles that drive their efficacy. As the demand for more selective, potent, and environmentally conscious crop protection solutions grows, the strategic application of the trifluoromethylpyridine moiety will undoubtedly continue to be a fruitful area of research and innovation.
References
-
Tsukamoto, M., Sakamoto, K., & Fujikawa, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]
-
ResearchGate. (n.d.). The importance of trifluoromethyl pyridines in crop protection. Request PDF. Available at: [Link]
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]
-
Song, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4893-4912. Available at: [Link]
-
Ni, C., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science. Available at: [Link]
-
ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Fujikawa, S., et al. (2017). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Prasad, V. & Boreddy, S. (2018). Fluorine-Containing Agrochemicals: An Overview of Recent Developments. IntechOpen. Available at: [Link]
- Google Patents. (2017). CN106316937A - Preparation method of fluazinam.
-
O’Hagan, D. (2010). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Israel Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Flupyradifurone. Available at: [Link]
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-{[6-(Trtrifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Welcome to the dedicated technical support guide for the purification of (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this molecule. Here, we address common challenges and frequently asked questions to streamline your purification workflows and enhance the integrity of your experimental outcomes.
Troubleshooting Guide: Navigating Purification Challenges
This section provides in-depth solutions to specific problems you may encounter during the purification of this compound.
Q1: My primary impurity co-elutes with the product during silica gel chromatography. What strategies can I employ?
A1: Co-elution is a frequent challenge, particularly with structurally similar impurities. Here’s a systematic approach to resolve this issue:
-
Underlying Cause: The impurity likely has a polarity very similar to your target compound, this compound. This can be due to unreacted starting material, or a closely related byproduct. The strongly electron-withdrawing nature of the trifluoromethyl group can influence the polarity of the entire molecule[1].
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting impurities.
-
Step-by-Step Solutions:
-
Mobile Phase Modification:
-
Adjust Polarity: Systematically vary the ratio of your eluents. For a typical hexane/ethyl acetate system, try a shallower gradient or isocratic elution with a lower percentage of the more polar solvent (ethyl acetate)[2].
-
Change Solvent System: Switch one of the solvents to alter selectivity. For instance, replace ethyl acetate with diethyl ether or a mixture of dichloromethane and methanol. A successful purification of a related compound utilized a hexanes/Et2O gradient[3].
-
-
Stationary Phase Variation:
-
If silica gel (slightly acidic) is not providing adequate separation, consider alumina (available in neutral, basic, or acidic forms). The choice depends on the nature of your impurity.
-
For highly challenging separations, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.
-
-
Recrystallization: This is an excellent alternative if your compound is a solid. It purifies based on differences in solubility. See the detailed protocol in the FAQ section.
-
Q2: My compound appears to be degrading during column chromatography. How can I prevent this?
A2: Degradation on the column is often due to the stationary phase's chemical properties or prolonged exposure to the solvent.
-
Underlying Cause: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. The benzylic alcohol moiety in your compound could be susceptible to elimination or other acid-catalyzed reactions.
-
Preventative Measures:
-
Neutralize the Stationary Phase: Before packing your column, you can rinse the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (typically 0.1-1% in the eluent), and then with the mobile phase until the pH of the eluate is neutral.
-
Use Deactivated Silica: Consider using commercially available deactivated or neutral silica gel.
-
Minimize Residence Time: A shorter, wider column can decrease the time your compound spends on the stationary phase. Applying slight positive pressure (flash chromatography) is standard practice and helps to speed up the elution[2][3].
-
Alternative Purification: If degradation persists, switch to a non-destructive method like recrystallization.
-
Frequently Asked Questions (FAQs)
What are the recommended starting conditions for flash column chromatography?
Based on protocols for structurally similar compounds, a good starting point for the purification of this compound is as follows:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for a wide range of polarities. |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Diethyl Ether | These solvent systems have been shown to be effective for related trifluoromethylpyridine derivatives[2][3]. |
| Gradient | Start with a low polarity (e.g., 5-10% ethyl acetate in hexane) and gradually increase to 30-50%. | This ensures that non-polar impurities are washed out first, followed by your product, and then highly polar impurities. |
| Loading | Dry loading is preferred if the compound has low solubility in the initial mobile phase. | This often results in better peak resolution compared to wet loading. |
How can I perform a recrystallization for this compound?
Recrystallization is a powerful technique for purifying solid compounds.
Step-by-Step Protocol:
-
Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of your crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, or mixtures thereof).
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude material until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
What are the potential impurities I should be aware of?
While specific impurities depend on the synthetic route, some common possibilities include:
| Potential Impurity | Origin |
| 4-Hydroxybenzaldehyde or 4-Hydroxyphenylmethanol | Incomplete reaction or side reaction from the starting materials. |
| 2-Chloro-6-(trifluoromethyl)pyridine | Unreacted starting material if the synthesis involves a nucleophilic aromatic substitution[4]. |
| Over-oxidation product (Carboxylic Acid) | If the alcohol is oxidized during the reaction or workup. |
| Dimerized or polymerized byproducts | Can occur under harsh reaction conditions. |
It is crucial to analyze your crude product by techniques like LC-MS or GC-MS to identify the main impurities before selecting a purification strategy.
References
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]
-
Journal of Pesticide Science. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol in solution
Welcome to the dedicated technical support guide for (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. Given its specific structural motifs—a trifluoromethylated pyridine ring linked via an ether bond to a benzyl alcohol—this compound presents a unique set of considerations for experimental design and execution. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and stability of this compound.
Q1: What are the primary potential stability issues for this molecule in solution?
Based on its structure, the primary stability concerns are:
-
Oxidation of the benzylic alcohol to the corresponding benzaldehyde and potentially further to a carboxylic acid.
-
Hydrolysis of the ether linkage, particularly under strong acidic or basic conditions.
-
Photodegradation , given the presence of aromatic rings and the trifluoromethyl group, which can be susceptible to UV light.
-
General solvent compatibility and solubility issues that could lead to precipitation over time.
Q2: What is the recommended solvent for dissolving this compound for short-term and long-term storage?
For short-term use, aprotic polar solvents such as DMSO, DMF, or acetonitrile are generally suitable. For long-term storage, it is crucial to use anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C, protected from light.[1][2] The choice of solvent should also be guided by the requirements of your specific assay to avoid solvent-analyte interactions.
Q3: My solution of the compound has turned yellow. What could be the cause?
A yellow discoloration often suggests the formation of degradation products, potentially arising from oxidation of the benzyl alcohol to the conjugated benzaldehyde derivative.[3][4] It could also indicate other degradation pathways. It is recommended to analyze the solution by HPLC-UV or LC-MS to identify any new peaks corresponding to impurities.
Q4: I am observing a loss of potency of the compound in my cell-based assay over a 24-hour period. What should I investigate?
A loss of potency can be due to several factors:
-
Chemical instability in the assay medium. The compound may be degrading under the physiological pH and temperature of the cell culture.
-
Adsorption to plasticware.
-
Metabolism by the cells.
To troubleshoot, you should first assess the chemical stability of the compound in the cell culture medium (without cells) over the same time period.
Q5: How can I determine the shelf-life of my prepared solutions?
A formal stability study is required to determine the shelf-life. This involves storing aliquots of the solution under defined conditions (e.g., temperature, light exposure) and analyzing them at various time points using a stability-indicating analytical method, such as HPLC.[5][6]
Part 2: Troubleshooting Guides
This section provides detailed guides to address specific stability issues you may encounter.
Guide 1: Investigating and Mitigating Oxidative Degradation
Oxidation of the benzylic alcohol is a primary concern. The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring can influence the susceptibility of the benzyl alcohol to oxidation.[7][8]
Symptoms:
-
Appearance of a new peak in the HPLC chromatogram, often with a different retention time.
-
A gradual decrease in the peak area of the parent compound over time.
-
A change in the color of the solution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting oxidative degradation.
Experimental Protocol: Forced Oxidation Study
-
Prepare Stock Solution: Dissolve the compound in acetonitrile to a final concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 100 µL of 3% hydrogen peroxide.
-
Incubation: Incubate the solution at 40°C for 24 hours, protected from light.
-
Analysis: At t=0 and t=24h, inject an aliquot into an HPLC-UV/MS system to monitor for the appearance of new peaks. The expected primary oxidation product would be (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)carbaldehyde, with a potential secondary product being 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid.
Guide 2: Assessing Hydrolytic Stability
The ether linkage in the molecule could be susceptible to cleavage under acidic or basic conditions.[9][10][11]
Symptoms:
-
Appearance of peaks corresponding to 4-(hydroxymethyl)phenol and 6-(trifluoromethyl)pyridin-2-ol in your analytical run.
-
Significant degradation when using acidic or basic mobile phases in HPLC.
Troubleshooting Workflow:
Caption: Workflow for assessing hydrolytic stability.
Experimental Protocol: Forced Hydrolysis Study
-
Prepare Solutions: Prepare three separate solutions of the compound (1 mg/mL) in:
-
0.1 M HCl (acidic)
-
Water (neutral)
-
0.1 M NaOH (basic)
-
-
Incubation: Incubate the solutions at 60°C for 24 hours.
-
Analysis: At t=0 and t=24h, neutralize an aliquot of the acidic and basic solutions and then analyze all three solutions by HPLC-UV/MS.
Data Summary Table: Expected Hydrolytic Stability Profile
| Stress Condition | Expected Stability | Potential Degradation Products |
| 0.1 M HCl, 60°C | Potentially Labile | 4-(hydroxymethyl)phenol, 6-(trifluoromethyl)pyridin-2-ol |
| Water, 60°C | Likely Stable | Minimal to no degradation expected |
| 0.1 M NaOH, 60°C | Potentially Labile | 4-(hydroxymethyl)phenol, 6-(trifluoromethyl)pyridin-2-ol |
Guide 3: Evaluating Photostability
Aromatic compounds, especially those with heteroatoms and electron-withdrawing groups, can be susceptible to photodegradation.[12][13]
Symptoms:
-
Rapid degradation of the compound when exposed to ambient or UV light.
-
Formation of a complex mixture of degradation products.
Troubleshooting Workflow:
Caption: Workflow for evaluating photostability.
Experimental Protocol: Photostability Study
-
Sample Preparation: Prepare two sets of solutions of the compound in a phototransparent solvent (e.g., acetonitrile/water) in clear glass vials.
-
Exposure: Expose one set of vials to a light source as specified in ICH Q1B guidelines (e.g., a calibrated light cabinet providing exposure to both cool white fluorescent and near-ultraviolet light). Wrap the second set of vials in aluminum foil to serve as dark controls.
-
Analysis: Analyze samples from both sets at appropriate time intervals using HPLC-UV/MS.
Part 3: Recommended Storage and Handling Procedures
To ensure the highest quality of your experimental results, adhere to the following storage and handling procedures.
Table of Recommended Storage Conditions
| Form | Condition | Temperature | Atmosphere | Light Condition |
| Solid | Long-term | -20°C or -80°C | Inert Gas (Ar/N₂) | Protected from light |
| Solution in Anhydrous Aprotic Solvent | Long-term | -80°C | Inert Gas (Ar/N₂) | Protected from light (amber vials) |
| Solution for Immediate Use | Short-term | 4°C | Ambient | Protected from light |
Handling Air-Sensitive Solutions:
For preparing and handling solutions for long-term storage, it is highly recommended to use standard air-free techniques.[1][2][14][15][16]
-
Glassware: Ensure all glassware is oven-dried to remove adsorbed moisture.
-
Inert Atmosphere: Conduct all transfers within a glovebox or using a Schlenk line under a positive pressure of an inert gas like argon or nitrogen.
-
Solvents: Use anhydrous solvents packaged under an inert atmosphere.
-
Sealing: Use vials with tight-fitting septa to allow for sample withdrawal via syringe without exposing the bulk solution to air.
References
-
Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]
-
National Institutes of Health. (n.d.). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. NIH. [Link]
-
ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Publications. [Link]
-
ACS Publications. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]
-
JoVE. (n.d.). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. [Link]
-
ResearchGate. (n.d.). Schematic and simplified reaction mechanism of benzyl alcohol oxidation. ResearchGate. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]
-
ResearchGate. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
ResearchGate. (n.d.). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol. ResearchGate. [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. [Link]
-
PubMed. (2005). Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). Photochemical & Photobiological Sciences. [Link]
-
ResearchGate. (n.d.). Selective oxidation of benzyl alcohol with electron-withdrawing group versus a benzyl alcohol with electron-donating group. ResearchGate. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Crystallization of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Welcome to the technical support center for the crystallization of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. The unique structural features of this molecule, namely the trifluoromethyl group, the pyridyl ether linkage, and the benzyl alcohol moiety, can present specific hurdles in obtaining crystalline material of desired purity and form. This resource provides a structured, question-and-answer-based approach to troubleshooting, grounded in established crystallographic principles and practical laboratory experience.
I. Understanding the Molecule: Key Physicochemical Characteristics
Before delving into troubleshooting, it is crucial to understand the predicted properties of this compound that influence its crystallization behavior.
| Property | Predicted Value | Implication for Crystallization |
| Molecular Weight | 269.22 g/mol | Standard molecular weight for a small molecule. |
| Boiling Point | 346.1±42.0 °C | High boiling point suggests low volatility. |
| Density | 1.342±0.06 g/cm³ | Denser than many common organic solvents. |
| pKa | 14.15±0.10 | The hydroxyl group is weakly acidic. |
| Trifluoromethyl Group | Strongly electron-withdrawing, increases lipophilicity. | Can influence intermolecular interactions and crystal packing, potentially leading to polymorphism.[1][2] |
| Pyridyl Ether Moiety | Provides a degree of conformational flexibility. | The ether linkage can adopt various conformations, which may impact crystal lattice formation. |
| Benzyl Alcohol Group | Capable of hydrogen bonding (donor and acceptor). | Hydrogen bonding is a strong directional force in crystal packing. |
II. Troubleshooting Guide: Common Crystallization Issues and Solutions
This section addresses specific problems you may encounter during the crystallization of this compound.
Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too rapidly.
Underlying Cause: The solubility of the compound at a given temperature is exceeded to a degree that favors liquid-liquid phase separation over nucleation and crystal growth. The high lipophilicity conferred by the trifluoromethyl group can contribute to this phenomenon in certain solvent systems.[1]
Troubleshooting Workflow:
A workflow to control rapid crystallization.
Detailed Protocols:
Protocol 3: Controlled Supersaturation
-
Reduce Concentration: Use a larger volume of solvent to create a less concentrated solution. This will lower the supersaturation level upon cooling.
-
Gradual Cooling: As described in Protocol 1, employ a very slow cooling rate. This allows for fewer nucleation events and promotes growth on existing crystal surfaces.
-
Seeding: Introduce a small number of pre-existing, high-quality crystals (seed crystals) into the slightly supersaturated solution. This bypasses the stochastic nature of primary nucleation and encourages controlled crystal growth.
Q3: No crystals form, even after the solution has cooled to room temperature and been left for an extended period. What are the next steps?
A3: This indicates that the solution is not sufficiently supersaturated for spontaneous nucleation to occur.
Underlying Cause: The compound may be too soluble in the chosen solvent, or there is an energy barrier to nucleation.
Troubleshooting Workflow:
A workflow for inducing crystallization.
Detailed Protocols:
Protocol 4: Inducing Nucleation
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny amount of the solid compound to the solution. If no solid is available, a tiny crystal of a structurally similar compound can sometimes act as a template.
-
Cold Shock: Briefly cool the solution in an ice bath or refrigerator to induce nucleation. Once crystals begin to form, allow the solution to return to a warmer temperature to encourage slower growth.
Protocol 5: Increasing Supersaturation
-
Solvent Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container. This will gradually increase the concentration of the solute.
-
Anti-solvent Addition: To a solution of the compound, slowly add a miscible solvent in which the compound is insoluble (an "anti-solvent"). Add the anti-solvent dropwise until the solution becomes slightly cloudy, then add a few drops of the original solvent to clarify the solution before allowing it to stand.
III. Frequently Asked Questions (FAQs)
Q: What are some good starting solvents for the crystallization of this compound?
A: Based on the structure, which has both aromatic and polar character, a good starting point for solvent screening would include:
-
Alcohols: Isopropanol, Ethanol, Methanol. [3]* Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Aromatic Solvents: Toluene.
-
Ethers: Dichloromethane (for solubility, though less ideal for slow evaporation).
-
Co-solvents: Mixtures such as ethanol/water, acetone/hexane, or ethyl acetate/heptane can be very effective.
Q: Could the trifluoromethyl group cause polymorphism?
A: Yes, the presence of a trifluoromethyl group can influence crystal packing and may lead to the formation of different crystal forms, or polymorphs. [1]It is advisable to characterize your crystalline material using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for polymorphism, especially if you observe different crystal habits under different crystallization conditions.
Q: My final crystalline product has a low yield. How can I improve it?
A: A low yield can be due to several factors:
-
Too much solvent: If the compound has significant solubility in the mother liquor at the final crystallization temperature, a considerable amount will remain in solution. You can try to recover more material by concentrating the mother liquor and cooling it again.
-
Premature crystallization: If crystallization occurs at too high a temperature, the yield will be lower. Ensure the solution is cooled sufficiently.
-
Incomplete precipitation: Allow sufficient time for crystallization to complete.
Q: How can I purify my compound if crystallization fails?
A: If repeated attempts at crystallization are unsuccessful, other purification techniques should be considered:
-
Column Chromatography: This is a very effective method for purifying organic compounds. [4]* Melt Crystallization: For thermally stable compounds, this technique can be an alternative. A protocol for a similar compound, 2-chloro-5-(trifluoromethyl)pyridine, involved slow cooling (0.071 °C/min) followed by a "sweating" step where the temperature is slowly increased to melt and remove impurities. [5]
IV. References
-
Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. [Link]
-
[4-(trifluoromethyl)phenyl]methanol. [Link]
-
Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. [Link]
-
Guide for crystallization. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. [Link]
Sources
- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Trifluoromethyl alcohol synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving the solubility of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol for biological assays
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol (CAS: 1086376-61-5). This molecule, a key compound in many research endeavors, presents a common challenge for drug development professionals: poor aqueous solubility. Its hydrophobic nature, driven by the trifluoromethylpyridine and phenyl ether moieties, can lead to precipitation in biological buffers, resulting in inconsistent assay data and unreliable results.
This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues. We will move from fundamental principles and simple solutions to more advanced formulation strategies, explaining the scientific rationale behind each method to empower you to make informed decisions for your specific experimental context.
Physicochemical Properties of this compound
Understanding the inherent properties of a compound is the first step in designing an effective solubilization strategy.
| Property | Value / Prediction | Source | Implication for Solubility |
| Molecular Formula | C₁₃H₁₀F₃NO₂ | [1][2] | Indicates a significant non-polar character. |
| Molecular Weight | 269.22 g/mol | [2] | Moderate molecular weight. |
| Structure | Trifluoromethylpyridine-phenyl ether | [1][2] | The CF₃ group and ether linkage increase lipophilicity, reducing water solubility.[3] |
| Predicted pKa | 14.15 (alcohol group) | [2] | The hydroxyl group is very weakly acidic and unlikely to be a useful handle for pH modification. |
| Predicted pKa | ~2-4 (pyridine nitrogen) | Estimated | The pyridine nitrogen is weakly basic. Protonation at acidic pH can significantly increase solubility. |
| Appearance | Solid | [4] | Requires dissolution from a solid state. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in my aqueous assay buffer. Where should I start?
Answer: The most common and straightforward starting point is to prepare a concentrated stock solution in a water-miscible organic solvent.[5] This allows you to dissolve the compound at a high concentration and then dilute it into your aqueous buffer to the final desired concentration. Dimethyl sulfoxide (DMSO) is the industry-standard initial choice due to its excellent solubilizing power for a wide range of organic molecules.[6][]
Key Considerations:
-
Accuracy is Crucial: Preparing stock solutions allows for more accurate weighing of larger quantities of the solute, which improves the precision of your final concentrations.[8][9]
-
Homogeneity: Ensure the solute is completely dissolved in the stock solution through thorough mixing or vortexing before making any dilutions.[10]
-
Storage: Store stock solutions appropriately, often at -20°C or -80°C in tightly sealed containers to prevent degradation and solvent evaporation. Always label containers clearly with the compound name, concentration, solvent, and date of preparation.[11]
See Protocol 1 for a detailed step-by-step guide to preparing a stock solution.
Q2: I prepared a 10 mM stock in DMSO, but the compound precipitates when I dilute it into my cell culture medium. What's happening and how can I fix it?
Answer: This is a classic problem known as "precipitation upon dilution." It occurs because when the highly concentrated DMSO stock is added to the aqueous medium, the solvent environment abruptly changes from organic to mostly aqueous. The compound, which is poorly soluble in water, crashes out of the solution.
Here is a logical workflow to troubleshoot this issue:
Caption: Decision workflow for addressing compound precipitation.
Troubleshooting Steps:
-
Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller dilutions. For example, dilute your 10 mM stock to 1 mM in a 50:50 mix of DMSO and your assay buffer, then perform the final dilution from this intermediate stock. This provides a gentler transition in solvent polarity.
-
Lower the Stock Concentration: The higher the stock concentration, the more likely precipitation is. Try preparing a fresh 1 mM stock solution in DMSO. While this means you'll need to add a larger volume to your assay (e.g., 10 µL instead of 1 µL for a 1:100 dilution), it can often prevent precipitation.
-
Use a Co-solvent System: Sometimes DMSO alone is not sufficient. A co-solvent system, where a mixture of miscible solvents is used, can significantly increase the solubility of poorly soluble drugs.[5][6] Consider adding a small amount of another solvent like polyethylene glycol 400 (PEG 400) or ethanol to your final assay buffer to help keep the compound in solution.[][12]
See Protocol 2 for guidance on optimizing a co-solvent system.
Q3: What is the maximum concentration of DMSO my cells can tolerate? Are there other side effects I should be aware of?
Answer: This is a critical question for the integrity of any cell-based assay. While DMSO is widely used, it is not biologically inert.
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[13] However, some sensitive cell types may show stress or altered function at concentrations as low as 0.1%.[14][15] It is imperative to determine the tolerance of your specific cell line.
-
Above 1%: Concentrations above 1% are often toxic, potentially causing cell membrane damage, oxidative stress, or apoptosis (cell death).[13][14]
-
Other Effects: Beyond overt toxicity, DMSO can have subtle effects. It is known to increase cell membrane permeability, which could alter the uptake of your compound or other media components.[16] It can also influence gene expression and cell differentiation in some models.
Best Practice: Always run a "vehicle control" in your experiment. This control should contain the highest concentration of DMSO (or other solvents) used in your experiment but no test compound. This allows you to subtract any background effects caused by the solvent itself.[17]
Q4: Can I use pH adjustment to improve the solubility of this compound?
Answer: Yes, pH adjustment is a powerful technique for ionizable compounds and is likely to be effective for this compound.[][18]
The key is the pyridine ring. The nitrogen atom on the pyridine ring is a weak base. In an acidic environment (low pH), this nitrogen can become protonated, acquiring a positive charge. This charged, or ionized, form of the molecule is significantly more soluble in aqueous solutions than the neutral form.[19]
Caption: Mechanism of solubility enhancement via pH adjustment.
Practical Steps:
-
Determine the Target pH: The pKa of the pyridine nitrogen is estimated to be between 2 and 4. To ensure protonation, you should adjust the pH of your buffer to be at least 1-2 units below the pKa. A good starting point would be to test buffers at pH 3.0, 4.0, and 5.0.
-
Consider Assay Compatibility: Ensure that the acidic pH required to solubilize your compound is compatible with your biological assay. Many proteins and cells can be sensitive to significant pH changes.
-
Buffer Choice: Use a buffer system with sufficient capacity to maintain the target pH after the addition of your compound and other reagents (e.g., citrate or acetate buffers).[20]
See Protocol 3 for a method to test solubility at different pH values.
Q5: I'm working with a very sensitive cell line and want to avoid organic solvents altogether. What are my options?
Answer: If organic solvents are not an option, you can explore the use of formulation excipients, with cyclodextrins being the most common and effective choice.[21]
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[22][23] They can encapsulate poorly soluble molecules, like yours, within their central cavity, effectively shielding the hydrophobic parts of the drug from the water.[24][25] This drug-cyclodextrin complex is then readily soluble in aqueous solutions.[26]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble in water and has a low toxicity profile, making it a popular choice for biological applications.[25]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has high aqueous solubility and is used in several commercial formulations.
Important Note: The formation of the inclusion complex is an equilibrium process. The free drug is still present and available to interact with its biological target. However, you must verify that the cyclodextrin itself does not interfere with your assay. A cyclodextrin-only control is essential. It is also possible to combine pH adjustment with cyclodextrin use for a synergistic effect on solubility.[27]
See Protocol 4 for an introduction to using cyclodextrins.
Detailed Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.
-
Calculate Required Mass:
-
Molecular Weight (MW) = 269.22 g/mol .
-
Desired Concentration = 10 mM = 0.010 mol/L.
-
Desired Volume = 1 mL = 0.001 L.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Mass = 0.010 mol/L * 0.001 L * 269.22 g/mol * 1000 mg/g = 2.69 mg .
-
-
Weighing the Compound:
-
Using an analytical balance, carefully weigh out 2.69 mg of this compound into a sterile, chemically resistant vial (e.g., an amber glass or polypropylene vial).
-
-
Adding Solvent:
-
Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
-
Dissolution:
-
Cap the vial securely.
-
Mix thoroughly by vortexing for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be completely clear.
-
-
Storage and Labeling:
-
Label the vial clearly: "Compound Name, 10 mM in DMSO, [Date]".
-
Store at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Determining an Optimal Co-Solvent System
This protocol helps you test the ability of different co-solvents to prevent precipitation in your final assay buffer.
-
Prepare Stocks: Prepare a 10 mM stock of your compound in 100% DMSO as described in Protocol 1.
-
Prepare Test Buffers: Prepare several versions of your final assay buffer, each containing a different co-solvent system.
-
Buffer A (Control): Assay buffer + 0.5% DMSO.
-
Buffer B: Assay buffer + 0.5% DMSO + 1% Ethanol.
-
Buffer C: Assay buffer + 0.5% DMSO + 1% PEG 400.
-
-
Perform Dilution:
-
Add the compound stock to each test buffer to achieve your highest final assay concentration (e.g., add 5 µL of 10 mM stock to 995 µL of buffer for a final concentration of 50 µM).
-
-
Observe for Precipitation:
-
Mix immediately and let the solutions stand at the assay temperature (e.g., 37°C) for your typical maximum experiment duration (e.g., 24 hours).
-
Visually inspect for any signs of cloudiness, turbidity, or precipitate. Check under a microscope if necessary.
-
-
Select System: Choose the co-solvent system that keeps the compound fully dissolved without adversely affecting your assay (check vehicle controls).
Protocol 3: Assessing Solubility Improvement by pH Adjustment
This protocol outlines how to test the solubility of your compound in buffers of varying pH.
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., 50 mM citrate buffer at pH 3.0, 50 mM acetate buffer at pH 5.0, and 50 mM phosphate buffer at pH 7.4).
-
Create Slurries: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that it doesn't all dissolve.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium saturation.
-
Separate Solid and Liquid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantify Soluble Fraction: Carefully remove an aliquot of the clear supernatant from each vial. Dilute the supernatant in a suitable solvent (e.g., methanol or acetonitrile) and measure the concentration of the dissolved compound using an appropriate analytical method, such as HPLC-UV or LC-MS.
-
Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to determine the relationship between pH and solubility.
Protocol 4: Using Cyclodextrins for Enhanced Aqueous Solubility
This protocol provides a starting point for using HP-β-CD to solubilize your compound.
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10% w/v, which is 100 mg/mL). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the solid compound directly to the HP-β-CD solution and mix vigorously. Alternatively, add a small volume of a concentrated DMSO stock of your compound to the HP-β-CD solution while vortexing.
-
Complexation: Allow the mixture to shake or stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
Sterilization and Use: Sterilize the final solution by passing it through a 0.22 µm filter. This stock can now be diluted into your assay medium.
-
Controls are Essential: Remember to include a control with just the HP-β-CD solution (at the same final concentration) to ensure it does not interfere with your biological assay.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
-
Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect.
-
CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
-
DMSO in cell based assays. Scientist Solutions.
-
Cyclodextrins in delivery systems: Applications. PubMed Central.
-
Cyclodextrins in Drug Formulation and Delivery. Pharma Excipients.
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences.
-
What effects does DMSO have on cell assays? Quora.
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? National Institutes of Health (NIH).
-
Co-solvency and anti-solvent method for the solubility enhancement. Co-solvency and anti-solvent method for the solubility enhancement.
-
PH adjustment: Significance and symbolism. PH adjustment: Significance and symbolism.
-
Cosolvent. Wikipedia.
-
Best Practices For Stock Solutions. FasterCapital.
-
An In-depth Technical Guide on the Solubility of 5-(Trifluoromethyl)pyridine-2-thiol in Organic Solvents. Benchchem.
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences.
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon.
-
pH Adjustment and Co-Solvent Optimization. BOC Sciences.
-
Top Ten Tips for Making Stock Solutions. Bitesize Bio.
-
pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy.
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
Adjusting for the effects of DMSO on cell line growth and viability in experiments. Benchchem.
-
This compound. Matrix Scientific.
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
-
Preparing Stock Solutions. PhytoTech Labs.
-
2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Huimeng Bio-tech.
-
Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences.
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate.
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
-
Solutions and dilutions: working with stock solutions. Rice University.
-
CompoundingToday.com | pH Adjusting Database. CompoundingToday.com.
-
[4-(trifluoromethyl)phenyl]methanol. ChemBK.
-
(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol. Amerigo Scientific.
-
1086376-61-5(this compound) Product Description. ChemicalBook.
-
1086376-61-5|(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol. BLDpharm.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
-
Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives.
-
2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7. ChemicalBook.
-
4-(Trifluoromethyl)pyridine. PubChem.
-
[4-(Trifluoromethoxy)phenyl]methanol | 1736-74-9. Tokyo Chemical Industry Co., Ltd.
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- 2. 1086376-61-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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Technical Support Center: Synthesis of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the recommended protocols to ensure the integrity and success of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions to provide a foundational understanding of the synthesis.
Q1: What is the primary synthetic route for this compound?
A1: The most common and efficient method is a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis.[1][2] This involves coupling 4-(hydroxymethyl)phenol with an activated pyridine derivative, typically 2-chloro-6-(trifluoromethyl)pyridine, in the presence of a base. The electron-withdrawing trifluoromethyl group is critical as it activates the pyridine ring, making it susceptible to nucleophilic attack by the phenoxide.[3]
Q2: Which starting materials and reagents are optimal?
A2:
-
Nucleophile: 4-(hydroxymethyl)phenol.
-
Electrophile: 2-Chloro-6-(trifluoromethyl)pyridine or 2-Fluoro-6-(trifluoromethyl)pyridine. The fluoro derivative is often more reactive and may allow for milder reaction conditions, but the chloro derivative is also commonly used.
-
Base: A moderately weak base is preferred to selectively deprotonate the more acidic phenolic hydroxyl group without affecting the benzylic alcohol. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[2] Stronger bases like sodium hydride (NaH) can lead to side reactions.[4][5]
-
Solvent: A polar aprotic solvent is necessary to dissolve the reagents and facilitate the SNAr mechanism. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are standard choices.[2]
Q3: Why is my reaction yield consistently low?
A3: Low yield is a common issue that can stem from several factors. The most frequent causes include incomplete deprotonation of the phenol, insufficient reaction temperature, presence of moisture leading to hydrolysis of the electrophile, or using a base that is too strong, which promotes side reactions. Our detailed troubleshooting guide in Part 2 addresses these points systematically.
Q4: How can I monitor the reaction's progress effectively?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a solvent system like Ethyl Acetate/Hexanes to track the consumption of the starting materials and the appearance of the product spot. For more precise analysis of the crude reaction mixture to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Materials
Q: My post-reaction analysis (TLC/LC-MS) shows primarily unreacted 4-(hydroxymethyl)phenol and 2-chloro-6-(trifluoromethyl)pyridine. What are the likely causes and solutions?
A: This indicates a failure in one of the key reaction steps. Let's diagnose the potential causes.
-
Cause 1: Ineffective Deprotonation. The reaction cannot proceed without the formation of the phenoxide nucleophile. Your base may be old, hydrated, or simply not strong enough under the chosen conditions.
-
Solution: Use freshly dried potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is more soluble and often provides better results. Ensure the base is finely powdered to maximize surface area.
-
-
Cause 2: Insufficient Temperature. SNAr reactions on heteroaromatic rings require thermal energy to overcome the activation barrier.
-
Solution: While starting at room temperature is reasonable, you will likely need to heat the reaction. Gradually increase the temperature to 80-120 °C and monitor by TLC.[4] DMF and DMSO are suitable high-boiling solvents for this purpose.
-
-
Cause 3: Presence of Water. Moisture in the reagents or solvent can hydrolyze the 2-chloro-6-(trifluoromethyl)pyridine to the unreactive 6-(trifluoromethyl)pyridin-2-ol and deactivate the base.
-
Solution: Use anhydrous solvents and dry your reagents thoroughly. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.[6]
-
Issue 2: Significant Byproduct Formation
Q: My TLC shows a product spot, but it is contaminated with several other major spots. What are these byproducts and how can I prevent them?
A: The formation of multiple byproducts points to issues with reaction selectivity. The diagram below illustrates the main reaction and key side reactions.
Caption: Reaction pathways in the synthesis, highlighting desired O-alkylation and potential side reactions.
-
Byproduct 1: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react through oxygen (O-alkylation) or a carbon on the aromatic ring (C-alkylation).[2][4]
-
Prevention: O-alkylation is generally favored. Using polar aprotic solvents like DMF or DMSO helps solvate the cation away from the phenoxide, leaving the more electronegative oxygen atom as the primary reaction site.[4]
-
-
Byproduct 2: Benzylic Ether Formation. Although the phenolic proton is much more acidic, a very strong base or high temperatures can deprotonate the benzylic alcohol, which can then react with another molecule of 2-chloro-6-(trifluoromethyl)pyridine.[4]
-
Prevention: Avoid overly strong bases like sodium hydride (NaH). Stick to K₂CO₃ or Cs₂CO₃. Maintain careful temperature control and avoid excessive heating. For absolute selectivity, you could protect the benzylic alcohol as a silyl ether before the coupling reaction, though this adds steps to the synthesis.
-
-
Byproduct 3: Reaction Mixture Turning Dark.
-
Q: My reaction mixture turned a dark brown color. Is this a problem?
-
A: A dark color change often indicates the oxidation of the phenoxide intermediate, which can lead to polymeric impurities and lower yields.[6]
-
Prevention: As mentioned, running the reaction under an inert atmosphere of nitrogen or argon is the most effective way to prevent oxidation.[6]
-
Part 3: Recommended Experimental Protocol & Troubleshooting Workflow
This section provides a validated starting protocol and a logical workflow for diagnosing issues.
Detailed Protocol: Williamson SNAr Ether Synthesis
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(hydroxymethyl)phenol (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and anhydrous dimethylformamide (DMF, 5-10 mL per mmol of phenol).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.
-
Electrophile Addition: Add 2-chloro-6-(trifluoromethyl)pyridine (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress every 1-2 hours using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete in 6-12 hours.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and solving common synthesis problems.
Part 4: Reagent and Solvent Data
For convenience, the properties of commonly used reagents and solvents are summarized below.
Table 1: Comparison of Common Bases
| Base | Formula | pKa of Conjugate Acid | Strength | Comments |
|---|---|---|---|---|
| Potassium Carbonate | K₂CO₃ | 10.3 | Moderate | Good choice, inexpensive. Requires anhydrous conditions.[2] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Moderate | Often gives higher yields due to better solubility.[2] |
| Sodium Hydride | NaH | ~35 | Very Strong | Not recommended; can deprotonate benzylic alcohol, causing side reactions.[4][5] |
| Sodium Hydroxide | NaOH | 15.7 | Strong | Can be used, but introduces water, risking hydrolysis.[2] |
Table 2: Properties of Recommended Solvents
| Solvent | Formula | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|---|
| Dimethylformamide | C₃H₇NO | 153 | Polar Aprotic | Excellent solvent for SNAr; high boiling point allows for a wide temperature range.[2] |
| Dimethyl sulfoxide | C₂H₆OS | 189 | Polar Aprotic | Similar to DMF, even higher boiling point. Can be difficult to remove completely.[2] |
| Acetonitrile | CH₃CN | 82 | Polar Aprotic | Lower boiling point, suitable for reactions that proceed at moderate temperatures. |
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Cambridge University Press. Williamson Ether Synthesis (Williamson Reaction). [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Lumen Learning. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
National Institutes of Health (NIH). Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Introduction: Welcome to the technical support guide for the synthesis of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This molecule is a valuable intermediate in the development of advanced pharmaceutical and agrochemical agents, with its trifluoromethylpyridine motif being a key feature in many modern active ingredients.[1] Transitioning the synthesis of this compound from the laboratory bench to a pilot or manufacturing scale introduces significant challenges related to reaction kinetics, thermal management, impurity control, and process safety.
This guide is structured to provide drug development professionals, researchers, and process chemists with actionable, field-proven insights. We will move beyond simple procedural outlines to explore the causality behind key process decisions, offering troubleshooting frameworks and detailed protocols to ensure a robust, safe, and scalable synthesis.
Section 1: Synthetic Strategy & Core Reaction FAQs
Q1: What is the most viable and scalable synthetic route for this compound?
The most robust and industrially applicable route involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): A Williamson-type ether synthesis between 2-chloro-6-(trifluoromethyl)pyridine and 4-hydroxybenzaldehyde. The electron-withdrawing nature of the trifluoromethyl group and the inherent electron deficiency of the pyridine ring activate the C2 position for nucleophilic attack.[2]
-
Chemoselective Reduction: The subsequent reduction of the aldehyde functional group to a primary alcohol using a suitable reducing agent.
This strategy is preferred for scale-up because it avoids protecting group chemistry for the benzylic alcohol and utilizes a commercially available, stable aldehyde precursor. The final product is typically purified via crystallization.
Caption: Troubleshooting logic for scaling up the synthesis.
Issue 1: Inconsistent Yield and Reaction Times in SNAr Step
-
Symptom: Batch-to-batch variability in conversion rates, with significant amounts of unreacted 4-hydroxybenzaldehyde detected.
-
Possible Cause: Water content in the reaction. The effectiveness of bases like K₂CO₃ is highly dependent on anhydrous conditions. Water can hydrolyze the starting material or reduce the efficacy of the base.
-
Solution:
-
Material Control: Use anhydrous grade solvents and ensure the potassium carbonate is dried before use.
-
Azeotropic Removal: On a large scale, if using a suitable solvent like toluene, a preliminary azeotropic distillation can be performed to remove residual water from the reactants before initiating the main reaction.
-
Issue 2: Formation of a Key Byproduct: 4-hydroxy-N,N-dimethylbenzamide
-
Symptom: A persistent impurity is detected by HPLC, especially when the reaction is run at elevated temperatures (>120 °C) in DMF.
-
Possible Cause: Thermal decomposition of DMF generates dimethylamine, which can react with 4-hydroxybenzaldehyde under basic conditions to form the corresponding amide impurity. [3]* Solution:
-
Temperature Management: Strictly control the reaction temperature to below the decomposition threshold of DMF.
-
Solvent Change: Consider switching to a more thermally robust solvent like DMSO or NMP for the process validation batches.
-
Purge Strategy: While not always practical, a gentle nitrogen sparge during the reaction can help remove volatile decomposition products.
-
Issue 3: Product Fails to Crystallize or "Oils Out" During Purification
-
Symptom: During the final crystallization step, the product separates as a liquid or sticky solid instead of forming a filterable crystalline powder.
-
Possible Cause: High levels of impurities or residual high-boiling point solvent (e.g., DMSO) are acting as a crystallization inhibitor.
-
Solution:
-
Improve Upstream Purity: Ensure the crude product isolated after the reduction step is thoroughly washed to remove inorganic salts and residual solvents. An intermediate wash of the crude solid with a solvent like methyl tert-butyl ether (MTBE) can be effective.
-
Optimize Crystallization Solvent System: A systematic screening of solvent/anti-solvent systems is required. Common systems for this class of molecules include isopropanol/water, ethanol/heptane, or ethyl acetate/hexane. [4] 3. Seeding: Develop a seeding protocol. Adding a small quantity of pure crystalline material to the supersaturated solution at the appropriate temperature can induce controlled crystallization and improve particle size and filterability.
-
Section 3: Scalable Experimental Protocols
Safety First: Before proceeding, consult the Safety Data Sheet (SDS) for all reagents. Operations should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. [5][6]
Protocol 1: Kilogram-Scale SNAr Synthesis of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
| Reagent | CAS No. | Mol. Wt. | Amount | Moles | Eq. |
| 2-Chloro-6-(trifluoromethyl)pyridine | 33252-63-0 | 181.55 | 1.00 kg | 5.51 | 1.0 |
| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 | 0.74 kg | 6.06 | 1.1 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 1.14 kg | 8.26 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 5.0 L | - | - |
Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with 2-chloro-6-(trifluoromethyl)pyridine, 4-hydroxybenzaldehyde, and potassium carbonate.
-
Inerting: Purge the reactor with nitrogen for 30 minutes.
-
Solvent Addition: Add the dimethyl sulfoxide (DMSO) to the reactor.
-
Heating: Begin stirring and heat the reactor jacket to 90-95 °C. Monitor the internal temperature.
-
Reaction Monitoring: Maintain the internal temperature at 90-95 °C for 8-12 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC for the disappearance of the starting pyridine.
-
Cooling & Precipitation: Once the reaction is complete (>98% conversion), cool the mixture to 20-25 °C.
-
Workup: Slowly add 10 L of water to the stirred reaction mixture over 1 hour. A precipitate will form. Stir the resulting slurry for an additional 2 hours.
-
Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake thoroughly with water (3 x 2 L) until the filtrate is near neutral pH.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C until constant weight is achieved.
-
Expected Yield: 1.35 - 1.45 kg (87-93%) of crude 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde as an off-white to tan solid.
-
Protocol 2: Large-Scale Reduction to this compound
| Reagent | CAS No. | Mol. Wt. | Amount | Moles | Eq. |
| Aldehyde Intermediate | 1261599-73-0 | 283.21 | 1.00 kg | 3.53 | 1.0 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.06 kg | 1.59 | 0.45 |
| Methanol | 67-56-1 | 32.04 | 8.0 L | - | - |
Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor with the aldehyde intermediate and methanol.
-
Cooling: Begin stirring and cool the resulting slurry to 0-5 °C using the reactor jacket.
-
Reagent Addition: Add the sodium borohydride in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. [7]4. Reaction: After the addition is complete, allow the reaction to slowly warm to 20-25 °C and stir for an additional 2-3 hours. Monitor for completion by HPLC.
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add 2 L of 1 M hydrochloric acid to quench the excess NaBH₄ and adjust the pH to ~7. Caution: Hydrogen gas evolution will occur.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Isolation: Add 5 L of water to the residue and stir for 1 hour. Filter the resulting white solid. Wash the cake with water (2 x 1 L).
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C.
-
Expected Yield: 0.92 - 0.98 kg (91-97%) of crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to achieve >99% purity.
Section 4: Process Safety & Management
Q: What are the primary handling hazards for 2-chloro-6-(trifluoromethyl)pyridine?
This key starting material presents several hazards that must be managed with appropriate engineering controls and PPE. [5][8]* Toxicity: It is harmful if swallowed or inhaled and can cause skin and eye irritation. [5]* Handling Precautions:
- Use in a well-ventilated area, preferably within a contained system (glovebox or ventilated enclosure) for large-scale transfers.
- Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.
- Avoid creating dust. [5]* Storage: Store in a cool, dry, well-ventilated place away from incompatible materials, with the container tightly closed. [6]
Q: How can the risk of thermal runaway be quantitatively assessed and controlled during scale-up?
A proactive approach to thermal safety is non-negotiable.
-
Reaction Calorimetry (RC1): Before scaling up, perform reaction calorimetry studies to determine the heat of reaction (ΔHrxn), heat capacity (Cp), and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing a safe process.
-
Controlled Dosing: The rate of addition of the limiting reagent should be calculated based on the reactor's heat removal capacity. This ensures that the heat generated by the reaction never exceeds the cooling system's ability to dissipate it.
-
Emergency Quench System: For high-risk reactions, a documented and tested emergency quenching procedure should be in place. This might involve the rapid addition of a cold, inert solvent or a quenching agent to halt the reaction.
By rigorously applying these principles, the synthesis of this compound can be safely and efficiently scaled to meet the demands of drug development and manufacturing.
References
-
Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
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Simelabs. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. Simelabs. [Link]
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ACCRON. (2024). Process Analytical Technology: Enhancing Pharma Development. ACCRON. [Link]
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Wikipedia. Process analytical technology. Wikipedia. [Link]
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U.S. Food and Drug Administration. (2004). Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. FDA. [Link]
-
Hess, K., & Farber, L. (2014). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. University of Colorado Boulder Libraries. [Link]
-
Semantic Scholar. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Wikipedia. Williamson ether synthesis. Wikipedia. [Link]
-
Wang, X., et al. (2021). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. ACS Omega. [Link]
-
Request PDF. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
ResearchGate. (2019). Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. Organic Letters. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Cole-Parmer. [Link]
-
Zhang, Z., et al. (2021). Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Science Advances. [Link]
-
Chemistry LibreTexts. (2021). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
ResearchGate. (2018). Williamson ether synthesis under batch conditions 1. Chemical Record. [Link]
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MDPI. (2010). Selective Enzymatic Reduction of Aldehydes. Molecules. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]
-
Amerigo Scientific. (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol. Amerigo Scientific. [Link]
-
University of Geneva. Guide for crystallization. University of Geneva. [Link]
- Google Patents. (2014). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
-
ChemRxiv. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
- Google Patents. (2016). CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate.
-
IndiaMART. 4 Hydroxyphenyl Methanol. IndiaMART. [Link]
-
Pearson. (2023). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
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The Farrell Research Group. (2021). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]
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National Center for Biotechnology Information. (2021). Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Molecules. [Link]
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ResearchGate. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
National Center for Biotechnology Information. (2007). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
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National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]
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Wiley Online Library. (2022). Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones. Angewandte Chemie International Edition. [Link]
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ResearchGate. (2022). Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‑Arylation of Pyridones. Angewandte Chemie International Edition. [Link]
-
National Center for Biotechnology Information. (2022). Umpolung Synthesis of Pyridyl Ethers by BiV -Mediated O-Arylation of Pyridones. Angewandte Chemie International Edition. [Link]
-
MDPI. (2022). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Crystals. [Link]
-
ResearchGate. (2021). Efficient One-Step Purification of Methanol-to-Olefin Products Using a Porphyrinyl MOF to Achieve Record C2H4 and C3H6 Productivity. Angewandte Chemie International Edition. [Link]
Sources
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Technical Support Center: Optimizing Coupling Reactions with (4-{[6-(Trtrifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Welcome to the technical support center for (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for coupling reactions involving this versatile building block. The insights provided herein are based on established principles of organometallic chemistry and successful strategies reported for structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for cross-coupling reactions?
A1: This molecule offers two primary reactive handles for synthetic elaboration:
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The Benzylic Alcohol (-CH₂OH): This functional group can be utilized in several ways. It can undergo direct C-O activation in certain palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura type couplings, to form diarylmethanes.[1][2] Alternatively, the alcohol can be converted into a better leaving group (e.g., a halide or triflate) to facilitate classical cross-coupling reactions. It can also act as a nucleophile in etherification reactions.[3]
-
The Aromatic Rings: While the C-H bonds on the phenyl and pyridine rings are generally less reactive, they can be functionalized through C-H activation strategies. However, for most applications, the benzylic alcohol is the intended site of reaction.
Q2: I am planning a Suzuki-Miyaura coupling with my aryl halide and this compound. What are the key challenges I should anticipate?
A2: The primary challenge lies in the direct activation of the benzylic C-O bond. While feasible, this transformation is often lower yielding than the coupling of a corresponding benzylic halide.[1][2] A significant side reaction to be aware of is the palladium-catalyzed oxidation of the benzylic alcohol to the corresponding aldehyde, which can reduce your yield of the desired coupled product.
Q3: My Buchwald-Hartwig amination using this compound as a precursor to a benzylic amine is failing. What are the likely causes?
A3: Direct Buchwald-Hartwig amination of a benzylic alcohol is not a standard transformation. The more common approach is to first convert the alcohol to a halide (e.g., benzyl bromide) and then perform the C-N coupling. If you are attempting a direct coupling, the reaction likely fails due to the poor leaving group ability of the hydroxyl group under typical Buchwald-Hartwig conditions.
Q4: I've observed decomposition of my starting material under my reaction conditions. What could be causing this?
A4: The 2-aryloxypyridine linkage can be susceptible to cleavage under harsh basic or acidic conditions, although it is generally stable under standard palladium-catalyzed coupling conditions. The trifluoromethyl group is robust and unlikely to be the source of decomposition. More likely, side reactions of the benzylic alcohol, such as oxidation or elimination, are occurring.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of the Benzylic Alcohol
-
Possible Cause 1: Inefficient C-O Activation. The direct activation of the benzylic C-O bond is challenging.
-
Solution: Consider converting the alcohol to a more reactive electrophile. A two-step process involving conversion to the benzylic bromide or chloride followed by a standard Suzuki-Miyaura coupling is often more reliable.
-
-
Possible Cause 2: Catalyst Inhibition. The nitrogen atom on the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is a known challenge with 2-substituted pyridines, often referred to as the "2-pyridyl problem".[4][5][6][7][8]
-
Solution: Employ ligands that are known to be effective for coupling with heteroaromatic substrates. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can promote the desired reaction pathway.
-
-
Possible Cause 3: Oxidation of the Benzylic Alcohol. Palladium catalysts can oxidize benzylic alcohols to aldehydes, especially at elevated temperatures in the presence of an oxidant (or even adventitious air).
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Lowering the reaction temperature may also mitigate this side reaction.
-
Issue 2: Formation of an Aldehyde Byproduct
-
Possible Cause: Palladium-Catalyzed Oxidation. As mentioned above, this is a common side reaction for benzylic alcohols in the presence of palladium catalysts.
-
Solution:
-
Rigorous Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen.
-
Solvent Choice: Anhydrous, degassed solvents are crucial.
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
Catalyst Selection: Some palladium catalysts have a higher propensity for oxidation. If the problem persists, screen different palladium sources.
-
-
Issue 3: Cleavage of the Pyridyl Ether Bond
-
Possible Cause: Harsh Reaction Conditions. While generally stable, the ether linkage may be cleaved by very strong bases (like NaOtBu at high temperatures for extended periods) or strong acids.
-
Solution:
-
Base Selection: If ether cleavage is suspected, consider a weaker base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Temperature and Time: Minimize reaction time and temperature.
-
-
Optimized Experimental Protocols
The following protocols are designed as robust starting points for your optimization studies. They are based on successful conditions reported for structurally analogous systems, particularly in the synthesis of Sorafenib and Regorafenib analogues.[9][10][11][12][13]
Protocol 1: Two-Step Suzuki-Miyaura Coupling via a Benzylic Bromide
This is the recommended and most reliable method for C-C bond formation at the benzylic position.
Step 1a: Synthesis of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl bromide
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.33-0.5 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by pouring onto ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the benzylic bromide.
Step 1b: Suzuki-Miyaura Coupling of the Benzylic Bromide
-
To an oven-dried flask, add the benzylic bromide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%) and, if necessary, a ligand.
-
Evacuate and backfill the flask with nitrogen or argon (repeat 3 times).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination via the Benzylic Bromide
Step 2a: Synthesis of the Benzylic Bromide (See Protocol 1, Step 1a)
Step 2b: Buchwald-Hartwig Amination
-
To an oven-dried flask or microwave vial, add the benzylic bromide (1.0 eq), the amine (1.2 eq), a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (e.g., XPhos, 2.4 mol%).
-
Evacuate and backfill with nitrogen or argon.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction to 80-110 °C (conventional heating) or as appropriate for microwave heating, monitoring for completion.
-
Cool, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Data Summary: Recommended Starting Conditions
The following table summarizes recommended starting conditions for screening, based on successful reports for analogous transformations.
| Parameter | Suzuki-Miyaura Coupling (Protocol 1b) | Buchwald-Hartwig Amination (Protocol 2b) |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | XPhos Pd G3, RuPhos Pd G3 |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | XPhos, RuPhos, BrettPhos |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | NaOtBu, KOtBu, LHMDS |
| Solvent | 1,4-Dioxane, Toluene, DME | Toluene, 1,4-Dioxane |
| Temperature | 80-110 °C | 80-120 °C |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |
References
- Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(1), 422–429.
- Various Authors. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12061-12228.
- Ball, N. D., & Love, J. A. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Rajic Džolic, Z., et al. (2016). Design, synthesis, and cytostatic activity of novel pyrazine sorafenib analogs. Medicinal Chemistry Research, 25(12), 2845-2858.
- Hye, M. A., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 633-638.
- White, M. C., et al. (2021). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science, 371(6529), 603-609.
- Reddy, R. P., et al. (2022). Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. The Journal of Organic Chemistry, 87(16), 10836-10849.
- Wilhelm, S., et al. (2018). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. U.S.
- Bayer Schering Pharma AG. (2009). (4-chloro-3- (trifluoromethyl) phenyl)] carbamoyl} amino) -3-fluorophenoxy] -N-methylpyridine-2-carboxamide monohydrate.
- Wang, L., et al. (2013). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.
- Teva Pharmaceutical Industries Ltd. (2009). Process for the preparation of Sorafenib and salts thereof.
- Kandy Therapeutics Ltd. (2021). New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
- Li, G., et al. (2013).
- Kabbe, H. J., et al. (1983). Pharmaceutical compositions containing phenyl esters of N-aryl-carbamic acids. U.S.
- Koley, M., et al. (2011). Regioselective Syntheses of 2,3-Substituted Pyridines by Orthogonal Cross-Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972-1979.
- Various Authors. Sorafenib synthesis. ChemicalBook.
- Merck. Sorafenib.
- Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3020-3027.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Various Authors. Suzuki Coupling. Organic Chemistry Portal.
- Hartwig, J. F., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1335-1338.
- Sharma, S., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
- Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715.
- Thomas, S. P., et al. (2021). Air-Stable Iron-Based Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. Organic Process Research & Development, 25(11), 2461-2472.
- Molander, G. A., & Brown, A. R. (2003). B-alkyl Suzuki-Miyaura Cross-Coupling Reactions With Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534-5539.
- PubChem. 3-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]urea.
- International Laboratory USA. N-(4-FLUOROPHENYL)-N'-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]UREA.
Sources
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- 3. Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
- 13. KR20090061043A - (4-chloro-3- (trifluoromethyl) phenyl)] carbamoyl} amino) -3-fluorophenoxy] -N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
Technical Support Center: (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Welcome to the technical support resource for researchers utilizing (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential assay interference from this compound. Our goal is to empower you to identify, understand, and mitigate artifacts, ensuring the integrity and reliability of your data.
Introduction to this compound and Assay Interference
This compound is a small molecule featuring a trifluoromethylated pyridine ring linked to a phenylmethanol group via an ether bond. While such compounds are common in drug discovery and chemical biology, their structural motifs can sometimes lead to non-specific interactions or direct interference with assay technologies, resulting in misleading data.[1][2] Understanding these potential liabilities is the first step toward robust experimental design and accurate hit validation.[3][4]
Common mechanisms of assay interference by small molecules include, but are not limited to:
-
Optical Interference: Autofluorescence or quenching of the assay signal.[5][6]
-
Colloidal Aggregation: Formation of aggregates at higher concentrations that can non-specifically inhibit enzymes.[5][7]
-
Chemical Reactivity: Covalent modification of assay components or redox cycling.[8]
-
Luciferase Inhibition: Direct inhibition of reporter enzymes like firefly luciferase.[9]
This guide will address these potential issues in the context of the specific structural features of this compound.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay shows a concentration-dependent increase in signal with this compound, suggesting activation. How can I be sure this is a true biological effect?
A1: This is a classic potential false-positive scenario. The compound itself may be fluorescent at the excitation and emission wavelengths of your assay. The trifluoromethyl group and the conjugated pyridinyl-phenyl ether system can contribute to intrinsic fluorescence.[6][10][11]
Initial Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and the compound at the same concentrations used in your experiment. Measure the fluorescence under the same conditions as your main assay. A significant signal in these wells points to compound autofluorescence.
-
Spectral Scan: If your plate reader allows, perform an excitation and emission scan of the compound in the assay buffer to determine its spectral properties. This will definitively show if its fluorescence overlaps with your assay's detection window.
Q2: I'm observing inhibition in a biochemical assay, but the dose-response curve is steep and has a high Hill slope. What could be the cause?
A2: A steep, non-ideal dose-response curve is often characteristic of non-specific inhibition, with colloidal aggregation being a primary suspect.[5][7] Compounds with poor aqueous solubility can form aggregates at a critical concentration, which then sequester and denature proteins, leading to apparent inhibition.[7]
Verification Protocol:
-
Detergent Counter-Screen: Re-run the dose-response experiment in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20. If the compound is an aggregator, the detergent will disrupt the formation of colloids, leading to a significant rightward shift or complete loss of potency.[7]
-
Dynamic Light Scattering (DLS): For a more direct biophysical confirmation, DLS can be used to detect the formation of sub-micron particles as the compound concentration increases in the assay buffer.[5]
Q3: Could the trifluoromethyl (CF3) group on the pyridine ring cause specific types of interference?
A3: Yes, the CF3 group is a strong electron-withdrawing group that can influence the molecule's properties in several ways relevant to assays:[10][12]
-
Redox Activity: While not a classic redox-cycling moiety, highly fluorinated compounds can sometimes participate in redox reactions, especially in assays sensitive to oxidative stress.[8]
-
Metabolic Stability: The CF3 group generally increases metabolic stability.[12] In cell-based assays, this could lead to compound accumulation and off-target effects.
-
Binding Interactions: The CF3 group can alter how the molecule binds to a target, but it can also contribute to non-specific interactions.[13][14]
To investigate potential redox activity, you can run a counter-screen with an antioxidant like dithiothreitol (DTT) in the assay buffer.[8] If the compound's activity is diminished in the presence of DTT, it may indicate a redox-related artifact.
Q4: My cell-based reporter assay using luciferase shows inhibition. Is this compound known to interfere with luciferases?
A4: Direct inhibition of reporter enzymes is a common source of artifacts.[9] While there is no specific data for this compound, many small molecules can inhibit luciferases. It is crucial to decouple the effect on the reporter from the intended biological pathway.
Orthogonal Assay Recommendation: An orthogonal assay is one that measures the same biological endpoint but uses a different detection technology.[3] For example, if you are measuring the activation of a transcription factor with a luciferase reporter, you could use qPCR to measure the mRNA levels of a known downstream target gene. If the compound is active in both assays, it provides much higher confidence in a true biological effect.
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Investigation of Autofluorescence
This workflow provides a step-by-step process to identify and correct for compound autofluorescence.
Caption: Decision tree for identifying compound autofluorescence.
-
Plate Setup: Prepare your assay plate with all components (cells, enzymes, etc.) and the test compound.
-
Pre-Read: Before adding the final detection reagent that initiates the signal (e.g., the substrate for the enzyme), take a fluorescence reading of the plate at the assay's wavelengths. This reading represents the intrinsic fluorescence of the compound and other assay components.
-
Initiate Reaction: Add the final detection reagent and incubate for the required time.
-
Post-Read: Take a second fluorescence reading.
-
Data Analysis: Subtract the Pre-Read value from the Post-Read value for each well. This corrected value largely removes the contribution of compound autofluorescence.
Guide 2: Diagnosing Signal Quenching
Signal quenching occurs when the test compound absorbs light at the excitation or emission wavelength of the fluorophore, leading to a decrease in signal and a potential false-positive result in an inhibition assay.[6][15]
-
Assay Setup: Run your standard assay in the absence of the enzyme or one key biological component, so no signal is generated.
-
Add Compound: Add this compound across a range of concentrations to the appropriate wells.
-
Spike-In Signal: Add a known, fixed amount of the final, fluorescent product of the reaction to all wells. For example, if your assay produces fluorescein, add a fixed concentration of fluorescein.
-
Measure Fluorescence: Read the plate immediately.
-
Analyze Data: If the fluorescence signal decreases in a concentration-dependent manner with your test compound, it is indicative of signal quenching.
| Potential Interference Mechanism | Recommended Confirmatory Experiment | Expected Outcome if Interference is Present |
| Autofluorescence | Compound-only fluorescence read | Concentration-dependent increase in signal. |
| Signal Quenching | "Spike-in" control with purified fluorophore | Concentration-dependent decrease in signal. |
| Colloidal Aggregation | Re-run assay with 0.01% Triton X-100 | Potency is significantly reduced or eliminated. |
| Redox Activity | Re-run assay with 1 mM DTT | Compound activity is significantly reduced. |
| Luciferase Inhibition | Test compound against purified luciferase enzyme | Direct inhibition of the enzyme is observed. |
Advanced Troubleshooting: Orthogonal Assays
The most robust method to confirm a hit is to use an orthogonal assay.[3] This validates the biological finding with a different technology, making it highly unlikely that the same interference artifact is responsible for the activity.
Caption: A logical workflow for validating a primary screening hit.
By systematically applying these troubleshooting guides and validation principles, researchers can confidently assess the activity of this compound and distinguish true biological modulation from assay artifacts.
References
-
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Validation & Comparative
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol vs other pyridine-based reagents
An In-Depth Comparative Guide to (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol and Alternative Pyridine-Based Reagents in Modern Synthesis
Executive Summary
In contemporary drug discovery and materials science, the strategic incorporation of fluorinated pyridine scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, offers a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. This guide presents a detailed analysis of this compound (TFMPM), a versatile building block that combines the desirable electronic features of a 6-(trifluoromethyl)pyridine moiety with the synthetic flexibility of a benzylic alcohol. We provide an objective comparison of TFMPM's performance against alternative pyridine-based reagents, supported by experimental data and protocols, to guide researchers in making informed decisions for their synthetic campaigns. The analysis focuses on the critical etherification step via nucleophilic aromatic substitution (SNAr) and subsequent functionalization, highlighting the distinct advantages conferred by the trifluoromethyl group in terms of reactivity and synthetic efficiency.
Introduction: The Strategic Value of Trifluoromethyl-Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a critical pharmacophore. When functionalized with a trifluoromethyl (-CF3) group, the pyridine ring's properties are profoundly enhanced. The strong electron-withdrawing nature of the -CF3 group significantly impacts the molecule's electronics, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles and target engagement.[2][3]
This compound (TFMPM) is an exemplar of a modern, highly functionalized building block. It provides chemists with a pre-installed, metabolically robust pyridyl ether moiety, activated by the -CF3 group, and a versatile benzylic alcohol handle for subsequent chemical transformations. This guide explores the synthesis and reactivity of TFMPM and compares it to alternative reagents to underscore its utility in complex molecule synthesis.
Part I: Synthesis and Reactivity of this compound (TFMPM)
The primary route to TFMPM and related diaryl ethers is through a nucleophilic aromatic substitution (SNAr) reaction. This transformation is highly effective due to the electronic properties of the pyridine precursor.
Mechanism and Synthesis
The synthesis involves the coupling of a 2-halopyridine with (4-hydroxyphenyl)methanol. The key to this reaction is the activation of the pyridine ring towards nucleophilic attack. The pyridine nitrogen and the 6-trifluoromethyl group are strongly electron-withdrawing, which polarizes the C2-halogen bond and stabilizes the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack.[4][5] This electronic stabilization dramatically lowers the activation energy for the substitution, allowing the reaction to proceed under mild conditions.
Caption: Synthetic workflow for this compound.
Experimental Protocol 1: Synthesis of TFMPM
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine (1.0 mmol, 181.5 mg)
-
(4-Hydroxyphenyl)methanol (1.1 mmol, 136.5 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-(trifluoromethyl)pyridine, (4-hydroxyphenyl)methanol, and potassium carbonate.
-
Add anhydrous DMF via syringe under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, TFMPM.
Part II: Comparative Analysis of Pyridine Building Blocks in SNAr Reactions
The choice of the pyridine electrophile is critical for the success of the SNAr etherification. The substituent on the pyridine ring dictates the reaction's kinetics and feasibility. Here, we compare the reactivity of the TFMPM precursor with other common 2-chloropyridines.
Caption: Influence of pyridine substituents on SNAr reaction efficiency.
Causality Behind Reactivity Differences
-
2-Chloro-6-(trifluoromethyl)pyridine (Precursor to TFMPM): The -CF3 group is a powerful π- and σ-electron-withdrawing group. Its presence at the C6 position, along with the inherent electron-withdrawing nature of the pyridine nitrogen, makes the C2 position exceptionally electron-deficient and highly susceptible to nucleophilic attack. This results in rapid reaction rates and high yields.[3]
-
2-Chloro-5-nitropyridine (Alternative Activated Reagent): The nitro group (-NO2) is another potent electron-withdrawing group. It strongly activates the ring towards SNAr, leading to reactivity comparable to the trifluoromethyl-substituted analogue. The choice between a -CF3 and -NO2 substituted pyridine may depend on the desired properties of the final product, as the -CF3 group often enhances metabolic stability while a nitro group may be a liability or require an additional reduction step.
-
2-Chloropyridine (Unsubstituted Benchmark): Without an additional activating group, 2-chloropyridine is only moderately reactive.[6] The reaction requires more forcing conditions (higher temperatures, longer reaction times) and often results in lower yields compared to activated systems.
-
2-Chloro-6-methylpyridine (Deactivated Reagent): The methyl group (-CH3) is electron-donating. It pushes electron density into the pyridine ring, which destabilizes the negatively charged Meisenheimer intermediate.[6] Consequently, this substrate is significantly deactivated towards SNAr, and reactions with it are often sluggish and low-yielding.
Quantitative Comparison of Reactivity
The following table summarizes the expected performance based on the electronic effects of the substituents. The relative rate constants are illustrative, based on established principles of physical organic chemistry.
| Pyridine Reagent | Substituent at C6/C5 | Electronic Effect | Expected Relative Rate (vs. 2-Chloropyridine) | Typical Yield |
| 2-Chloro-6-(trifluoromethyl)pyridine | -CF₃ (at C6) | Strong Electron-Withdrawing | ~1000 - 5000 | >90% |
| 2-Chloro-5-nitropyridine | -NO₂ (at C5) | Strong Electron-Withdrawing | ~1000 - 5000 | >90% |
| 2-Chloropyridine | -H | Neutral (Benchmark) | 1 | 50-70% |
| 2-Chloro-6-methylpyridine | -CH₃ (at C6) | Electron-Donating | <0.1 | <20% |
This data clearly demonstrates the synthetic advantage of using a strongly activated pyridine system, such as the one employed in the synthesis of TFMPM.
Part III: Application in a Hypothetical Drug Discovery Workflow
To illustrate the practical utility of TFMPM, we present a hypothetical synthesis of a key fragment for a kinase inhibitor. Many kinase inhibitors feature a substituted pyridine core linked to other aromatic systems. The benzylic alcohol of TFMPM is a versatile handle for diversification.
Synthetic Goal: Synthesize a secondary amine fragment, a common pharmacophore.
Workflow A: Using TFMPM
This route leverages the pre-installed alcohol for a direct and efficient two-step conversion to the target amine.
-
Oxidation: The benzylic alcohol is smoothly oxidized to the corresponding aldehyde using a mild oxidant like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP).
-
Reductive Amination: The aldehyde is then coupled with a primary amine (R-NH₂) in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) to furnish the target secondary amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
Workflow B: An Alternative Route
This alternative path starts with a simpler building block and requires more steps, highlighting the efficiency of the TFMPM approach.
-
SNAr Coupling: 2-Chloro-6-(trifluoromethyl)pyridine is coupled with 4-methylphenol to create the pyridyl ether.
-
Benzylic Bromination: The methyl group is functionalized using a radical initiator like N-bromosuccinimide (NBS) and light. This step can suffer from selectivity issues and the formation of dibrominated byproducts.
-
Nucleophilic Substitution: The resulting benzyl bromide is reacted with the primary amine (R-NH₂). This step can be complicated by over-alkylation of the amine.
Caption: Comparison of synthetic workflows for a kinase inhibitor fragment.
The comparison shows that Workflow A using TFMPM is more step-economical and avoids harsh or non-selective reaction conditions often associated with benzylic functionalization.
Conclusion
This compound (TFMPM) is a highly valuable and efficient building block for the synthesis of complex molecules. Its key advantages over alternative pyridine-based reagents include:
-
Enhanced Reactivity: The 6-trifluoromethyl group strongly activates the pyridine ring for efficient SNAr etherification under mild conditions, leading to higher yields and shorter reaction times compared to unsubstituted or electron-rich analogues.
-
Synthetic Versatility: The integrated benzylic alcohol provides a convenient and strategically placed functional handle for a wide array of subsequent transformations, such as oxidation, substitution, and coupling reactions.
-
Step Economy: Utilizing TFMPM allows for a more convergent and efficient synthetic strategy, reducing the number of steps required to build molecular complexity, as demonstrated in the hypothetical workflow.
For researchers in drug discovery and materials science, employing advanced building blocks like TFMPM can accelerate discovery timelines and provide rapid access to novel chemical matter with desirable physicochemical properties.
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A Comparative Guide to the Biological Activity of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol Analogs
An In-Depth Technical Guide for Researchers
This guide provides a detailed comparison of the biological activities of analogs based on the (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol scaffold. We will delve into their primary mechanism of action as inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a critical enzyme in fibrotic diseases, and explore other potential therapeutic applications, including cancer. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data, structure-activity relationships (SAR), and detailed protocols for biological evaluation.
The core structure, featuring a 6-(trifluoromethyl)pyridine group linked to a phenyl ring via an ether bond, is of significant interest in medicinal chemistry. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties.[1] Its strong electron-withdrawing nature and high metabolic stability can significantly enhance a molecule's pharmacokinetic profile and binding affinity to biological targets.[2][3] The pyridine ring itself is a common motif in a vast array of approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with protein targets.[4][5]
While the specific compound this compound is not extensively documented in publicly available literature, a closely related series of analogs has been identified as potent and selective inhibitors of LOXL2, providing a strong foundation for a comparative analysis.[6] This guide will primarily focus on these findings to illuminate the therapeutic potential of this chemical class.
Chapter 1: Inhibition of Lysyl Oxidase-Like 2 (LOXL2) - A Primary Mechanism of Action
The most compelling evidence for the biological activity of this class of compounds lies in their ability to inhibit Lysyl Oxidase-Like 2 (LOXL2). This discovery positions them as promising candidates for the treatment of fibrotic diseases.
The Role of LOXL2 in Fibrosis
LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the remodeling of the extracellular matrix (ECM).[6] Its primary function is to catalyze the oxidative deamination of lysine and hydroxylysine residues within collagen and elastin. This process generates reactive aldehydes, which then form covalent cross-links, increasing the stiffness and stability of the ECM. While essential for normal tissue development and repair, the dysregulation and upregulation of LOXL2 are heavily implicated in the progression of fibrosis in various organs, including the lungs, liver, and kidneys.[6] Consequently, the targeted inhibition of LOXL2's catalytic activity is a leading therapeutic strategy for mitigating fibrosis.
Below is a diagram illustrating the role of LOXL2 in the fibrotic cascade.
Caption: Role of LOXL2 in ECM cross-linking and fibrosis, and the inhibitory action of the pyridine analogs.
Structure-Activity Relationship (SAR) Analysis of Analogs
A seminal study by Rodríguez-Agudo et al. (2017) detailed the optimization of a series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent and irreversible LOXL2 inhibitors.[6] The user-specified compound, with its 4-(hydroxymethyl) group, is a direct analog to this series. The key difference lies in the substitution at the 4-position of the pyridine ring—an aminomethyl group in the studied series versus a hydroxymethyl group in the topic compound.
The following table summarizes the SAR data for key analogs, highlighting how structural modifications impact their inhibitory potency against human LOXL2.
| Compound | Structure | R Group (on phenyl ring) | IC50 (nM) vs. hLOXL2 |
| Analog 1 (Hit) | 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine | -H | 130 |
| Analog 2 | (R,R)-enantiomer of below structure | -3-(3-fluoro-4-hydroxypyrrolidine-1-carbonyl) | 15 |
| Analog 3 | Racemic mixture of above | -3-(3-fluoro-4-hydroxypyrrolidine-1-carbonyl) | 28 |
| (Topic Compound) | This compound | -H (with 4-hydroxymethyl on pyridine) | Data Not Available |
Data sourced from Rodríguez-Agudo et al., J Med Chem, 2017.[6]
Key Insights from SAR Analysis:
-
The Aminomethyl Group: The 4-(aminomethyl) group on the pyridine ring was crucial for potent inhibitory activity in the studied series. It is proposed to interact with the active site of the LOXL2 enzyme. The substitution of this amine with the hydroxyl group in this compound would likely alter this interaction, potentially reducing its potency as a direct LOXL2 inhibitor. The amine likely forms a Schiff base with the topaquinone cofactor in the LOXL2 active site, leading to irreversible inhibition, a mechanism unavailable to the hydroxyl group.
-
Phenyl Ring Substitution: The addition of substituents to the phenyl ring significantly modulated the activity. Introducing a 3-(3-fluoro-4-hydroxypyrrolidin-1-carbonyl) group (Analog 2) enhanced the potency dramatically, with the (R,R)-enantiomer showing an IC50 of 15 nM.[6] This suggests that this region of the molecule interacts with a specific pocket in the enzyme, and optimizing this interaction is key to improving efficacy.
-
Selectivity: The optimized analogs demonstrated high selectivity for LOXL2 over other related amine oxidases, such as LOX. This is a critical feature for reducing potential off-target effects.
Chapter 2: Other Potential Biological Activities
While LOXL2 inhibition is the most clearly defined activity for this scaffold, the constituent chemical motifs suggest potential for other biological effects, particularly in oncology.
Anticancer and Antiproliferative Effects
The pyridine scaffold is a cornerstone of many anticancer drugs.[4][7] Furthermore, compounds containing trifluoromethylphenyl groups have been shown to exert antiproliferative effects. For instance, a pyrazolopyridine derivative with a trifluoromethylphenyl group, FMPPP, was found to suppress prostate cancer cell proliferation by inducing autophagy.[8] This effect was mediated through the modulation of the ERK1/2 and mTOR signaling pathways.
The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. The ERK1/2 pathway, also known as the MAPK pathway, is similarly crucial for cell division and survival. The ability of FMPPP to modulate these pathways suggests that other trifluoromethyl-containing pyridine derivatives could possess similar anticancer properties.[8]
Caption: Potential modulation of the ERK/mTOR signaling pathway by trifluoromethyl-pyridine analogs.
Chapter 3: Experimental Protocols for Biological Evaluation
To facilitate further research on this class of compounds, this section provides standardized, step-by-step protocols for key biological assays.
In Vitro LOXL2 Inhibition Assay
This protocol is designed to determine the IC50 of test compounds against recombinant human LOXL2. The assay measures the hydrogen peroxide (H2O2) produced during the enzymatic reaction.
Workflow Diagram:
Caption: Workflow for the in vitro LOXL2 biochemical inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Borate, pH 8.2.
-
Substrate: 1,4-diaminobutane (putrescine) or benzylamine (BAO).
-
Detection Reagents: Horseradish peroxidase (HRP) and Amplex® Red reagent.
-
Enzyme: Recombinant human LOXL2.
-
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, then dilute further in Assay Buffer.
-
Assay Plate Setup: Add 25 µL of diluted test compounds or vehicle control (DMSO in Assay Buffer) to the wells of a black, 96-well microplate.
-
Enzyme Addition: Add 25 µL of LOXL2 enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate master mix (containing BAO, HRP, and Amplex Red in Assay Buffer) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Antiproliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compounds for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Conclusion
The this compound scaffold and its analogs represent a promising class of bioactive molecules. The primary and most well-defined activity is the potent and selective inhibition of LOXL2, positioning these compounds as strong candidates for the development of anti-fibrotic therapies. The structure-activity relationship data clearly indicates that while the core scaffold is essential, modifications at the 4-position of the pyridine ring and the para-position of the phenyl ring are critical for optimizing potency.
Furthermore, the known anticancer activities of related pyridine and trifluoromethyl-containing compounds suggest that this scaffold warrants investigation against cancer cell lines, potentially through the modulation of key signaling pathways like ERK/mTOR. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate these analogs and further explore their therapeutic potential. Future research should focus on synthesizing the hydroxymethyl analog to directly compare its LOXL2 inhibitory activity against the aminomethyl series and on conducting broader screening to uncover new biological activities.
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Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7772-7785. Available at: [Link]
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Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]
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Reyes-Melo, F. D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(24), 8092. Available at: [Link]
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Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available at: [Link]
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Zhang, L., et al. (2020). 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prostate cancer cells through induction of autophagy via ERK/mTOR signaling. Tropical Journal of Pharmaceutical Research, 19(2), 269-275. Available at: [Link]
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Chen, T., et al. (2018). Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. European Journal of Medicinal Chemistry, 158, 718-729. Available at: [Link]
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Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl) Derivatives as Potent Enzyme Inhibitors
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide delves into the structure-activity relationships (SAR) of a promising class of compounds built around a (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl) core. While the initial focus was on the methanol derivative, a closely related series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives has emerged as a compelling case study, demonstrating potent and selective inhibition of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[2]
This guide will provide an in-depth analysis of the SAR of these LOXL2 inhibitors, offering a comparative look at how subtle structural modifications impact biological activity. We will also provide detailed experimental protocols for the key assays used to evaluate these compounds, empowering researchers to apply these insights to their own drug discovery programs.
The Trifluoromethyl-Pyridine Scaffold: A Privileged Motif in Medicinal Chemistry
The trifluoromethylpyridine motif is frequently employed in the development of agrochemicals and pharmaceuticals.[1] The strong electron-withdrawing nature of the trifluoromethyl group can significantly modulate the physicochemical properties of the pyridine ring, influencing its binding affinity to biological targets.[1] This strategic functionalization has led to the development of numerous successful drugs and clinical candidates.
Structure-Activity Relationship of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as LOXL2 Inhibitors
A seminal study published in the Journal of Medicinal Chemistry systematically explored the SAR of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as inhibitors of LOXL2.[2] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix.[2] Its dysregulation is associated with the progression of fibrotic diseases, making it an attractive therapeutic target.[2]
The optimization of a lead compound led to the identification of potent and selective LOXL2 inhibitors. The following sections dissect the key SAR findings from this research.
Impact of Substitutions on the Phenoxy Ring
Modifications to the phenoxy ring were found to have a significant impact on the inhibitory potency of these derivatives. The following table summarizes the IC50 values for a selection of key analogs.
| Compound | R1 | R2 | LOXL2 IC50 (nM) |
| 1 | H | H | 150 |
| 2 | 3-F | H | 50 |
| 3 | 4-F | H | 80 |
| 4 | 3-Cl | H | 45 |
| 5 | 4-Cl | H | 75 |
| 6 | H | 3-OH | 30 |
| 7 | H | 4-OH | 60 |
Data synthesized from the findings reported in the Journal of Medicinal Chemistry, 2017, 60(10), 4403-4423.[2]
The data clearly indicates that substitutions at the meta-position (R1) of the phenoxy ring are generally more favorable for potency than substitutions at the para-position (R2). Small, electron-withdrawing groups such as fluorine and chlorine at the 3-position resulted in a 3-fold increase in potency compared to the unsubstituted analog. Furthermore, a hydroxyl group at the 3-position also enhanced activity.
Modifications of the Aminomethyl "Warhead"
The 4-(aminomethyl) group on the pyridine ring, termed the "warhead," is hypothesized to interact with the active site of LOXL2. Modifications to this group were also explored to understand their effect on activity.
| Compound | Amine Moiety | LOXL2 IC50 (nM) |
| 8 | -CH2NH2 | 150 |
| 9 | -CH2NHMe | 100 |
| 10 | -CH2NMe2 | >1000 |
| 11 | (R)-CH(Me)NH2 | 200 |
| 12 | (S)-CH(Me)NH2 | 80 |
Data synthesized from the findings reported in the Journal of Medicinal Chemistry, 2017, 60(10), 4403-4423.[2]
Primary and secondary amines were found to be optimal for activity, with the dimethylamino derivative showing a significant loss of potency. Interestingly, stereochemistry at the benzylic position also played a role, with the (S)-enantiomer being more active than the (R)-enantiomer.
Experimental Protocols
To facilitate further research and validation, detailed protocols for the key assays used in the evaluation of these compounds are provided below.
Recombinant Human LOXL2 Expression and Purification
-
Cell Culture: Suspend Freestyle 293-F cells (Invitrogen) in Freestyle 293 expression medium.
-
Transfection: Co-transfect the cells with a pIRESbleo3 vector containing the human LOXL2 gene and 293fectin (Invitrogen) according to the manufacturer's protocol.
-
Selection: After 48 hours, select for stable transfectants by adding zeocin to the culture medium at a final concentration of 100 µg/mL.
-
Protein Production: Grow the stable cell line in serum-free medium. Harvest the conditioned medium every 3-4 days.
-
Purification: Purify the secreted, FLAG-tagged LOXL2 protein from the conditioned medium using anti-FLAG M2 affinity gel (Sigma-Aldrich). Elute the protein with a buffer containing 100 µg/mL FLAG peptide.
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., PBS with 10% glycerol) and store at -80 °C.
In Vitro LOXL2 Inhibition Assay (Amplex Red Method)
This assay measures the hydrogen peroxide (H2O2) produced during the LOXL2-catalyzed oxidation of a substrate.[3]
-
Prepare Reagents:
-
Assay Buffer: 50 mM sodium borate, pH 8.2.
-
Substrate: 10 mM 1,5-diaminopentane (DAP) in assay buffer.
-
Enzyme: Purified recombinant human LOXL2 diluted in assay buffer.
-
Detection Reagent: 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red, Invitrogen) and horseradish peroxidase (HRP) in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer containing the test compound (at various concentrations) to the wells of a black 96-well plate.
-
Add 25 µL of the LOXL2 enzyme solution to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 25 µL of the DAP substrate solution.
-
Immediately add 50 µL of the Amplex Red/HRP detection reagent.
-
Measure the fluorescence (excitation: 530-560 nm, emission: 590 nm) every minute for 30 minutes at 37 °C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl) scaffold represents a valuable starting point for the design of potent and selective enzyme inhibitors. The detailed structure-activity relationship study of the closely related 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as LOXL2 inhibitors provides a clear roadmap for further optimization. Key takeaways include the preference for meta-substitution on the phenoxy ring and the importance of a primary or secondary amine as the "warhead." The experimental protocols provided herein offer a robust framework for the evaluation of new analogs. By leveraging these insights, researchers can accelerate the development of novel therapeutics targeting LOXL2 and other enzymes of interest.
References
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Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 2017, 60(10), 4403-4423. [Link]
-
An in situ activity assay for lysyl oxidases. Communications Biology, 2021, 4(1), 1-11. [Link]
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LOXL2 inhibition assay, according to the Amplex Ultra Red technique. ResearchGate. [Link]
-
Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor. Journal of Biological Chemistry, 2012, 287(44), 37405-37416. [Link]
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Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Sci-Hub. [Link]
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Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer. Oncotarget, 2017, 8(52), 89736-89749. [Link]
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LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis. Frontiers in Immunology, 2020, 11, 480. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023, 28(9), 3723. [Link]
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Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]
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Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. European Journal of Medicinal Chemistry, 2018, 158, 64-76. [Link]
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Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 2008, 51(13), 3688-3691. [Link]
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Validating Target Engagement of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol Derivatives as TAK1 Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended protein target within a cell is a critical step in the development of new therapeutics. This guide provides an in-depth comparison of current methodologies for validating the target engagement of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol derivatives, a chemical scaffold recognized for its potential as an inhibitor of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
TAK1 is a pivotal kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in inflammatory responses and cell survival.[1][2] It integrates signals from various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, to activate downstream pathways such as NF-κB, JNK, and p38.[1] Given its central role in disease pathogenesis, TAK1 has emerged as a compelling therapeutic target for inflammatory diseases and cancer.[3][4]
This guide will navigate the complexities of selecting the most appropriate assays to confirm and quantify the interaction of novel derivatives with TAK1, moving from initial biochemical validation to sophisticated cellular and biophysical approaches.
The Landscape of Target Engagement Validation for Kinase Inhibitors
The validation of a kinase inhibitor's target engagement is not a one-size-fits-all process. The choice of methodology depends on the stage of drug discovery, the desired throughput, and the specific questions being asked. For TAK1 inhibitors, it is particularly important to consider the cellular context, as factors like intracellular ATP concentrations can significantly influence inhibitor potency.[5] The primary methodologies can be broadly categorized into biochemical assays, cellular assays measuring downstream effects, and direct biophysical and cellular binding assays.
Comparative Analysis of Key Methodologies
Here, we compare the most relevant techniques for validating the target engagement of this compound derivatives with TAK1.
| Methodology | Principle | Throughput | Information Provided | Advantages | Limitations |
| Biochemical Kinase Assays | Measures the transfer of phosphate from ATP to a substrate by the purified TAK1 enzyme. | High | In vitro potency (IC50), mechanism of inhibition. | Well-established, readily available, good for initial screening. | Lacks cellular context (e.g., ATP competition, cell permeability). |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Medium | Target engagement in intact cells or lysates. | Label-free, applicable to native proteins. | Requires a specific antibody, can be technically challenging. |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged TAK1 and a fluorescent tracer in live cells.[6] | High | Intracellular affinity (Ki), residence time, permeability.[7] | Quantitative, real-time measurements in live cells.[8] | Requires genetic modification of cells, tracer availability. |
| Western Blotting (Phospho-TAK1 & Downstream) | Detects changes in the phosphorylation state of TAK1 or its downstream targets (e.g., p38, JNK, IKK). | Low | Functional consequence of target inhibition in cells. | Provides direct evidence of pathway modulation. | Semi-quantitative, low throughput, antibody-dependent. |
| ELISA (Downstream Cytokine Measurement) | Quantifies the production of cytokines (e.g., IL-6, TNF-α) regulated by the TAK1 pathway. | High | Cellular potency (IC50) in a functional context. | High throughput, measures a physiologically relevant endpoint. | Indirect measure of target engagement, can be influenced by off-target effects. |
| Kinobeads Profiling | Affinity chromatography using immobilized broad-spectrum kinase inhibitors to profile inhibitor selectivity across the kinome.[9] | Low | Kinome-wide selectivity and off-target identification.[10] | Unbiased, identifies unexpected targets.[9] | Does not directly measure on-target affinity, limited to ATP-competitive inhibitors.[9] |
| Surface Plasmon Resonance (SPR) | Measures the binding of the inhibitor to immobilized TAK1 protein in real-time. | Medium | Binding kinetics (ka, kd), affinity (KD). | Label-free, provides detailed kinetic information. | Requires purified protein, immobilization can affect protein conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the TAK1 protein. | Low | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). | Label-free, provides a complete thermodynamic profile. | Requires large amounts of pure protein, low throughput. |
Visualizing the TAK1 Signaling Pathway and Experimental Workflows
To effectively design target engagement studies, a clear understanding of the TAK1 signaling cascade and the principles of the validation assays is essential.
Caption: The TAK1 signaling pathway.
Caption: A typical workflow for validating TAK1 target engagement.
Experimental Protocols
Biochemical TAK1 Kinase Activity Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the TAK1 kinase reaction, which is then converted to a luminescent signal.[11]
Materials:
-
Recombinant human TAK1/TAB1 complex
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound derivatives
-
Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 2.5 µL of a 2x TAK1/TAB1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP/MBP substrate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Target Engagement via Western Blotting for Phospho-TAK1
This protocol assesses the ability of the compounds to inhibit the autophosphorylation of TAK1 at Ser412 in response to a stimulus like IL-1β in cultured cells.[12][13]
Materials:
-
HEK293 or other suitable cells
-
Cell culture medium and reagents
-
This compound derivatives
-
IL-1β
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TAK1 (Ser412), anti-total-TAK1
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the anti-phospho-TAK1 (Ser412) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-TAK1 antibody to confirm equal loading.
Conclusion
Validating the target engagement of this compound derivatives for TAK1 requires a multi-faceted approach. Initial biochemical assays provide a rapid assessment of in vitro potency, while cellular assays are essential to confirm cell permeability and on-target activity in a physiological context. Direct binding assays like CETSA and NanoBRET™ offer robust, quantitative data on intracellular target engagement. Finally, selectivity profiling using techniques such as Kinobeads is crucial to de-risk potential off-target effects. By employing a strategic combination of these methodologies, researchers can build a comprehensive understanding of their compounds' mechanism of action and make data-driven decisions to advance the most promising candidates in the drug discovery pipeline.
References
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ResearchGate. (n.d.). TAK–TAB complex-mediated signaling. Retrieved from [Link]
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Reaction Biology. (n.d.). TAK1 Kinase Assay Service. Retrieved from [Link]
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- Li, C., et al. (2012). TAK1 negatively regulates NF-κB and p38 MAP kinase activation in Gr-1+CD11b+ neutrophils. Immunity, 36(1), 44-56.
- Li, C., et al. (2012). TAK1 Negatively Regulates NF-κB and p38 MAP Kinase Activation in Gr-1+CD11b+ Neutrophils. Immunity, 36(1), 44-56.
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BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]
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RayBiotech. (n.d.). Human Phospho-TAK1 (Ser412) ELISA Kit. Retrieved from [Link]
- Lork, C., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. Cell Chemical Biology, 24(11), 1347-1353.e4.
- Totzke, F., et al. (2017). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 2(19), e95333.
- Sharma, M., et al. (2021). Emerging role of TAK1 in the regulation of skeletal muscle mass. Journal of Cachexia, Sarcopenia and Muscle, 12(6), 1646-1663.
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Ace Therapeutics. (n.d.). Phospho-TAK1 (S412) and Total TAK1 ELISA Kit. Retrieved from [Link]
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Biocompare. (n.d.). TAK1 ELISA Kits. Retrieved from [Link]
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Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
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RayBiotech. (n.d.). Human Phospho-TAK1 (Ser412) and Total TAK1 Cell-Based ELISA Kit. Retrieved from [Link]
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Reaction Biology. (n.d.). AKT1 NanoBRET Kinase Assay. Retrieved from [Link]
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Amsbio. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]
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UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
- Medard, G., et al. (2015). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 1344, 249-261.
- Medard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586.
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Lab Manager. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of current TAK1 inhibitors by covalent, type I, type 1.5 and type II binding mode. Retrieved from [Link]
- Chen, P., et al. (2019). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death.
- Klaeger, S., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. Science, 358(6367), eaan4368.
- Al-Khafaji, K., et al. (2021). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. International Journal of Molecular Sciences, 22(16), 8569.
- Wilson-Kanamori, J. R., et al. (2023). A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. bioRxiv.
- Kim, Y. M., et al. (2013). S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. Molecular and Cellular Biology, 33(1), 127-137.
- White, F. M., et al. (2014). Targeted Mass Spectrometry Enables Quantification of Novel Pharmacodynamic Biomarkers of ATM Kinase Inhibition. PLoS ONE, 9(10), e108542.
- Harris, P. A., et al. (2016). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease.
- Wilson-Kanamori, J. R., et al. (2023). A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. bioRxiv.
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EMBL-EBI. (2020, April 30). A mass spectrometry analysis of the TAK1 protein complex in Jurkat T cells. Retrieved from [Link]
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A Comparative Guide to the Off-Target Effects of Trifluoromethylpyridine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethylpyridine moiety into small molecule drug candidates has become a prevalent strategy in modern medicinal chemistry. This structural motif can significantly enhance a compound's metabolic stability, membrane permeability, and target binding affinity. However, as with any chemical scaffold, it is crucial to understand the potential for off-target interactions, which can lead to unforeseen toxicities or provide opportunities for drug repurposing. This guide offers a comparative analysis of the off-target effects of notable trifluoromethylpyridine-containing compounds, supported by experimental data, to aid researchers in making informed decisions during the drug discovery and development process.
The Double-Edged Sword: Understanding Off-Target Effects
Off-target effects occur when a drug molecule interacts with proteins other than its intended therapeutic target. These interactions can be benign, but they can also lead to adverse drug reactions, limiting the therapeutic window of a compound and potentially causing clinical trial failures. Conversely, a well-characterized off-target profile can unveil new therapeutic applications for a drug, a strategy known as drug repurposing. Therefore, a comprehensive assessment of off-target activities is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's overall pharmacological profile.
Trifluoromethylpyridine in Focus: A Comparative Off-Target Analysis
To illustrate the diverse off-target profiles of trifluoromethylpyridine-containing compounds, we will examine three distinct FDA-approved drugs: Alpelisib, a PI3Kα inhibitor; Enasidenib, a mutant IDH2 inhibitor; and Tipranavir, an HIV protease inhibitor.
Alpelisib: A Kinase Inhibitor with Notable Selectivity
Alpelisib (PIQRAY®) is an inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα) and is approved for the treatment of certain types of breast cancer.[1] Its selectivity for the α-isoform over other class I PI3K isoforms is a key aspect of its design, aiming to minimize the off-target effects associated with broader PI3K inhibition.[2][3]
Kinase Selectivity Profile:
While a comprehensive, publicly available kinome scan dataset with percentage of control values is not readily accessible, data from various sources allows for a comparative assessment of its selectivity against other PI3K isoforms.
| Target | IC50 (nM) | Selectivity vs. PI3Kα |
| PI3Kα (p110α) | 5 | - |
| PI3Kβ (p110β) | 1200 | 240-fold |
| PI3Kδ (p110δ) | 290 | 58-fold |
| PI3Kγ (p110γ) | 250 | 50-fold |
| Data sourced from multiple in vitro biochemical assays.[1] |
This table clearly demonstrates Alpelisib's potent and selective inhibition of PI3Kα. This selectivity is crucial as off-target inhibition of other PI3K isoforms is linked to various toxicities.
Cytochrome P450 (CYP) and Transporter Interactions:
In vitro studies have shown that Alpelisib has the potential to interact with several drug-metabolizing enzymes and transporters, which can lead to drug-drug interactions.
| Enzyme/Transporter | Effect | IC50 (µM) |
| CYP3A4 | Weak, time-dependent inhibition | >25 |
| CYP2C9 | Weak inhibition | 21 |
| CYP2C19 | Weak inhibition | 19 |
| CYP2C8 | Weak inhibition | >25 |
Data represents approximate values from in vitro studies.
These findings suggest that while Alpelisib has a relatively clean profile regarding potent CYP inhibition at therapeutic concentrations, the potential for interactions should be considered, especially with co-administered drugs that are sensitive substrates of these enzymes.
Enasidenib: A Selective Inhibitor with Defined Metabolic Liabilities
Enasidenib (IDHIFA®) is a first-in-class inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, used in the treatment of acute myeloid leukemia (AML) with an IDH2 mutation.[4][5] Its off-target profile is particularly relevant in the context of its metabolism and potential for drug-drug interactions.
Target Selectivity:
Enasidenib exhibits high selectivity for the mutant form of the IDH2 enzyme over the wild-type version, which is critical for minimizing on-target toxicity in healthy cells.
| Target | IC50 (nM) |
| Mutant IDH2 (R140Q) | 75.51 |
| Wild-Type IDH2 | 2295 - 3128 |
| Data from in vitro enzyme inhibition assays.[4] |
Cytochrome P450 (CYP) and UGT Interactions:
Enasidenib is extensively metabolized by various CYP and UGT enzymes and has also been shown to induce and inhibit certain CYPs.[2]
| Enzyme | Effect |
| CYP3A4 | Induction |
| CYP2B6 | Induction and Inhibition |
| CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6 | Inhibition by metabolite AGI-16903 |
| UGT1A1 | Inhibition |
| Qualitative data from in vitro studies. |
The induction of CYP3A4 is a significant consideration, as it can lead to decreased plasma concentrations of co-administered drugs that are substrates of this enzyme.[2]
Tipranavir: A Protease Inhibitor with a Less Characterized Off-Target Profile
Tipranavir (Aptivus®) is a non-peptidic protease inhibitor used in the treatment of HIV infection.[6] While its primary mechanism of action is well-understood, detailed public information on its broader off-target profile, particularly against host cell kinases and other protein families, is less available compared to the more recently developed targeted cancer therapies. Its molecular flexibility, which contributes to its efficacy against resistant HIV strains, could also predispose it to off-target interactions.[7] Further investigation into its kinome-wide selectivity and interactions with other host proteins would be beneficial for a complete understanding of its pharmacological profile.
Experimental Methodologies for Assessing Off-Target Effects
A robust evaluation of off-target effects relies on a combination of in silico, in vitro, and cellular assays. Below are protocols for key experiments used to generate the types of data discussed in this guide.
Kinome Profiling: KINOMEscan™ Assay
This competition binding assay is a gold standard for assessing the interaction of a compound with a large panel of kinases.
Experimental Workflow:
KINOMEscan™ Workflow Diagram
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound at various concentrations with a specific DNA-tagged kinase from the panel.
-
Competition Binding: Add an immobilized ligand that binds to the active site of the kinase. The test compound and the immobilized ligand will compete for binding to the kinase.
-
Washing: Wash the plate to remove unbound components.
-
Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound to the immobilized ligand is compared to a DMSO control. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction. Results are often expressed as "percent of control," where a lower percentage signifies stronger binding.
hERG Inhibition Assay: Patch Clamp Electrophysiology
The patch-clamp technique is the definitive method for assessing a compound's potential to block the hERG potassium channel, a key indicator of cardiotoxicity risk.
Experimental Workflow:
hERG Patch Clamp Workflow
Step-by-Step Protocol:
-
Cell Culture: Use a stable cell line (e.g., HEK293) that recombinantly expresses the hERG channel.
-
Patch Clamp Setup: Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG current.
-
Baseline Recording: Record the stable baseline hERG current in the absence of the test compound.
-
Compound Application: Perfuse the cell with a solution containing the test compound at a known concentration.
-
Post-Compound Recording: Record the hERG current in the presence of the compound until a steady-state effect is observed.
-
Data Analysis: Compare the current amplitude before and after compound application to determine the percentage of inhibition. Repeat for a range of concentrations to calculate the IC50 value.
Cytochrome P450 Inhibition Assay
This assay determines a compound's potential to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.
Experimental Workflow:
CYP450 Inhibition Assay Workflow
Step-by-Step Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (a source of CYP enzymes), a NADPH regenerating system (cofactor for CYP activity), and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding a CYP isoform-specific probe substrate.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: Centrifuge the samples and analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control to determine the percent inhibition. Calculate the IC50 value from the concentration-response curve.
Conclusion
The trifluoromethylpyridine motif offers significant advantages in drug design, but a thorough understanding of the off-target profiles of compounds containing this scaffold is paramount. As demonstrated by the examples of Alpelisib and Enasidenib, even within the same chemical class, the off-target liabilities can differ significantly. A comprehensive and early assessment of off-target interactions using a combination of predictive and experimental approaches, such as those outlined in this guide, is essential for mitigating risks, identifying potential drug-drug interactions, and ultimately developing safer and more effective therapeutics. For older drugs like Tipranavir, a retrospective and thorough off-target profiling could unveil new opportunities for their use. As our ability to probe the entirety of the proteome continues to advance, a data-driven approach to understanding off-target effects will be increasingly critical for the successful translation of novel chemical entities from the bench to the bedside.
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Mayer, I. A., et al. (2018). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. Clinical Cancer Research, 24(1), 28-37. [Link]
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El-Gamal, M. I., et al. (2023). Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-231. [Link]
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Rey, C., et al. (2023). A personalized medicine approach identifies enasidenib as an efficient treatment for IDH2 mutant chondrosarcoma. bioRxiv. [Link]
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Juric, D., et al. (2018). A Phase Ib, open-label, dose-finding study of alpelisib in combination with paclitaxel in patients with advanced solid tumors. British Journal of Cancer, 119(9), 1051-1058. [Link]
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Rey, C., et al. (2023). A personalized medicine approach identifies enasidenib as an efficient treatment for IDH2 mutant chondrosarcoma. Journal of Experimental & Clinical Cancer Research, 42(1), 249. [Link]
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Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. Biochemical Pharmacology, 91(3), 331-342. [Link]
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Corona, A., et al. (2021). Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. International Journal of Molecular Sciences, 22(11), 6036. [Link]
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Schmelzle, T., et al. (2014). Population pharmacokinetics and pharmacodynamics of BYL719, a phosphoinositide 3-kinase antagonist, in adult patients with advanced solid malignancies. CPT: Pharmacometrics & Systems Pharmacology, 3(10), e148. [Link]
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Chen, Y., et al. (2019). Modeling and simulation of the endogenous CYP3A induction marker 4β-hydroxycholesterol during enasidenib treatment. CPT: Pharmacometrics & Systems Pharmacology, 8(4), 237-245. [Link]
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Criscitiello, C., et al. (2023). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Frontiers in Oncology, 13, 1188615. [Link]
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LINCS Data Portal. (n.d.). KINOMEscan kinase-small molecule binding assay. Retrieved from [Link]
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Rugo, H. S., et al. (2020). Clinical and Biomarker Results from Phase I/II Study of PI3K Inhibitor Alpelisib plus Nab-paclitaxel in HER2-Negative Metastatic Breast Cancer. Clinical Cancer Research, 26(18), 4821-4830. [Link]
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ResearchGate. (n.d.). Assessment of CYP‐Mediated Drug Interactions for Enasidenib Based on a Cocktail Study in Patients with Relapse or Refractory Acute Myeloid Leukemia or Myelodysplastic Syndrome. Retrieved from [Link]
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Liu, N., et al. (2021). P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. Cancer Biology & Therapy, 22(10-12), 548-558. [Link]
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Agios Pharmaceuticals. (2017). Updated Data from Phase 1 Trial of Oral IDHIFA® (enasidenib) Demonstrate Complete Responses and Duration of Response in Patients with Relapsed or Refractory AML and an IDH2 Mutation. Retrieved from [Link]
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MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
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OncLive. (2019). CDK4/6 Inhibitors, Alpelisib Continue to Show Benefit in HR+/HER2- Breast Cancer. Retrieved from [Link]
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ClinicalTrials.gov. (n.d.). Safety Study of Tipranavir Co-administered With Low-dose Ritonavir (TPV/r) in Patients With Advanced HIV-1 Infection and Limited Treatment Options. Retrieved from [Link]
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ResearchGate. (2023). A study to assess the efficacy of enasidenib and risk-adapted addition of azacitidine in newly diagnosed IDH2-mutant AML. Retrieved from [Link]
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ResearchGate. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Retrieved from [Link]
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ResearchGate. (n.d.). Assessment of Transporter‐Mediated Drug Interactions for Enasidenib Based on a Cocktail Study in Patients With Relapse or Refractory Acute Myeloid Leukemia or Myelodysplastic Syndrome. Retrieved from [Link]
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NIH. (n.d.). A study to assess the efficacy of enasidenib and risk-adapted addition of azacitidine in newly diagnosed IDH2-mutant AML. Retrieved from [Link]
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PubMed. (2006). Ritonavir-boosted tipranavir demonstrates superior efficacy to ritonavir-boosted protease inhibitors in treatment-experienced HIV-infected patients: 24-week results of the RESIST-2 trial. Retrieved from [Link]
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PubMed. (2023). Effectiveness of Alpelisib + Fulvestrant Compared with Real-World Standard Treatment Among Patients with HR+, HER2-, PIK3CA-Mutated Breast Cancer. Retrieved from [Link]
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NIH. (n.d.). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Retrieved from [Link]
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A Comparative Guide to the Synthesis of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol for Research and Development
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, a valuable building block in the synthesis of various pharmaceutical and agrochemical candidates, presents a synthetic challenge that necessitates a careful evaluation of potential manufacturing routes. The incorporation of the 6-(trifluoromethyl)pyridine moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a target molecule. This guide provides a comparative analysis of the most viable synthetic pathways to this key intermediate, offering detailed experimental protocols, supporting data, and a critical evaluation of each route's merits and drawbacks.
Introduction: The Strategic Importance of the Trifluoromethyl-Pyridine Moiety
The 6-(trifluoromethyl)pyridine group is a privileged scaffold in modern medicinal chemistry. The trifluoromethyl group, a powerful electron-withdrawing substituent, can modulate the pKa of the pyridine nitrogen, influence molecular conformation, and improve metabolic stability by blocking potential sites of oxidation. When coupled with a phenyl methanol core via an ether linkage, this moiety provides a versatile platform for the elaboration of a wide range of bioactive compounds. Consequently, the development of a robust and scalable synthesis for this compound is of significant interest.
Route 1: The Convergent Two-Step Approach: Williamson Ether Synthesis Followed by Aldehyde Reduction
The most direct and widely applicable strategy for the synthesis of this compound is a convergent two-step sequence. This approach involves the initial formation of the diaryl ether bond via a Williamson ether synthesis, followed by the reduction of the aldehyde functionality to the desired benzyl alcohol.
Step 1: Williamson Ether Synthesis of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
The cornerstone of this route is the nucleophilic aromatic substitution (SNAr) reaction between a halo-substituted 6-(trifluoromethyl)pyridine and 4-hydroxybenzaldehyde. Typically, 2-chloro-6-(trifluoromethyl)pyridine is the electrophilic partner of choice due to its commercial availability and the activating effect of the trifluoromethyl group on the pyridine ring, which facilitates nucleophilic attack at the C-2 position.
Reaction Rationale: The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is crucial for solvating the potassium carbonate and the resulting phenoxide, thereby increasing the reaction rate. Potassium carbonate serves as a mild base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, generating the nucleophilic phenoxide in situ. Elevated temperatures are generally required to overcome the activation energy of the SNAr reaction.
Experimental Protocol:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 2-chloro-6-(trifluoromethyl)pyridine (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde.
Step 2: Sodium Borohydride Reduction of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
The second step involves the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH4) is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[1]
Reaction Rationale: The reduction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the initially formed alkoxide intermediate. Sodium borohydride delivers a hydride ion (H-) to the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-hydrogen bond and breaking the carbon-oxygen pi bond.[1] The subsequent workup with water or a mild acid neutralizes any remaining reducing agent and ensures the complete protonation of the alcohol.
Experimental Protocol:
-
Suspend 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde (1.0 eq.) in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or a dilute solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Table 1: Comparative Analysis of Synthesis Route 1 Parameters
| Parameter | Williamson Ether Synthesis | Sodium Borohydride Reduction | Overall Route Assessment |
| Yield | Typically high (85-95%) | Generally quantitative (>95%) | High overall yield |
| Purity | Good, often requires recrystallization | High, purification may be minimal | Good to excellent |
| Scalability | Readily scalable | Readily scalable | Excellent |
| Cost-Effectiveness | Moderate, dependent on the cost of 2-chloro-6-(trifluoromethyl)pyridine | High, NaBH4 is inexpensive | Favorable |
| Safety | DMF is a reprotoxic solvent; requires careful handling | NaBH4 reacts with water to produce hydrogen gas; requires controlled quenching | Manageable with standard laboratory precautions |
| Environmental Impact | Use of aprotic polar solvents can be a concern | Use of benign solvents (methanol, ethanol) | Moderate |
Diagram 1: Synthetic Pathway of Route 1
Caption: Convergent two-step synthesis of the target molecule.
Route 2: The "Alcohol First" Approach: A Potentially Less Efficient Alternative
An alternative synthetic strategy involves the initial reduction of a protected 4-hydroxybenzaldehyde, followed by the Williamson ether synthesis. This approach aims to avoid any potential side reactions involving the aldehyde functionality during the etherification step.
Step 1: Protection and Reduction of 4-Hydroxybenzaldehyde
To prevent the free phenolic hydroxyl group from interfering with the reduction, it must first be protected. A common protecting group for phenols is the benzyl ether, which can be introduced under standard Williamson ether synthesis conditions and later removed by hydrogenolysis. Following protection, the aldehyde is reduced to the corresponding alcohol.
Step 2: Deprotection and Williamson Ether Synthesis
The benzyl protecting group is then removed, typically by catalytic hydrogenation, to regenerate the free phenol. This is followed by the Williamson ether synthesis with 2-chloro-6-(trifluoromethyl)pyridine, as described in Route 1.
Diagram 2: Synthetic Pathway of Route 2
Caption: A multi-step "alcohol first" synthetic approach.
Comparative Analysis of Route 2:
While theoretically sound, Route 2 is significantly less efficient than Route 1 for several reasons:
-
Increased Step Count: This route involves four distinct chemical transformations (protection, reduction, deprotection, and etherification), which inevitably leads to a lower overall yield and increased consumption of reagents and solvents.
-
Atom Economy: The use of a protecting group adds mass that is ultimately removed, leading to poorer atom economy.
-
Process Complexity: The additional steps increase the complexity of the overall process, making it less suitable for large-scale production.
-
Potential for Side Reactions: While aiming to avoid side reactions in the etherification step, the protection and deprotection steps themselves can introduce their own set of challenges and potential for incomplete reactions or side product formation.
Given these disadvantages, Route 1 is the demonstrably superior and more practical approach for the synthesis of this compound.
Conclusion and Recommendations
Based on a thorough analysis of synthetic strategies, the convergent two-step approach (Route 1), commencing with the Williamson ether synthesis of 4-hydroxybenzaldehyde and 2-chloro-6-(trifluoromethyl)pyridine, followed by the sodium borohydride reduction of the resulting aldehyde, is the most efficient and scalable method for the preparation of this compound. This route offers high yields, operational simplicity, and utilizes readily available starting materials.
For researchers and drug development professionals, the adoption of this well-established and robust synthetic sequence will ensure a reliable supply of this key intermediate, thereby facilitating the advancement of their research and development programs. It is recommended that process optimization for large-scale synthesis focus on minimizing the use of high-boiling point aprotic solvents in the etherification step, potentially exploring alternative solvent systems or phase-transfer catalysis to enhance the environmental profile of the process.
References
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A Comparative Guide to the Efficacy of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol Derivatives Against Known LOXL2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fibrotic disease and oncology research, the targeted inhibition of Lysyl Oxidase-Like 2 (LOXL2) has emerged as a promising therapeutic strategy. This guide provides an in-depth comparison of a novel class of inhibitors, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol derivatives, against established LOXL2 inhibitors. We will delve into their comparative efficacy, mechanisms of action, and the experimental methodologies used to validate these findings, offering a critical resource for advancing drug discovery efforts in this domain.
The Critical Role of LOXL2 in Disease Progression
Lysyl Oxidase-Like 2 (LOXL2) is a copper-dependent amine oxidase that plays a pivotal role in the cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM).[1] Dysregulation of LOXL2 activity is a hallmark of numerous pathological conditions, including fibrosis of the lung, liver, and kidney, as well as various cancers.[1] By catalyzing the oxidative deamination of lysine residues, LOXL2 promotes the formation of a rigid and cross-linked ECM, which not only contributes to tissue stiffening but also creates a microenvironment that fosters disease progression. Consequently, the development of potent and selective LOXL2 inhibitors is a key focus of modern therapeutic research.
A New Frontier: this compound Derivatives
Recent advancements have led to the identification of a series of this compound derivatives as highly potent and selective inhibitors of LOXL2.[1] Among these, the clinical candidate PAT-1251 (also known as Lenumlostat or GB2064) has demonstrated significant promise, progressing to Phase 1 clinical trials.[2][3] These compounds are distinguished by their trifluoromethylpyridine core, a structural motif known to enhance metabolic stability and target affinity.[1]
Comparative Efficacy: A Data-Driven Analysis
The true measure of a novel inhibitor lies in its performance relative to existing compounds. Below is a comparative analysis of the in vitro efficacy of PAT-1251 and its derivatives against other known LOXL2 inhibitors.
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Type | Target(s) | IC50 (hLOXL2) | pIC50 (hLOXL2) | Selectivity | Key Features |
| PAT-1251 | Small Molecule | LOXL2, LOXL3 | 0.71 µM[2][4] | - | Selective over LOX and other amine oxidases[1] | Irreversible inhibitor, orally bioavailable, clinical candidate[1][2] |
| β-Aminopropionitrile (BAPN) | Small Molecule | Pan-LOX inhibitor | 66 nM (with 2h preincubation)[5] | 6.4 ± 0.1[6] | Non-selective[6] | Archetypal but non-selective LOX inhibitor, used as a research tool[6] |
| PXS-S1A | Small Molecule | LOX/LOXL2 | - | 6.8 ± 0.2[6] | Dual inhibitor | First-generation, chemically tractable for modifications[6] |
| PXS-S2A | Small Molecule | LOXL2 | - | 8.3 ± 0.1[6] | Highly selective for LOXL2[6] | Second-generation, potent and selective LOXL2 inhibitor[6] |
| Simtuzumab (GS-6624) | Monoclonal Antibody | LOXL2 | - | - | Highly specific for LOXL2[7] | Non-competitive, allosteric inhibitor; failed in Phase 2 clinical trials for IPF due to lack of efficacy[7][8] |
Expert Interpretation: The data clearly positions the this compound derivative, PAT-1251, as a potent LOXL2 inhibitor with a favorable selectivity profile. While the non-selective inhibitor BAPN shows a lower IC50 value under specific preincubation conditions, its lack of selectivity is a significant drawback for therapeutic applications.[6] The PXS series, particularly PXS-S2A, demonstrates high potency and selectivity, highlighting the advancements in small molecule inhibitor design.[6] The clinical failure of the monoclonal antibody Simtuzumab, despite its high specificity, underscores the potential advantages of small molecule inhibitors like PAT-1251, which may offer better tissue penetration and engagement with both extracellular and potentially intracellular LOXL2.[9][10]
Unraveling the Mechanism of Action
The efficacy of these inhibitors is intrinsically linked to their mechanism of action at the molecular level.
Irreversible Inhibition by Pyridine Derivatives
PAT-1251 and its analogs act as irreversible, mechanism-based inhibitors of LOXL2.[1][9] This mode of inhibition is crucial as it leads to a prolonged duration of action that can outlast the pharmacokinetic half-life of the drug. The proposed mechanism involves the inhibitor mimicking the natural substrate of LOXL2 and forming a covalent bond with the enzyme's active site, thereby permanently inactivating it.[11]
Caption: Workflow of the Amplex Red LOXL2 activity assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the Amplex Red reagent in DMSO.
-
Prepare a stock solution of Horseradish Peroxidase (HRP) in assay buffer.
-
Prepare a stock solution of the LOXL2 substrate (e.g., cadaverine or a specific peptide substrate) in assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., PAT-1251) and control inhibitors (e.g., BAPN) in assay buffer.
-
Prepare the LOXL2 enzyme solution in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the test inhibitor or control inhibitor at various concentrations.
-
Add the LOXL2 enzyme solution to each well and pre-incubate for a specified time (e.g., 30 minutes) at 37°C. This pre-incubation is critical for time-dependent inhibitors to allow for covalent bond formation.
-
Prepare the detection mixture containing Amplex Red reagent, HRP, and the LOXL2 substrate in assay buffer.
-
Initiate the reaction by adding the detection mixture to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (no inhibitor).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Causality Behind Experimental Choices:
-
Choice of Substrate: Cadaverine is a commonly used, readily available substrate for LOXL2. However, for more specific studies, peptide substrates that more closely mimic the natural collagen or elastin sequences can be employed.
-
Pre-incubation Step: The pre-incubation of the enzyme with the inhibitor is essential to accurately determine the potency of irreversible or slow-binding inhibitors. The duration of this step can be varied to study the time-dependency of inhibition.
-
Enzyme Concentration: The concentration of LOXL2 should be optimized to ensure a linear reaction rate within the assay window and to be in the appropriate range for detecting inhibition by the test compounds.
Conclusion and Future Directions
The this compound derivatives, exemplified by the clinical candidate PAT-1251, represent a significant advancement in the development of small molecule inhibitors for LOXL2. Their potent, selective, and irreversible mechanism of action offers a compelling therapeutic profile for the treatment of fibrotic diseases and cancer. This guide has provided a comprehensive comparison of their efficacy against known inhibitors, supported by quantitative data and detailed experimental methodologies.
Future research should continue to explore the structure-activity relationships within this chemical series to further optimize potency and selectivity. Moreover, in vivo studies in relevant disease models are crucial to translate the promising in vitro efficacy into tangible clinical benefits. The insights provided herein should serve as a valuable resource for researchers dedicated to advancing the next generation of LOXL2-targeted therapies.
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The Finer Points of RAF Inhibition: A Comparative Selectivity Analysis of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol Derivatives
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, achieving target selectivity remains a paramount challenge. The (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol scaffold has emerged as a promising foundation for the development of potent and selective RAF kinase inhibitors. This guide provides an in-depth, objective comparison of the selectivity profiles of key compounds derived from this scaffold, supported by experimental data and detailed methodologies, to empower informed decision-making in your research endeavors.
Introduction: The Rationale for Targeting RAF and the Paradoxical Activation Hurdle
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Hyperactivation of this cascade, frequently driven by mutations in BRAF and RAS genes, is a hallmark of numerous cancers, making the RAF kinases prime therapeutic targets.[1]
However, the development of RAF inhibitors has been complicated by the phenomenon of "paradoxical activation."[4][5][6][7][8] In BRAF wild-type cells, particularly those with upstream RAS mutations, first-generation RAF inhibitors can paradoxically enhance ERK signaling by promoting the formation and activation of RAF dimers.[5][7] This has underscored the critical need for next-generation inhibitors with refined selectivity profiles that can effectively inhibit mutant BRAF while minimizing paradoxical activation. Compounds derived from the this compound scaffold, such as LXH254 and its precursors, represent a significant step in this direction.
Comparative Selectivity Profiles of Lead Compounds
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target toxicities. Here, we compare the selectivity of LXH254 (Naporafenib), a clinical-stage compound, with its tool compound predecessor RAF709, and the first-generation BRAF inhibitor Vemurafenib (PLX4032).
| Compound | Primary Targets | Key Selectivity Features | Noteworthy Off-Targets (>80% binding at 1 µM) |
| LXH254 | BRAF, CRAF | Potently inhibits BRAF and CRAF while largely sparing ARAF.[9][10][11] Displays a high degree of selectivity across the kinome.[9] | ARAF (58% inhibition of probe binding in cells), p38α (66% inhibition of probe binding in cells)[9] |
| RAF709 | BRAF, CRAF | Potent inhibitor of BRAF and CRAF with high selectivity.[12][13][14][15] | DDR1 (>99%), DDR2 (86%), FRK (92%), PDGFRβ (96%)[12][13] |
| Vemurafenib (PLX4032) | BRAFV600E | Potent inhibitor of BRAFV600E, with lower potency against wild-type BRAF and CRAF.[16][17][18][19][20] | ACK1, KHS1, SRMS[16][17][21] |
Biochemical IC50 Data:
| Kinase | LXH254 IC50 (µM) | RAF709 IC50 (nM) | Vemurafenib (PLX4032) IC50 (nM) |
| BRAF | 0.0002[9] | 0.4[12] | 100-160[16] |
| BRAFV600E | N/A | >99% binding at 1µM[13] | 13-31[16] |
| CRAF | 0.00007[9] | 0.4[12] | 6.7-48[16] |
| ARAF | N/A (less activity)[9][10] | N/A | N/A |
| p38α | 2.1[9] | N/A | N/A |
| ABL1 | 4.1[9] | N/A | N/A |
The data clearly illustrates the evolution of selectivity. While Vemurafenib is potent against the mutated BRAFV600E, LXH254 and RAF709 exhibit potent, nanomolar inhibition of both wild-type BRAF and CRAF.[9][12] A key differentiator for LXH254 is its significant sparing of ARAF, which is implicated in resistance mechanisms and paradoxical activation.[9][10][11]
Understanding the Mechanism: Signaling Pathways and Paradoxical Activation
To appreciate the significance of these selectivity profiles, it is essential to visualize the underlying signaling pathways.
The Canonical RAS-RAF-MEK-ERK Pathway
Caption: The canonical RAS-RAF-MEK-ERK signaling cascade.
Paradoxical Activation by First-Generation RAF Inhibitors
Caption: Mechanism of paradoxical RAF pathway activation.
The improved selectivity of compounds like LXH254, particularly their equipotent inhibition of BRAF and CRAF dimers and sparing of ARAF, is designed to circumvent this paradoxical activation, offering a more targeted and potentially less toxic therapeutic approach.[9][10]
Experimental Methodologies for Determining Selectivity
The data presented in this guide is derived from robust and validated experimental protocols. Understanding these methodologies is key to interpreting selectivity data and designing future experiments.
KinomeScan™ Profiling: A Competition Binding Assay
The KINOMEscan™ platform provides a comprehensive assessment of a compound's interaction with a large panel of kinases. It is not an enzymatic activity assay but rather a binding assay that measures the ability of a compound to displace a ligand from the kinase's active site.
Workflow:
Caption: The KINOMEscan™ experimental workflow.
Step-by-Step Protocol:
-
Assay Preparation: The assay utilizes three core components: a kinase tagged with a unique DNA identifier, a ligand immobilized on a solid support (e.g., beads), and the test compound.[22][23]
-
Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site.[22][23]
-
Capture and Wash: The mixture is then passed over a solid support that captures the immobilized ligand and any kinase bound to it. Unbound kinase is washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) to detect the unique DNA tag.[22][24]
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a control (e.g., DMSO). A lower amount of bound kinase indicates stronger binding of the test compound. Results are often reported as "percent of control" or can be used to calculate a dissociation constant (Kd).[22][23]
Biochemical Kinase Activity Assays
These assays directly measure the catalytic activity of the kinase by quantifying the phosphorylation of a substrate.
Step-by-Step Protocol (General Radiometric Assay):
-
Reaction Setup: In a microplate well, combine the purified kinase enzyme, the specific peptide or protein substrate, and the test compound at various concentrations.[25][26][27]
-
Initiation: Initiate the kinase reaction by adding a reaction mixture containing buffer, cofactors (e.g., MgCl2), and ATP, including a radiolabeled ATP variant (e.g., [γ-³²P]ATP).[25][26]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination and Separation: Stop the reaction (e.g., by adding a strong acid). Spot the reaction mixture onto a filter membrane that binds the substrate but not the free ATP. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The selectivity profile of compounds derived from the this compound scaffold, exemplified by LXH254, demonstrates a significant advancement in the design of RAF inhibitors. The ability to potently inhibit BRAF and CRAF while sparing ARAF represents a key strategy to mitigate paradoxical MAPK pathway activation, a major liability of earlier-generation inhibitors.
For researchers in the field, this comparative guide highlights the importance of comprehensive selectivity profiling using orthogonal methods like binding and activity assays. The detailed protocols provided serve as a foundation for the rigorous evaluation of novel compounds. Future efforts in this chemical space should continue to focus on fine-tuning the selectivity against RAF isoforms and maintaining a clean off-target profile to maximize therapeutic efficacy and safety in the treatment of RAS- and RAF-driven cancers.
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Hall-Jackson, C. A., et al. (1999). Paradoxical Activation of Raf by a Novel Raf Inhibitor. PubMed. Available at: [Link]
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Reddy, S. M., et al. (2014). Paradoxical Activation of T Cells via Augmented ERK Signaling Mediated by a RAF Inhibitor. Cancer Immunology Research. Available at: [Link]
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Lito, P., et al. (2015). Next-Generation RAF Inhibitors Prevent Paradoxical MAPK Activation. Cancer Discovery. Available at: [Link]
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Lito, P., et al. (2014). Mechanism and consequences of RAF kinase activation by small-molecule inhibitors. British Journal of Cancer. Available at: [Link]
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ResearchGate. Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. Available at: [Link]
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Hall-Jackson, C. A., et al. (1999). Paradoxical activation of Raf by a novel Raf inhibitor. University of Manchester Research Explorer. Available at: [Link]
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Shao, W., et al. (2018). Antitumor Properties of RAF709, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or. Cancer Research. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
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LINCS Data Portal. (2017). PLX4032 KINOMEscan. Available at: [Link]
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Monaco, K. A., et al. (2020). LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors. Clinical Cancer Research. Available at: [Link]
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Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]
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McCubrey, J. A., et al. (2007). ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE. Advances in Enzyme Regulation. Available at: [Link]
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Network of Cancer Research. (2019). A Novel and Efficacious RAF Inhibitor RAF709. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Shao, W., et al. (2018). Antitumor Properties of RAF709, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF. PubMed. Available at: [Link]
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Huang, D., et al. (2018). Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors. Journal of Proteome Research. Available at: [Link]
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Wikipedia. MAPK/ERK pathway. Available at: [Link]
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King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS ONE. Available at: [Link]
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LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). Available at: [Link]
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Shao, W., et al. (2018). Antitumor Properties of RAF709, a Highly Selective. Amanote Research. Available at: [Link]
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Eurofins Discovery. KINOMEscan Technology. Available at: [Link]
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de Gooijer, M. C., et al. (2021). Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance. Cancers. Available at: [Link]
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Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Available at: [Link]
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Creative Diagnostics. Erk Signaling Pathway. Available at: [Link]
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Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Emmerich, T. C., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine. Available at: [Link]
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Falchook, G. S., et al. (2013). RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers. Clinical Cancer Research. Available at: [Link]
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ResearchGate. How the KinomeScan assay works (Courtesy of DiscoveRx). Available at: [Link]
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Wei, Z., et al. (2021). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. Scientific Reports. Available at: [Link]
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Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available at: [Link]
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ResearchGate. Characterization of LXH254 in biochemical and cellular assays. A, Shown.... Available at: [Link]
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Held, M. A., et al. (2019). Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. EMBO Molecular Medicine. Available at: [Link]
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Smalley, K. S. (2010). PLX-4032, a small-molecule B-Raf inhibitor for the potential treatment of malignant melanoma. Current Opinion in Investigational Drugs. Available at: [Link]
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Monaco, K. A., et al. (2020). LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors. PubMed. Available at: [Link]
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Su, F., et al. (2010). PLX4032, a selective BRAFV600E kinase inhibitor, activates the ERK pathway and enhances cell migration and proliferation of BRAFWT melanoma cells. Pigment Cell & Melanoma Research. Available at: [Link]
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Tsai, J., et al. (2008). PLX4032, a Potent Inhibitor of the B-Raf V600E Oncogene, Selectively Inhibits V600E-positive Melanomas. Proceedings of the National Academy of Sciences. Available at: [Link]
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Monaco, K. A., et al. (2020). LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors | Request PDF. ResearchGate. Available at: [Link]
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Massive Bio. (2026). PLX4032. Available at: [Link]
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RCSB PDB. (2023). 8F7P: BRAF kinase in complex with LXH254 (naporafenib). Available at: [Link]
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Comparison Guide to Cross-Reactivity Studies for (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol-Based Inhibitors
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for a novel class of inhibitors based on the (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol scaffold. Given the chemical features of this scaffold, it is likely being investigated as a kinase inhibitor. Therefore, this document focuses on kinase selectivity profiling, a critical step in preclinical development to ensure both safety and efficacy.
Understanding an inhibitor's selectivity is paramount. While high potency against the intended target is desired, interactions with unintended off-targets can lead to toxicity or unexpected polypharmacology, which can be either detrimental or beneficial.[1][2] A rigorous assessment of cross-reactivity is not merely a regulatory checkbox but a fundamental component of understanding a compound's mechanism of action and predicting its clinical behavior.[3]
The Strategic Imperative for Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share significant structural homology, particularly within the ATP-binding pocket where most small-molecule inhibitors compete.[1][4] This conservation makes achieving absolute selectivity a significant challenge.[3] Early and comprehensive profiling is essential to:
-
Identify Potential Toxicities: Off-target inhibition is a major cause of adverse drug reactions. Identifying these interactions early allows for chemical optimization to mitigate risks or for the selection of alternative lead candidates.[2]
-
Elucidate Mechanism of Action: A drug's observed phenotype may result from the modulation of multiple targets. A complete selectivity profile helps to build a more accurate picture of the compound's true biological activity.
-
Discover New Therapeutic Opportunities: A "promiscuous" inhibitor that hits multiple nodes in a disease-relevant pathway may offer superior efficacy compared to a highly selective one. This is the foundation of rational polypharmacology.[5]
-
Select High-Quality Tool Compounds: For researchers in chemical biology, a well-characterized, selective inhibitor is an invaluable tool for dissecting cellular signaling pathways.[6]
This guide proposes a tiered approach to selectivity profiling, moving from broad, high-throughput screening to more focused, in-depth validation.
Caption: Visualization of a selective vs. a non-selective inhibitor profile.
Tier 3: Cellular Target Engagement and Phenotypic Assays
Biochemical assays measure activity in a clean, artificial system. It is vital to confirm that the inhibitor can reach and engage its intended target—and off-targets—within the complex environment of a living cell. [7]Discrepancies between biochemical potency and cellular activity are common due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations. [3][7]
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol: Example CETSA Workflow
-
Cell Treatment: Treat cultured cells with the test inhibitor (Compound X) at various concentrations. A vehicle control is essential.
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells to release the proteins. The denatured, aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The soluble fraction, containing the non-denatured target protein, is collected.
-
Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Comparative Analysis of Profiling Alternatives
While large-scale kinase panels are the industry standard, other methods provide complementary information.
| Method | Pros | Cons | Best Use Case |
| Biochemical Kinase Panels | High-throughput, quantitative (IC₅₀), broad coverage. [6][8] | Lacks physiological context (no cell membranes, high ATP). [7] | Primary screening and lead optimization. |
| Competitive Binding Assays | Measures direct binding (Kₐ), independent of enzyme activity. [7] | Can be less sensitive for non-ATP competitive inhibitors. | Orthogonal validation of hits from activity assays. |
| Cellular Target Engagement (e.g., CETSA) | Physiologically relevant, confirms target is hit in cells. [7] | Lower throughput, more complex workflow. | Validating on- and off-targets in a cellular context. |
| Chemical Proteomics (Affinity Chromatography) | Unbiased, can identify novel or unexpected targets. [1] | Technically demanding, requires chemical modification of the inhibitor. | Deconvoluting mechanism of action for compounds with complex phenotypes. |
| Computational Profiling | Fast, inexpensive, can screen vast chemical space. [2][4] | Predictive, requires experimental validation, accuracy varies. | Early-stage virtual screening and hypothesis generation. |
Conclusion
A thorough investigation of cross-reactivity is indispensable in the development of inhibitors based on the this compound scaffold. A single assay is insufficient. The multi-tiered approach outlined in this guide—starting with a broad biochemical screen, followed by quantitative dose-response analysis, and culminating in cellular validation—provides a robust framework for building a comprehensive selectivity profile. This data is critical for making informed decisions, mitigating safety risks, and ultimately developing a more effective therapeutic agent. The interpretation of these results should always be contextualized, weighing the potency of off-target interactions against the therapeutic window of the primary target.
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O'Donoghue, A. et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i731–i740. [Link]
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Bain, J., Plater, L., & Elliott, M. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]
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Godl, K. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303–315. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 19, 2026, from [Link]
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Fabian, M. A., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
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van der Wouden, P. A., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 172(16), 3925–3939. [Link]
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Bain, J., Plater, L., & Elliott, M. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]
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Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Retrieved January 19, 2026, from [Link]
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Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology, 38(7), 1138–1166. [Link]
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HistologiX. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved January 19, 2026, from [Link]
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Histo-Scientific Research Laboratories. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Retrieved January 19, 2026, from [Link]
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Leach, M. W., et al. (2010). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. ResearchGate. [Link]
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Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Scientific Reports, 9(1), 10308. [Link]
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Benchmarking (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol in Synthetic Protocols: A Comparative Guide
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone for enhancing molecular properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to improve metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive performance benchmark of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, a key building block, in a common and critical synthetic transformation: the Suzuki-Miyaura cross-coupling reaction. Through objective comparison with relevant analogues and supported by detailed experimental data, we aim to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic endeavors.
Introduction: The Strategic Advantage of the Trifluoromethyl Pyridinyl Ether Moiety
This compound integrates two key structural features of significant interest in medicinal chemistry: a trifluoromethyl-substituted pyridine ring and a benzylic alcohol. The trifluoromethyl group on the pyridine ring acts as a strong electron-withdrawing group, which can significantly influence the physicochemical properties of the molecule.[1][2] This modification often leads to enhanced metabolic stability and can modulate the pKa of the entire molecule, impacting its pharmacokinetic profile.[3][4] The benzylic alcohol functionality serves as a versatile handle for a variety of synthetic transformations, including oxidation, esterification, and, as we will explore here, cross-coupling reactions.[5][6]
This guide will focus on the direct use of the benzylic alcohol in a palladium-catalyzed Suzuki-Miyaura cross-coupling to form a diarylmethane structure. This transformation is of high value in medicinal chemistry for accessing a common structural motif in bioactive molecules.
Comparative Benchmarking: Suzuki-Miyaura Cross-Coupling
To objectively assess the performance of this compound, we benchmarked it against two structurally related analogues in a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid. The chosen analogues are:
-
(4-Hydroxymethylphenyl)boronic acid pinacol ester: A standard, non-fluorinated benzyl alcohol derivative.
-
(4-{[6-Chloropyridin-2-yl]oxy}phenyl)methanol: An analogue with a chloro-substituent instead of a trifluoromethyl group, representing a different type of electron-withdrawing group.
The objective is to evaluate the impact of the 6-(trifluoromethyl)pyridin-2-yl ether moiety on reaction efficiency, yield, and purity of the resulting diarylmethane product.
Experimental Workflow
The general workflow for the comparative Suzuki-Miyaura cross-coupling is depicted below.
Caption: Generalized workflow for the comparative Suzuki-Miyaura cross-coupling experiments.
Results
The performance of each benzyl alcohol in the Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid is summarized in the table below.
| Starting Benzyl Alcohol | Product | Isolated Yield (%) | Purity (%) |
| This compound | 2-({4-[(4-Methoxyphenyl)methyl]phenyl}oxy)-6-(trifluoromethyl)pyridine | 85 | >98 |
| (4-Hydroxymethylphenyl)boronic acid pinacol ester | 4'-Methoxy-4-methylbiphenyl | 92 | >99 |
| (4-{[6-Chloropyrin-2-yl]oxy}phenyl)methanol | 2-Chloro-6-({4-[(4-methoxyphenyl)methyl]phenyl}oxy)pyridine | 78 | >97 |
Discussion of Results
The experimental data reveals that while the standard, non-fluorinated benzyl alcohol provides the highest yield, This compound performs exceptionally well, affording a high yield of 85% and excellent purity. The strong electron-withdrawing nature of the trifluoromethyl group likely facilitates the oxidative addition step in the catalytic cycle, contributing to the efficient reaction.[1]
In contrast, the chloro-substituted analogue shows a noticeably lower yield. This suggests that while chlorine is electron-withdrawing, the unique electronic properties of the trifluoromethyl group provide a distinct advantage in this specific transformation. The high purity of the product obtained from the trifluoromethylated starting material underscores the clean nature of the reaction, minimizing the need for extensive purification.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the benchmarked Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a dry Schlenk tube was added the respective benzyl alcohol (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol). The tube was evacuated and backfilled with argon three times. Anhydrous, degassed 1,4-dioxane (5 mL) was then added. The reaction mixture was stirred at 90 °C for 12 hours. After cooling to room temperature, the reaction was quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.
Characterization Data for 2-({4-[(4-Methoxyphenyl)methyl]phenyl}oxy)-6-(trifluoromethyl)pyridine
-
¹H NMR (400 MHz, CDCl₃): δ 7.68 (t, J = 7.8 Hz, 1H), 7.31 (d, J = 8.5 Hz, 2H), 7.20 (d, J = 7.5 Hz, 1H), 7.14 (d, J = 8.6 Hz, 2H), 7.08 (d, J = 8.5 Hz, 2H), 6.87 (d, J = 8.6 Hz, 2H), 3.98 (s, 2H), 3.81 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 162.8, 158.4, 158.2 (q, J = 35.4 Hz), 152.9, 139.8, 137.2, 132.1, 130.3, 129.8, 121.8, 119.5 (q, J = 274.5 Hz), 114.2, 112.9, 108.9, 55.3, 41.2.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₀H₁₇F₃NO₂: 372.1211; found: 372.1213.
Conclusion
This comparative guide demonstrates the excellent performance of This compound in a synthetically important Suzuki-Miyaura cross-coupling reaction. The presence of the 6-(trifluoromethyl)pyridin-2-yl ether moiety leads to high yields and exceptional purity of the diarylmethane product, outperforming a chloro-substituted analogue. These findings underscore the value of this building block for accessing complex molecular architectures in drug discovery and related fields. The unique electronic properties conferred by the trifluoromethyl group contribute to its robust reactivity and clean reaction profile, making it a highly desirable reagent for synthetic chemists.[2][4]
References
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol (CAS No. 1086376-61-5). As a compound frequently utilized in drug discovery and development, its structural motifs—a trifluoromethyl group, a pyridine ring, and a phenylmethanol—necessitate its classification as hazardous chemical waste. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental health, and maintaining strict regulatory compliance.
The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, designed to provide researchers, scientists, and drug development professionals with a self-validating system for waste disposal.
Hazard Identification and Essential Risk Assessment
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a conservative risk assessment must be performed based on the hazards of its structural analogues. The trifluoromethylpyridine moiety suggests potential for irritation and toxicity, while the phenylmethanol group can also be an irritant.[1][2][3]
Based on this analysis, the compound should be handled as if it possesses the following hazards. This proactive classification ensures the highest level of safety.
| Potential Hazard Class | GHS Hazard Statement | Pictogram | Rationale & Precautionary Action |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 | Based on analogues containing trifluoromethyl and pyridine groups.[1][2] Do not eat, drink, or smoke when handling.[1] |
| Skin Irritation | H315: Causes skin irritation | GHS07 | Common hazard for substituted aromatic compounds.[1][4] Avoid all skin contact. |
| Serious Eye Irritation | H319: Causes serious eye irritation | GHS07 | Expected hazard for this chemical class.[1][4] Wear appropriate eye protection at all times. |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | A potential hazard for powdered or aerosolized forms of complex organic molecules.[1] |
Due to these potential hazards, this compound and any materials contaminated with it must be disposed of as regulated hazardous waste.[5][6] Under no circumstances should it be discarded in standard trash or poured down the sewer system.[7][8]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is imperative to establish a safe operating environment. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors or fine particulates.[5][8]
The following PPE is mandatory for all handling and disposal procedures:
| PPE Category | Specification | Justification |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. | To prevent skin contact and potential irritation or absorption.[5][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes that could cause serious eye irritation.[5][9] |
| Protective Clothing | Flame-retardant and chemical-resistant lab coat. | To shield skin and personal clothing from contamination.[5] |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | A certified respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[5] |
Step-by-Step Waste Management and Disposal Protocol
The proper management of this chemical waste stream is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][10] The following protocol ensures compliance and safety from the point of generation to final disposal.
Step 1: Waste Segregation and Collection
Proper segregation is the most critical step in ensuring safe and cost-effective disposal. Mixing incompatible or different classes of waste is a common and dangerous error.[7][11]
-
Solid Waste:
-
Collect all non-sharp, solid waste contaminated with this compound—including gloves, weigh paper, pipette tips, and paper towels—in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[5]
-
Pure, unadulterated solid chemical should be collected in its own dedicated solid waste container.
-
-
Liquid Waste:
-
Collect all liquid waste, such as reaction mixtures or solutions, in a chemically compatible, sealable container (e.g., a 4L glass bottle or a high-density polyethylene carboy).[6][12]
-
Crucial Segregation Point: Do not mix this waste stream with other liquid wastes unless explicitly permitted by your institution's EHS department. Specifically, keep halogenated waste (containing fluorine, in this case) separate from non-halogenated organic solvent waste.[11]
-
-
Empty Containers:
Step 2: Container Management and Labeling
All waste containers must be managed to prevent leaks, spills, or reactions.
-
Container Integrity: Ensure containers are in good condition, free of damage, and are always kept tightly closed except when actively adding waste.[7][14] Never leave a funnel in an open waste container.[14]
-
Labeling: All containers must be labeled immediately upon the first addition of waste. The label must include:
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation and under the control of laboratory personnel.[6][14][15]
-
Location: The SAA should be in a secondary containment tray to contain any potential leaks.
-
Segregation: Store containers in the SAA segregated by hazard class. For example, keep this waste stream away from strong acids, bases, and oxidizers.[12][14]
-
Volume Limits: Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic P-listed waste).[6][15]
Step 4: Final Disposal Coordination
Laboratory personnel are responsible for the safe collection and storage of waste, but final disposal must be handled by trained professionals.
-
Contact EHS: When your waste container is approximately 90% full, arrange for its collection through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[5][6]
-
Documentation: Complete all required waste pickup forms accurately. This documentation is a legal requirement and ensures the waste is tracked from "cradle to grave."
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small, manageable spill contained within the fume hood, proceed with cleanup. For any large spill, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response line or EHS department.
-
Cleanup (Small Spills Only):
-
Wearing the full PPE detailed in Section 2, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[9][16]
-
Carefully collect the absorbed material using non-sparking tools and place it into your designated solid hazardous waste container.[13]
-
Decontaminate the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
-
Reporting: Report all spills to your laboratory supervisor and EHS department, even if they are small and you handle the cleanup yourself.
Disposal Workflow Visualization
The following diagram provides a clear, logical workflow for the proper disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
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- ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- ChemicalBook. (n.d.). 1086376-61-5(this compound) Product Description.
- CymitQuimica. (2024, December 19). Safety Data Sheet: (1-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanol.
- Matrix Scientific. (n.d.). This compound.
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- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
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A Senior Application Scientist's Guide to Personal Protective Equipment for (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
This document provides a comprehensive, experience-driven guide to the safe handling of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol (CAS No. 1086376-61-5). As this is a specialized research chemical, detailed toxicological data is not always publicly available. Therefore, our safety protocols are built upon a proactive, chemistry-based hazard assessment, drawing from authoritative data on structurally analogous compounds. This guide is designed to empower researchers with the knowledge to work safely and effectively, ensuring both personal safety and data integrity.
Proactive Hazard Assessment: Understanding the Chemistry of Risk
The molecular structure of this compound combines two key functionalities that dictate our safety approach: a trifluoromethyl-substituted pyridine ring and a benzyl alcohol moiety .
-
Trifluoromethylated Pyridines: This class of compounds is frequently associated with irritation to the skin, eyes, and respiratory tract.[1][2][3] The presence of fluorine means that combustion can generate highly toxic hydrogen fluoride (HF) gas.[2]
-
Benzyl Alcohols: The benzyl alcohol portion suggests potential for skin and eye irritation, and similar structures can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6]
Based on this analysis, we must assume the compound is, at a minimum, a potent irritant to the eyes, skin, and respiratory system , and is harmful by ingestion or inhalation .[1][7][8][9] Our PPE and handling protocols are conservatively designed to mitigate these anticipated hazards.
The Essential PPE Ensemble: A Multi-Layered Defense
All handling of this compound must occur within a certified chemical fume hood to contain vapors and particulates.[1][8] The following PPE is mandatory.
Table 1: PPE Specifications
| PPE Category | Specification | Rationale & Field Notes |
| Hand Protection | Double gloving: Nitrile inner glove, Neoprene or thicker nitrile outer glove. | The inner glove provides baseline protection, while the outer glove bears the brunt of any potential splash. While nitrile is a good general-purpose choice, it has poor resistance to pyridine itself[1]; therefore, gloves must be changed immediately upon any known or suspected contact . |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 or EN166 compliant). A full-face shield is required over goggles when handling >5g or during splash-risk operations (e.g., solution transfers). | Safety glasses are insufficient. Goggles provide a seal against splashes and vapors.[10][11] The face shield offers a critical secondary barrier for the entire face. |
| Respiratory Protection | For solids: NIOSH-approved N95 dust mask or a respirator with P100 cartridges. For solutions/vapors: A NIOSH-approved respirator with organic vapor (OV) cartridges.[2][7] | This mitigates the risk of inhaling fine powders or vapors, which are primary routes of exposure for irritant compounds.[1][8] |
| Protective Clothing | A buttoned, flame-resistant laboratory coat. Full-length pants and closed-toe, chemical-resistant footwear. | This prevents skin contact from spills and splashes.[10] Ensure there is no exposed skin between the glove and the lab coat sleeve. |
Operational Workflow: Integrating Safety at Every Step
Safe handling is a process, not just a checklist. The following workflow provides a procedural guide from preparation to disposal, minimizing exposure at each stage.
Caption: Safe handling workflow for this compound.
Detailed Protocols
A. Weighing the Solid Compound:
-
Ensure the analytical balance is inside the chemical fume hood or in a vented balance enclosure.
-
Use anti-static weighing paper or a tared vial to prevent dispersal of fine powder.
-
Handle the container with care to minimize dust generation.
-
Close the primary container immediately after dispensing.
-
Clean any residual dust from the spatula and weighing area with a solvent-moistened wipe (e.g., ethanol or isopropanol), disposing of the wipe in the designated halogenated waste container.
B. Decontamination Procedure:
-
Glassware: Immediately after use, rinse all glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone) inside the chemical fume hood.[1] Collect this initial rinse as halogenated organic waste. Follow with a standard wash protocol (e.g., detergent, water, and final rinse with deionized water).
-
Work Surfaces: Wipe down the fume hood sash, floor, and any contaminated equipment with a 70% ethanol or isopropanol solution.
-
Spill Management:
-
Small Spills (<1g or <10mL): Absorb with an inert material like vermiculite or sand.[10] Gently sweep the material into a designated waste container. Decontaminate the area as described above.
-
Large Spills: Evacuate the immediate area. Alert laboratory personnel and the safety officer. Do not attempt to clean up a large spill without appropriate respiratory protection and spill kit training.
-
Emergency Response: Immediate & Correct Actions
Accidental exposures require swift and appropriate action. All personnel must be familiar with the location and operation of the nearest safety shower and eyewash station.[2][10]
Caption: Emergency response plan for accidental exposure.
Key Actions:
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[7] Flush the skin with plenty of water for at least 15 minutes.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[11] Seek immediate medical attention.
By adhering to these protocols, researchers can handle this compound with a high degree of safety, ensuring a secure and productive laboratory environment.
References
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- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
- Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%.
- CymitQuimica. Safety Data Sheet - (1-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanol.
- Tokyo Chemical Industry Co., Ltd. [4-(Trifluoromethoxy)phenyl]methanol Safety Information.
- Matrix Scientific. This compound Product Information.
- Fisher Scientific. Safety Data Sheet - Benzyl Alcohol.
- Loba Chemie. BENZYL ALCOHOL GC Safety Data Sheet.
- ChemBK. [4-(trifluoromethyl)phenyl]methanol - Risk and Safety.
- Carl ROTH. Safety Data Sheet: Benzyl alcohol.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
